Product packaging for Cellulose acetate trimellitate(Cat. No.:CAS No. 52907-01-4)

Cellulose acetate trimellitate

Cat. No.: B1257585
CAS No.: 52907-01-4
M. Wt: 3921.1 g/mol
InChI Key: WZNRVWBKYDHTKI-UHFFFAOYSA-N
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Description

Cellulose acetate trimellitate, also known as this compound, is a useful research compound. Its molecular formula is C164H174O111 and its molecular weight is 3921.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C164H174O111 B1257585 Cellulose acetate trimellitate CAS No. 52907-01-4

Properties

IUPAC Name

2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[4,5,6-triacetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;4-[[4,5,6-tris[(2,4-dicarboxybenzoyl)oxy]-3-[3,4,5-tris[(2,4-dicarboxybenzoyl)oxy]-6-[(2,4-dicarboxybenzoyl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]methoxycarbonyl]benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C84H54O51.2C28H38O19.2C12H22O11/c85-59(86)27-1-9-35(43(17-27)67(101)102)75(117)125-25-51-53(129-77(119)37-11-3-29(61(89)90)19-45(37)69(105)106)55(130-78(120)38-12-4-30(62(91)92)20-46(38)70(107)108)57(132-80(122)40-14-6-32(64(95)96)22-48(40)72(111)112)83(127-51)134-54-52(26-126-76(118)36-10-2-28(60(87)88)18-44(36)68(103)104)128-84(135-82(124)42-16-8-34(66(99)100)24-50(42)74(115)116)58(133-81(123)41-15-7-33(65(97)98)23-49(41)73(113)114)56(54)131-79(121)39-13-5-31(63(93)94)21-47(39)71(109)110;2*1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33;2*13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h1-24,51-58,83-84H,25-26H2,(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96)(H,97,98)(H,99,100)(H,101,102)(H,103,104)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,115,116);2*19-28H,9-10H2,1-8H3;2*3-20H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNRVWBKYDHTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=C(C=C(C=C3)C(=O)O)C(=O)O)OC(=O)C4=C(C=C(C=C4)C(=O)O)C(=O)O)OC(=O)C5=C(C=C(C=C5)C(=O)O)C(=O)O)OC6C(C(C(C(O6)COC(=O)C7=C(C=C(C=C7)C(=O)O)C(=O)O)OC(=O)C8=C(C=C(C=C8)C(=O)O)C(=O)O)OC(=O)C9=C(C=C(C=C9)C(=O)O)C(=O)O)OC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C164H174O111
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3921.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52907-01-4
Record name Cellulose acetate trimellitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052907014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cellulose, acetate 1,2,4-benzenetricarboxylate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Foundational & Exploratory

What are the physicochemical properties of Cellulose acetate trimellitate?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Cellulose Acetate Trimellitate (CAT)

Introduction

This compound (CAT), a semi-synthetic polymer, is a mixed ester of cellulose containing acetate and trimellitate groups. It is derived from cellulose, a naturally occurring polysaccharide found in plant cell walls, through a multi-step esterification process.[] The first step involves acetylation of the cellulose backbone, followed by the grafting of trimellitic anhydride.[2] This second step introduces free carboxylic acid functional groups via the trimellitoyl moiety, which is fundamental to the polymer's primary application.[2]

Primarily, this compound serves as an enteric coating agent in the pharmaceutical industry.[] Enteric coatings are designed to remain intact in the acidic environment of the stomach but dissolve in the more neutral to alkaline pH of the small intestine.[][3] This pH-dependent solubility makes CAT an ideal excipient for protecting acid-labile active pharmaceutical ingredients (APIs), preventing gastric irritation from certain drugs, and for targeted drug delivery to the intestine.[] This document provides a comprehensive overview of the core physicochemical properties of CAT, relevant experimental methodologies, and the structure-function relationships that govern its performance.

Physicochemical Properties

The functional characteristics of CAT are dictated by its specific chemical and physical properties. These properties are largely controlled by the degree of substitution (DS) of both the acetate and trimellitate groups on the cellulose backbone.[2]

General and Physical Properties

CAT is typically supplied as a white to off-white, free-flowing, fine crystalline powder.[3][4] Its physical characteristics are summarized in the table below.

PropertyValueSource(s)
CAS Number 52907-01-4[2][4][5]
Appearance White, Fine Crystalline Powder[4]
Density 1.3 g/mL (at 25 °C)[][6]
Molecular Formula C164H174O111[4][7]
Molecular Weight ~3921.085 g/mol [2][4]
Structural and Substitution Properties

The unique properties of CAT are conferred by the dual functionality of its substituent groups. The acetyl groups enhance its solubility in organic solvents, while the trimellitate groups, with their free carboxylic acid functionality, are responsible for its pH-dependent solubility.[2]

PropertyValueSource(s)
Degree of Substitution (Acetyl) 2.5 - 3.0 (Typical)[2]
Degree of Substitution (Trimellitate) 0.2 - 0.5 (Typical)[2]
Thermal Properties

Thermal analysis is critical for understanding the stability and processing parameters of the polymer.

PropertyValueSource(s)
Melting Point 240 - 249 °C[5][6]
Thermal Stability Stable up to ~210 °C[8]
Solubility Profile

The solubility of CAT is its most critical functional attribute for pharmaceutical applications.

Solvent/ConditionSolubilitySource(s)
Organic Solvents (e.g., Acetone) Soluble[]
Acidic Aqueous Media (e.g., Gastric Fluid) Insoluble[]
Neutral/Alkaline Aqueous Media (pH > 6.0) Soluble[][3][5]

Structure-Function Relationship for Enteric Coating

The enteric functionality of CAT is a direct result of its chemical structure, specifically the presence and density of the trimellitoyl groups. The free carboxylic acid on the trimellitate moiety has a specific pKa. In the low pH environment of the stomach (pH 1-3), these groups remain protonated and non-ionized, rendering the polymer insoluble. As the polymer transits to the higher pH of the small intestine (pH > 6), the carboxylic acid groups deprotonate, becoming ionized carboxylates. This ionization leads to electrostatic repulsion along the polymer chain, causing it to uncoil and dissolve.

G cluster_0 Chemical Structure cluster_1 Functional Property cluster_2 Pharmaceutical Application Cellulose Cellulose Backbone Acetylation Acetylation Cellulose->Acetylation Trimellitoylation Trimellitoylation Cellulose->Trimellitoylation DS Degree of Substitution (Acetyl & Trimellitoyl) Acetylation->DS Trimellitoylation->DS Carboxyl Free Carboxyl Groups (pKa) DS->Carboxyl Solubility pH-Dependent Solubility Carboxyl->Solubility Enteric Enteric Coating Functionality Solubility->Enteric

Caption: Logical relationship between CAT's chemical structure and its enteric coating function.

Experimental Protocols

Characterization of this compound involves several key analytical techniques to confirm its identity, purity, and functional properties.

Identification by Infrared (IR) Spectroscopy

This method is used to confirm the chemical identity of the polymer by identifying its key functional groups.

  • Principle: Mid-infrared radiation is passed through the sample, and the absorption is measured as a function of wavelength. The resulting spectrum provides a molecular fingerprint of the substance.

  • Methodology:

    • Prepare a solid dispersion of the CAT sample in potassium bromide (KBr) or record the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Scan the sample over the range of 4000 to 400 cm⁻¹.

    • The resulting IR spectrum should be compared to a reference standard for CAT.

  • Interpretation: The spectrum will confirm the presence of the cellulose backbone. Critically, the introduction of the trimellitoyl group can be identified by characteristic absorption bands related to the aromatic ring and the carbonyl stretching of the carboxylic acid groups.[2]

Determination of Substituent Content (Titrimetric Method)

This protocol determines the percentage of acetyl and trimellitoyl groups, which is crucial for the polymer's functionality. The method is based on saponification followed by titration, adapted from general pharmacopeial methods for cellulose esters.[9][10]

  • Principle: The ester linkages (both acetyl and trimellitoyl) are hydrolyzed (saponified) using a known excess of strong base (e.g., sodium hydroxide) at elevated temperature. The unreacted base is then back-titrated with a standardized acid. The amount of base consumed is used to calculate the total ester content. A separate titration at room temperature quantifies the free acid from the trimellitoyl groups.

  • Methodology for Free Acid (Trimellitoyl Content):

    • Accurately weigh about 1 g of dried CAT and dissolve it in a suitable neutralized solvent (e.g., 75:25 acetone:water).

    • Titrate the solution with standardized 0.1 N sodium hydroxide using a suitable indicator (e.g., phenolphthalein) to the endpoint.

    • Calculate the percentage of trimellitoyl groups based on the titrant consumed.

  • Methodology for Total Ester Content:

    • Accurately weigh about 1 g of dried CAT into a flask.

    • Add a precise volume of standardized 0.5 N sodium hydroxide solution.

    • Stopper the flask and heat in a water bath (e.g., 60°C for 30 minutes) to ensure complete saponification.

    • Cool the flask to room temperature.

    • Titrate the excess sodium hydroxide with standardized 0.5 N hydrochloric acid using phenolphthalein as an indicator.

    • Perform a blank determination under the same conditions.

    • The total amount of acetyl and trimellitoyl groups is calculated from the net amount of sodium hydroxide consumed. The acetyl content is then found by subtracting the previously determined trimellitoyl content.

Thermal Analysis (DSC/TGA)

Thermal analysis provides information on the melting point, glass transition temperature, and thermal stability of CAT.

  • Principle:

    • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow into a sample and a reference as a function of temperature, allowing for the determination of thermal events like melting and glass transitions.[11]

    • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, indicating thermal decomposition and stability.

  • Methodology (General):

    • DSC: Place a small, accurately weighed sample (5-10 mg) into an aluminum pan. Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point (e.g., 20 °C to 280 °C).[11] The peak of the endotherm corresponds to the melting point.

    • TGA: Place a small, accurately weighed sample (10-15 mg) into a TGA pan. Heat the sample at a controlled rate (e.g., 20 °C/min) up to a high temperature (e.g., 600 °C) under a nitrogen atmosphere.[12] The temperature at which significant weight loss begins is an indicator of the onset of decomposition.

Synthesis Workflow Overview

The synthesis of this compound is a two-stage process performed on a purified cellulose source.

G start Purified Cellulose step1 Step 1: Acetylation (Acetic Anhydride, Catalyst) start->step1 intermediate Cellulose Acetate (High DS) step1->intermediate step2 Step 2: Trimellitoylation (Trimellitic Anhydride, Solvent) intermediate->step2 end This compound (CAT) (Final Polymer) step2->end

Caption: High-level workflow for the synthesis of this compound (CAT).

References

An In-depth Technical Guide to the Synthesis and Characterization of Cellulose Acetate Trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Cellulose Acetate Trimellitate (CAT), a functional polymer with significant applications in the pharmaceutical industry, particularly in the formulation of enteric coatings and controlled-release drug delivery systems. This document details the chemical synthesis, experimental protocols, and in-depth characterization of CAT.

Introduction

This compound (CAT) is a chemically modified derivative of cellulose, a naturally abundant biopolymer. The synthesis of CAT involves a two-step esterification process: the acetylation of the cellulose backbone followed by the grafting of trimellitic anhydride.[1] This modification imparts unique properties to the polymer, most notably its pH-dependent solubility. The acetyl groups contribute to its solubility in organic solvents, while the carboxyl groups introduced by the trimellitate moieties render the polymer insoluble in acidic environments, such as the stomach, and soluble in the neutral to alkaline conditions of the small intestine.[1] This characteristic makes CAT an ideal candidate for enteric coating of solid dosage forms, protecting acid-labile drugs from degradation in the gastric environment and preventing gastric irritation from certain medications.

Synthesis of this compound

The synthesis of CAT is a sequential process, beginning with the conversion of cellulose to cellulose acetate, followed by the introduction of the trimellitate groups.

Step 1: Acetylation of Cellulose to Cellulose Acetate

The initial step involves the esterification of the hydroxyl groups on the anhydroglucose units of cellulose with acetic anhydride to form cellulose acetate. The degree of substitution (DS) of the acetyl groups is a critical parameter that influences the properties of the final product.

Experimental Protocol: Synthesis of Cellulose Acetate

  • Activation of Cellulose: Suspend 2 grams of cellulose in 35 mL of glacial acetic acid in a round-bottom flask. Stir the suspension for 1 hour at 55°C to activate the cellulose.[2]

  • Acetylation Reaction: Prepare a mixture of 10 mL of acetic anhydride and 0.4 mL of concentrated sulfuric acid. Slowly add this mixture to the cellulose suspension while maintaining the temperature at 55°C. Continue the reaction for 2 hours with constant stirring.[2] The reaction mixture will gradually become a clear, viscous solution.

  • Precipitation and Purification: Pour the reaction mixture into a large volume of cold water to precipitate the cellulose acetate. Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral. Dry the purified cellulose acetate in a vacuum oven at 40°C.[2] For further purification, the precipitate can be dissolved in dichloromethane, and two-thirds of the solvent can be evaporated before re-precipitating in ethanol. The final product is then washed with ethanol and dried.[2]

Step 2: Grafting of Trimellitic Anhydride onto Cellulose Acetate

The second step involves the reaction of cellulose acetate with trimellitic anhydride to introduce the carboxyl-functional trimellitate groups.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve the prepared cellulose acetate in a suitable anhydrous solvent, such as pyridine or dimethylacetamide (DMAc).[1]

  • Grafting Reaction: Add trimellitic anhydride to the cellulose acetate solution. A typical molar ratio of cellulose acetate to trimellitic anhydride is 1:3.[1] Add a catalyst, such as 4-dimethylaminopyridine (DMAP), to the reaction mixture.[1]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80°C and 100°C and maintain it for 6 to 12 hours with continuous stirring under a nitrogen atmosphere.[1]

  • Isolation and Purification: After the reaction is complete, precipitate the this compound by pouring the solution into a non-solvent like ethanol or water. Filter the product, wash it extensively to remove unreacted reagents and catalyst, and dry it under vacuum.

Synthesis Pathway of this compound

Synthesis_Pathway Cellulose Cellulose CelluloseAcetate Cellulose Acetate Cellulose->CelluloseAcetate Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->CelluloseAcetate SulfuricAcid H₂SO₄ (catalyst) SulfuricAcid->CelluloseAcetate CAT Cellulose Acetate Trimellitate (CAT) CelluloseAcetate->CAT Grafting TrimelliticAnhydride Trimellitic Anhydride TrimelliticAnhydride->CAT DMAP DMAP (catalyst) DMAP->CAT

Figure 1: Chemical synthesis pathway of this compound.

Characterization of this compound

A comprehensive characterization of the synthesized CAT is essential to determine its chemical structure, purity, and physical properties, which in turn dictate its performance in pharmaceutical formulations.

Characterization Workflow

Characterization_Workflow SynthesizedCAT Synthesized CAT StructuralAnalysis Structural Analysis SynthesizedCAT->StructuralAnalysis ThermalAnalysis Thermal Analysis SynthesizedCAT->ThermalAnalysis MorphologicalAnalysis Morphological Analysis SynthesizedCAT->MorphologicalAnalysis FTIR FTIR Spectroscopy StructuralAnalysis->FTIR NMR NMR Spectroscopy StructuralAnalysis->NMR TGA Thermogravimetric Analysis (TGA) ThermalAnalysis->TGA DSC Differential Scanning Calorimetry (DSC) ThermalAnalysis->DSC XRD X-ray Diffraction (XRD) MorphologicalAnalysis->XRD SEM Scanning Electron Microscopy (SEM) MorphologicalAnalysis->SEM

Figure 2: Workflow for the characterization of this compound.
Spectroscopic Characterization

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the functional groups present in the polymer.

  • Experimental Protocol: FTIR spectra are recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. The sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Interpretation: The introduction of acetyl and trimellitoyl groups is confirmed by the appearance of specific absorption bands. The spectrum of CAT will show a decrease in the intensity of the hydroxyl (-OH) stretching band (around 3400 cm⁻¹) compared to cellulose. Key characteristic peaks include the carbonyl (C=O) stretching of the acetate group (around 1740 cm⁻¹) and the aromatic C=C stretching and carboxylic acid C=O stretching from the trimellitate group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of CAT and for quantifying the degree of substitution (DS).

  • Experimental Protocol: The CAT sample is dissolved in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).[3] The spectra are then recorded on an NMR spectrometer.

  • Data Interpretation: In the ¹H NMR spectrum, the signals corresponding to the methyl protons of the acetyl groups typically appear in the region of 1.9-2.1 ppm. The protons of the anhydroglucose unit appear in the 3.0-5.0 ppm region. The aromatic protons from the trimellitate group will be observed in the downfield region. The DS of both acetyl and trimellitoyl groups can be calculated by integrating the respective proton signals relative to the anhydroglucose unit protons.

Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability and decomposition profile of CAT.

  • Experimental Protocol: A small amount of the CAT sample (typically 5-10 mg) is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 600°C).[4][5][6]

  • Data Interpretation: The TGA curve plots the percentage of weight loss as a function of temperature. The onset of decomposition and the temperature of maximum weight loss provide information about the thermal stability of the polymer.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg).

  • Experimental Protocol: A small, weighed sample of CAT is sealed in an aluminum pan and heated and/or cooled in a DSC instrument at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[4][5][7]

  • Data Interpretation: The DSC thermogram shows the heat flow into or out of the sample as a function of temperature. The glass transition temperature (Tg) appears as a step change in the baseline of the thermogram. The Tg of CAT is an important parameter for processing techniques like hot-melt extrusion.

Morphological and Crystalline Structure Analysis

X-ray Diffraction (XRD)

XRD analysis provides information about the crystalline or amorphous nature of the synthesized CAT.

  • Experimental Protocol: The XRD pattern of the powdered CAT sample is obtained using an X-ray diffractometer with Cu Kα radiation. The data is collected over a 2θ range, for example, from 5° to 50°.

  • Data Interpretation: A sharp, well-defined peak pattern in the diffractogram indicates a crystalline structure, while a broad halo suggests an amorphous nature. The acetylation and grafting processes generally lead to a more amorphous structure compared to the highly crystalline native cellulose.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology and particle characteristics of the synthesized CAT powder.

  • Experimental Protocol: The CAT powder is mounted on an aluminum stub using double-sided carbon tape and then sputter-coated with a thin layer of a conductive material (e.g., gold) to prevent charging. The sample is then imaged in a scanning electron microscope.

  • Data Interpretation: SEM images reveal the shape, size, and surface texture of the CAT particles. This information is valuable for understanding the powder flow properties and compaction behavior during tablet manufacturing.

Quantitative Data Summary

The properties of this compound are highly dependent on the degree of substitution of both the acetyl and trimellitate groups. The following tables summarize typical quantitative data for CAT.

Table 1: Degree of Substitution of this compound

ParameterTypical RangeMethod of DeterminationReference
Degree of Substitution (Acetyl)2.5 - 3.0¹H NMR Spectroscopy[1]
Degree of Substitution (Trimellitate)0.2 - 0.5¹H NMR Spectroscopy[1]

Table 2: Thermal Properties of this compound

PropertyTypical ValueMethod of DeterminationReference
Glass Transition Temperature (Tg)180 - 190 °CDifferential Scanning Calorimetry (DSC)[1]
Decomposition Temperature> 200 °CThermogravimetric Analysis (TGA)-

Conclusion

This technical guide has outlined the synthesis and comprehensive characterization of this compound. The two-step esterification process allows for the tailored introduction of acetyl and trimellitate functional groups, resulting in a polymer with desirable pH-sensitive solubility for pharmaceutical applications. The detailed experimental protocols and characterization techniques described herein provide a robust framework for researchers and scientists in the field of drug development to synthesize and evaluate CAT for its potential use in advanced drug delivery systems. The provided data and workflows serve as a valuable resource for optimizing the synthesis and understanding the structure-property relationships of this versatile polymer.

References

An In-Depth Technical Guide to the Mechanism of Action of Cellulose Acetate Trimellitate in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cellulose acetate trimellitate (CAT), a synthetic polymer derived from cellulose, has carved a significant niche in pharmaceutical sciences as a functional excipient for advanced drug delivery systems. Its unique physicochemical properties, primarily its pH-dependent solubility, make it an invaluable tool for formulating enteric-coated dosage forms and for enhancing the bioavailability of poorly soluble drugs through amorphous solid dispersions. This technical guide provides a comprehensive overview of the core mechanisms of action of CAT in drug delivery, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Mechanism 1: pH-Dependent Solubility for Enteric Drug Delivery

The primary mechanism of action for this compound in drug delivery lies in its pH-sensitive solubility, which is pivotal for enteric coating applications. Enteric coatings are designed to protect acid-labile drugs from the harsh acidic environment of the stomach, prevent gastric irritation from certain drugs, and deliver the active pharmaceutical ingredient (API) to the higher pH environment of the small intestine for optimal absorption.[1][2]

CAT is a cellulose ester that contains both acetyl and trimellityl functional groups. The trimellityl group possesses a free carboxylic acid moiety, which is the key to its pH-dependent solubility.[3]

  • In the Stomach (Acidic Environment, pH 1-3): At the low pH of the stomach, the carboxylic acid groups on the trimellityl moieties of CAT remain largely unionized. This renders the polymer insoluble in the gastric fluid. As a result, the enteric coating remains intact, protecting the encapsulated drug from degradation and preventing its premature release.

  • In the Small Intestine (Neutral to Alkaline Environment, pH > 5.5): As the dosage form transitions from the stomach to the small intestine, the pH of the surrounding fluid rises. In this less acidic to neutral environment (typically pH 5.5 and above), the carboxylic acid groups of CAT ionize, forming carboxylate salts.[2] This ionization leads to electrostatic repulsion between the polymer chains, causing the polymer to swell and subsequently dissolve, thereby releasing the drug in the desired region of the gastrointestinal tract.[2]

The precise pH at which CAT dissolves can be tailored by controlling the degree of substitution of the trimellitate groups on the cellulose backbone.[3]

Quantitative Drug Release Data

The effectiveness of CAT as an enteric coating agent is demonstrated by the dissolution profiles of various drugs. The following table summarizes the cumulative drug release of Indomethacin from CAT-based microspheres at different pH conditions.

TimeConditionCumulative Drug Release (%)Release Mechanism
First 30 minAcidic Medium (Simulated Gastric Fluid)10-15Burst Release (Surface Drug)
First 2 hoursAcidic Medium (Simulated Gastric Fluid)15-20Sustained Release (Diffusion from Matrix)
Approx. 1 hour after pH shiftpH 6.8 (Simulated Intestinal Fluid)100Rapid Dissolution of Polymer

Table 1: Release of Indomethacin from CAT-Based Microspheres.[3]

Visualization of pH-Dependent Drug Release

The logical relationship of pH-dependent drug release from a CAT-coated dosage form can be visualized as follows:

ASD_Mechanism cluster_formulation Formulation cluster_dissolution Dissolution & Absorption API_Crystalline Crystalline API - Low Solubility - Stable Lattice Solvent Solvent API_Crystalline->Solvent CAT_Polymer CAT Polymer CAT_Polymer->Solvent SprayDrying Spray Drying Solvent->SprayDrying ASD Amorphous Solid Dispersion - API Molecularly Dispersed in CAT - No Crystalline Lattice SprayDrying->ASD GI_Fluid GI Fluid ASD->GI_Fluid Supersaturation Supersaturated Solution - High Apparent Solubility GI_Fluid->Supersaturation Rapid Dissolution Absorption Enhanced Absorption Supersaturation->Absorption Recrystallization Recrystallization (Inhibited by CAT) Supersaturation->Recrystallization Spray_Drying_Workflow start Start prep_solution Prepare API and CAT Solution in Organic Solvent start->prep_solution homogenize Homogenize the Solution prep_solution->homogenize setup_sd Set Spray Dryer Parameters (Inlet Temp, Flow Rate, etc.) homogenize->setup_sd spray_drying Atomize and Dry the Solution setup_sd->spray_drying collection Collect Dried Microparticles (Cyclone Separator) spray_drying->collection post_process Post-Drying (Vacuum) collection->post_process end End post_process->end Dissolution_Workflow start Start acid_stage Acid Stage (2 hours) Medium: 0.1N HCl (pH 1.2) Temp: 37°C start->acid_stage sample_acid Sample at t = 2h acid_stage->sample_acid buffer_stage Buffer Stage (e.g., 60 min) Medium: Phosphate Buffer (pH 6.8) Temp: 37°C sample_acid->buffer_stage Change Medium sample_buffer Sample at various time points buffer_stage->sample_buffer analysis Analyze Samples (UV-Vis or HPLC) sample_buffer->analysis plot_profile Plot Dissolution Profile (% Drug Released vs. Time) analysis->plot_profile end End plot_profile->end

References

The Influence of Degree of Substitution on the Physicochemical Properties of Cellulose Acetate Trimellitate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulose acetate trimellitate (CAT) is a cellulose derivative of significant interest in the pharmaceutical industry, primarily utilized as an enteric coating for solid dosage forms. Its utility stems from its pH-dependent solubility, which allows for the protection of acid-labile drugs from the gastric environment and the prevention of gastric irritation from certain medications. The unique properties of CAT are a direct consequence of the type and extent of substitution on the anhydroglucose units of the cellulose backbone. This technical guide provides a comprehensive overview of how the degree of substitution (DS) of both acetyl and trimellityl groups influences the critical physicochemical properties of CAT, including its solubility, thermal characteristics, and drug release performance.

The structure of CAT is characterized by the presence of three types of hydroxyl groups on each anhydroglucose unit (at the C2, C3, and C6 positions) that can be substituted with acetyl (-COCH₃) and trimellityl (-COC₆H₃(COOH)₂) groups. The degree of substitution for each of these groups (DS_acetyl and DS_trimellityl) is a critical determinant of the polymer's behavior. The acetyl groups, being relatively non-polar, contribute to the polymer's solubility in organic solvents, while the trimellityl groups, with their free carboxylic acid moieties, impart the pH-dependent aqueous solubility. This dual functionality allows for precise tuning of the polymer's properties for specific drug delivery applications.

The Role of Degree of Substitution in Defining CAT Properties

The degree of substitution is the average number of hydroxyl groups per anhydroglucose unit that have been replaced by a substituent group. For CAT, the interplay between the DS of the hydrophobic acetyl groups and the hydrophilic, ionizable trimellityl groups dictates its performance as a pharmaceutical excipient.

Solubility

The solubility of CAT is a critical parameter for both its processing and its function as an enteric polymer.

  • Organic Solvent Solubility: The solubility of CAT in organic solvents is primarily governed by the DS of the acetyl groups. A higher DS_acetyl generally increases solubility in less polar organic solvents like dichloromethane, while a lower DS_acetyl favors solubility in more polar solvents such as acetone. This is a crucial consideration during the coating process, where the choice of solvent is critical for achieving a uniform and stable coating solution.

  • pH-Dependent Aqueous Solubility: The enteric behavior of CAT is a direct result of the trimellityl groups. The carboxylic acid functional groups on the trimellitate moiety are protonated at low pH (as in the stomach), rendering the polymer insoluble in aqueous media. As the pH rises in the small intestine, these carboxylic acid groups deprotonate, leading to electrostatic repulsion between the polymer chains and subsequent dissolution. The pH at which this dissolution occurs can be modulated by the DS_trimellityl. A higher DS_trimellityl will generally lower the pH at which the polymer begins to dissolve, due to the increased number of ionizable groups.

Table 1: Influence of Degree of Substitution on the Solubility of Cellulose Derivatives

Degree of Substitution (DS) of Acetyl GroupsGeneral Solubility Characteristics of Cellulose Acetate
0.4 - 1.1Soluble in water[1]
2.3 - 2.7Soluble in acetone[2]
> 2.8Soluble in chlorinated solvents like dichloromethane[3]

Note: This table provides general solubility trends for cellulose acetate. The specific solubility of CAT will also be influenced by the DS of the trimellityl groups.

Thermal Properties

The thermal properties of CAT, such as the glass transition temperature (Tg), are important for understanding its physical stability and for processing, such as during the curing of enteric coatings. The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

The degree of substitution significantly impacts the Tg of cellulose derivatives. For cellulose acetate, a higher degree of acetyl substitution generally leads to a decrease in the glass transition temperature.[4] This is attributed to the disruption of the intermolecular hydrogen bonding that exists between the cellulose chains. The bulky substituent groups increase the free volume between the polymer chains, allowing for greater chain mobility at lower temperatures. A minor decrease in the DS of cellulose acetate from 2.45 to 2.29 can lead to a significant increase of over 120% in the storage modulus at 50°C.

Table 2: Thermal Properties of Cellulose Acetate with Varying Degrees of Substitution

PolymerDegree of Substitution (DS)Glass Transition Temperature (Tg)
Cellulose Acetate~2.5~198 °C[4]
Cellulose Acetate2.48Not specified, but subject to change with DS[5]
Cellulose Triacetate~3.0Not specified, but generally lower than lower DS cellulose acetates

Note: This table provides data for cellulose acetate. The Tg of CAT will be influenced by both the acetyl and trimellityl DS.

Drug Release Performance

The primary application of CAT is in enteric drug delivery systems, where the drug release is triggered by the change in pH from the stomach to the intestine. The DS of the trimellityl groups is the key parameter controlling the onset and rate of drug release.

A higher DS_trimellityl results in a greater number of carboxylic acid groups, which will ionize at a lower pH. This leads to the dissolution of the enteric coating and the release of the drug at an earlier point in the small intestine. Conversely, a lower DS_trimellityl will require a higher pH for dissolution, delaying the drug release to a more distal region of the intestine. This allows for targeted drug delivery to specific sites within the gastrointestinal tract.

The drug release from CAT-based microspheres is characterized by an initial slow release, followed by a rapid increase in release rate when the pH is raised to 6.8, with 100% drug release achieved in approximately one hour.[6]

Experimental Protocols

Synthesis of this compound with Varying Degrees of Substitution

The synthesis of CAT is a two-step process involving the acetylation of cellulose followed by the esterification with trimellitic anhydride. The degrees of substitution of both acetyl and trimellityl groups can be controlled by careful manipulation of the reaction conditions.

Step 1: Acetylation of Cellulose

  • Activation: Cellulose is activated to increase the accessibility of its hydroxyl groups. This can be achieved by treating the cellulose with a swelling agent, such as glacial acetic acid, with stirring at a controlled temperature (e.g., 38°C) for several hours.

  • Acetylation: The activated cellulose is then reacted with an excess of acetic anhydride in the presence of a catalyst, typically sulfuric acid. The reaction is often started at a low temperature and gradually warmed to control the reaction rate and prevent excessive degradation of the cellulose backbone. The degree of acetylation can be controlled by the reaction time, temperature, and the molar ratio of acetic anhydride to anhydroglucose units. A higher ratio of acetic anhydride and longer reaction times will generally lead to a higher DS_acetyl.

  • Hydrolysis (optional): To obtain a lower DS_acetyl, the cellulose triacetate formed can be partially hydrolyzed by adding a controlled amount of water to the reaction mixture.

  • Precipitation and Purification: The cellulose acetate is precipitated by adding the reaction mixture to a non-solvent, such as water. The precipitate is then thoroughly washed with water to remove any unreacted reagents and by-products and dried.

Step 2: Trimellitation of Cellulose Acetate

  • Dissolution: The synthesized cellulose acetate is dissolved in a suitable aprotic solvent, such as acetone or N,N-dimethylacetamide (DMAc).

  • Esterification: Trimellitic anhydride is added to the cellulose acetate solution, along with a catalyst such as pyridine or 4-dimethylaminopyridine (DMAP). The reaction mixture is heated to a specific temperature (e.g., 80-100°C) for a defined period.[7] The DS_trimellityl can be controlled by adjusting the molar ratio of trimellitic anhydride to the anhydroglucose units of cellulose acetate, the reaction time, and the temperature.

  • Precipitation and Purification: The resulting this compound is precipitated by pouring the reaction mixture into a non-solvent like water or ethanol. The precipitate is collected, washed extensively to remove residual reactants and catalyst, and then dried under vacuum.

Synthesis_Workflow cluster_acetylation Step 1: Acetylation cluster_trimellitation Step 2: Trimellitation Cellulose Cellulose Activation Activation Cellulose->Activation Glacial Acetic Acid Acetylation Acetylation Activation->Acetylation Acetic Anhydride, H₂SO₄ Hydrolysis Hydrolysis Acetylation->Hydrolysis Water (optional) Precipitation_A Precipitation & Purification Acetylation->Precipitation_A Hydrolysis->Precipitation_A Water Cellulose_Acetate Cellulose_Acetate Precipitation_A->Cellulose_Acetate Dried Product Dissolution Dissolution Cellulose_Acetate->Dissolution Solvent (e.g., Acetone) Esterification Esterification Dissolution->Esterification Trimellitic Anhydride, Catalyst Precipitation_B Precipitation & Purification Esterification->Precipitation_B Non-solvent (e.g., Water) CAT Cellulose Acetate Trimellitate (CAT) Precipitation_B->CAT Final Product

Figure 1: Synthesis workflow for this compound (CAT).
Determination of Degree of Substitution by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for the quantitative determination of the degree of substitution of both acetyl and trimellityl groups in CAT.

  • Sample Preparation: A known amount of the dried CAT polymer is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or deuterated chloroform (CDCl₃), to a concentration of approximately 10-20 mg/mL.

  • NMR Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay that allows for full relaxation of the protons.

  • Spectral Analysis:

    • Anhydroglucose Protons: The protons of the anhydroglucose backbone typically appear in the region of 3.0-5.5 ppm. The integral of this region is used as an internal reference.

    • Acetyl Protons: The protons of the methyl groups of the acetyl substituents resonate in the range of 1.8-2.2 ppm.[8]

    • Trimellityl Protons: The aromatic protons of the trimellityl group appear in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm.

  • Calculation of DS:

    • DS_acetyl: The degree of substitution of the acetyl groups is calculated by comparing the integrated area of the acetyl proton signals to the integrated area of the anhydroglucose proton signals.

    • DS_trimellityl: Similarly, the degree of substitution of the trimellityl groups is calculated by comparing the integrated area of the aromatic trimellityl proton signals to the integrated area of the anhydroglucose proton signals.

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_acquisition NMR Acquisition cluster_analysis Spectral Analysis cluster_calculation DS Calculation A Dissolve CAT in Deuterated Solvent B Acquire ¹H NMR Spectrum A->B C Integrate Proton Signals B->C D Anhydroglucose Protons (3.0-5.5 ppm) C->D E Acetyl Protons (1.8-2.2 ppm) C->E F Trimellityl Protons (7.5-8.5 ppm) C->F G Calculate DS_acetyl D->G H Calculate DS_trimellityl D->H E->G F->H

Figure 2: Workflow for DS determination of CAT by ¹H NMR.
In Vitro Dissolution Testing of CAT-Coated Tablets

In vitro dissolution testing is essential to evaluate the enteric performance of CAT-coated tablets. The method typically involves a two-stage dissolution test that simulates the transit of the dosage form from the stomach to the small intestine.

  • Tablet Coating: The core tablets containing the active pharmaceutical ingredient (API) are coated with a solution of CAT in a suitable organic solvent using a pan coater or a fluidized bed coater. The coating thickness is a critical parameter and should be carefully controlled.

  • Dissolution Apparatus: A USP Apparatus 2 (paddle apparatus) is commonly used.

  • Acid Stage (Simulated Gastric Fluid):

    • Medium: 900 mL of 0.1 N HCl (pH 1.2).

    • Procedure: The coated tablets are placed in the dissolution vessels and stirred at a specified speed (e.g., 50-100 rpm) for 2 hours.

    • Sampling: Aliquots of the dissolution medium are withdrawn at specified time points and analyzed for the amount of drug released. For a successful enteric coating, minimal to no drug release should be observed during this stage.

  • Buffer Stage (Simulated Intestinal Fluid):

    • Medium: After 2 hours, the pH of the dissolution medium is raised to a level representative of the small intestine (e.g., pH 6.8) by adding a concentrated phosphate buffer.

    • Procedure: The dissolution test is continued in the buffer stage for a specified period (e.g., 45-60 minutes).

    • Sampling: Aliquots are withdrawn at regular intervals and analyzed for drug content to determine the drug release profile.

Dissolution_Testing_Workflow cluster_acid_stage Acid Stage (2 hours) cluster_buffer_stage Buffer Stage A CAT-Coated Tablet B 0.1 N HCl (pH 1.2) A->B C Minimal Drug Release B->C D Phosphate Buffer (pH 6.8) C->D pH Change F Analyze Drug Concentration C->F E Drug Release D->E E->F

Figure 3: Workflow for two-stage dissolution testing of CAT-coated tablets.

Conclusion

The degree of substitution of both acetyl and trimellityl groups is a critical parameter that dictates the physicochemical properties and performance of this compound as a pharmaceutical excipient. By carefully controlling the DS during synthesis, the solubility, thermal properties, and drug release characteristics of CAT can be tailored to meet the specific requirements of a given drug formulation. A thorough understanding of the structure-property relationships of CAT is essential for the rational design and development of effective and reliable enteric-coated dosage forms. This guide provides a foundational understanding for researchers and drug development professionals working with this versatile polymer. Further research focusing on the systematic variation of both acetyl and trimellityl DS and the comprehensive characterization of the resulting polymers will undoubtedly lead to a more refined control over the performance of CAT in advanced drug delivery systems.

References

A Technical Guide to the Organic Solvent Solubility of Cellulose Acetate Trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Cellulose Acetate Trimellitate (CAT) in organic solvents. CAT is a cellulosic polymer widely utilized in the pharmaceutical industry, primarily for enteric coatings of solid dosage forms. Its unique pH-dependent solubility allows for the protection of acid-labile drugs in the stomach and targeted release in the small intestine. A thorough understanding of its solubility in organic solvents is critical for formulation development, process optimization, and ensuring the quality and performance of the final drug product.

The solubility of CAT is principally governed by the degree of substitution (DS) of both the acetate and the trimellitate moieties on the cellulose backbone. The acetyl groups enhance its solubility in organic solvents, while the trimellitate groups, with their free carboxylic acid functionality, are responsible for its pH-dependent aqueous solubility.[1]

Solubility of this compound in Organic Solvents

Solvent ClassSolventSolubility Profile for CAT or Related Cellulose Esters
Ketones AcetoneKnown to dissolve CAT.[] A common solvent for cellulose acetate.[3][4]
Methyl Ethyl Ketone (MEK)A strong solvent for cellulose acetate.[3]
CyclohexanoneMentioned as a solvent for cellulose acetate.[5]
Esters Ethyl AcetateA strong solvent for cellulose acetate.[3]
Methyl AcetateA potential solvent for cellulose acetate.[5]
Nitrogen-Containing Dimethylformamide (DMF)A known solvent for cellulose acetate.[4]
Compounds Dimethylacetamide (DMAc)Used as a solvent in the synthesis of CAT, suggesting solubility.[1] A good solvent for many polymers, including cellulose fibers in combination with LiCl.[6]
N-Methylpyrrolidone (NMP)A potential solvent for cellulose esters.
PyridineUsed as a solvent in the synthesis of CAT, suggesting solubility.[1]
Ethers DioxaneA known solvent for cellulose acetate.[4]
Tetrahydrofuran (THF)A potential solvent for cellulose esters.
Halogenated Dichloromethane (Methylene Chloride)Often used in blends with ethanol for cellulose acetate.[4] Cellulose triacetate is soluble in dichloromethane.[1]
Hydrocarbons ChloroformA potential solvent for cellulose esters.
Alcohols EthanolOften used in blends with other solvents like dichloromethane for cellulose acetate.[4]
MethanolUsed in blends with other solvents.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the systematic determination of the solubility of this compound in various organic solvents. This protocol is a composite of standard laboratory practices for polymer solubility testing.

1. Materials and Equipment

  • This compound (specify grade and supplier)

  • A range of analytical grade organic solvents

  • Analytical balance (accurate to ±0.1 mg)

  • Glass vials with screw caps (e.g., 20 mL)

  • Magnetic stirrer and stir bars or a vortex mixer

  • Constant temperature bath or incubator

  • Optical microscope

  • Optional: Turbidimeter

2. Procedure

  • Preparation of Solvent: Dispense a precise volume (e.g., 10.0 mL) of the selected organic solvent into a clean, dry glass vial.

  • Initial Polymer Addition: Accurately weigh a small amount of CAT (e.g., 100 mg) and add it to the solvent in the vial.

  • Mixing: Securely cap the vial and begin agitation using a magnetic stirrer or vortex mixer at a consistent speed. Maintain a constant temperature (e.g., 25 °C) using a water bath or incubator.

  • Observation for Dissolution: Visually inspect the solution at regular intervals (e.g., every 30 minutes) for the disappearance of solid polymer particles. Continue mixing for a sufficient period (e.g., up to 24 hours) to ensure equilibrium is reached.

  • Incremental Polymer Addition: If the initial amount of CAT completely dissolves, add a further accurately weighed increment (e.g., another 100 mg) to the same vial.

  • Repeat Mixing and Observation: Repeat step 4.

  • Determination of Saturation Point: Continue the incremental addition of CAT until a point is reached where the added polymer no longer fully dissolves, and a saturated solution with visible solid particles is formed.

  • Confirmation of Insolubility: To confirm insolubility, a small sample of the suspension can be examined under an optical microscope to verify the presence of undissolved polymer particles.

  • Quantification of Solubility: The solubility is calculated based on the total mass of CAT that completely dissolved in the known volume of the solvent. Express the solubility in g/L or mg/mL.

  • Testing in a Range of Solvents: Repeat this procedure for each organic solvent of interest.

3. Data Reporting

Record the solubility of CAT in each solvent at the specified temperature. It is also important to note the grade of CAT used, including its degree of substitution, as this will significantly impact the results.

Visualizing Methodologies and Logical Relationships

Experimental Workflow for Determining CAT Solubility

The following diagram illustrates the step-by-step process for experimentally determining the solubility of this compound.

G start Start prep_solvent Prepare Known Volume of Solvent start->prep_solvent weigh_polymer Weigh Initial Increment of CAT prep_solvent->weigh_polymer add_polymer Add CAT to Solvent weigh_polymer->add_polymer mix Mix at Constant Temperature add_polymer->mix observe Visually Inspect for Dissolution mix->observe dissolved Completely Dissolved observe->dissolved Yes not_dissolved Insoluble Particles Remain observe->not_dissolved No dissolved->weigh_polymer Add another increment calculate Calculate Solubility not_dissolved->calculate end End calculate->end

A flowchart of the experimental protocol for determining the solubility of CAT.
Logical Relationship for Solvent Selection

The selection of an appropriate organic solvent for this compound is a multifactorial process. The diagram below outlines the key considerations and their relationships.

G main Solvent Selection for CAT polymer_props CAT Properties main->polymer_props solvent_props Solvent Properties main->solvent_props application Application Requirements main->application ds_acetyl Degree of Acetyl Substitution polymer_props->ds_acetyl ds_trimellityl Degree of Trimellityl Substitution polymer_props->ds_trimellityl mw Molecular Weight polymer_props->mw polarity Polarity solvent_props->polarity h_bonding Hydrogen Bonding Capacity solvent_props->h_bonding bp Boiling Point solvent_props->bp process Processing Method (e.g., Spray Drying, Coating) application->process safety Toxicity & Safety application->safety reg Regulatory Acceptance application->reg

Key factors influencing the selection of an organic solvent for CAT.

References

Thermal Analysis of Cellulose Acetate Trimellitate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of Cellulose Acetate Trimellitate (CAT) for professionals in research, science, and drug development.

This technical guide provides a comprehensive overview of the thermal properties of this compound (CAT), a key polymer in pharmaceutical and material science applications. By leveraging Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), this document offers detailed experimental protocols and presents key thermal data to aid in the research and development of CAT-based formulations.

Introduction to Thermal Analysis of this compound

This compound (CAT) is a cellulose derivative of significant interest due to its pH-dependent solubility, making it an ideal candidate for enteric coatings in drug delivery systems. Understanding its thermal behavior is paramount for predicting its performance during manufacturing processes such as hot-melt extrusion and for ensuring the stability of the final product. DSC and TGA are powerful analytical techniques used to characterize the thermal properties of polymers. DSC measures the heat flow associated with thermal transitions as a function of temperature, providing information on glass transition, melting, and crystallization events. TGA measures the change in mass of a sample as a function of temperature, offering insights into thermal stability and decomposition profiles.

The introduction of the trimellitate group to the cellulose acetate backbone significantly influences its thermal characteristics. The degree of substitution of both acetyl and trimellitate groups plays a crucial role in determining properties such as glass transition temperature and thermal stability.[1]

Key Thermal Properties of this compound

The thermal behavior of this compound is characterized by distinct events that can be quantitatively measured using DSC and TGA. These key parameters are summarized in the tables below.

Differential Scanning Calorimetry (DSC) Data
Thermal PropertyValue (°C)Description
Glass Transition Temperature (Tg)180 - 190The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1]
Melting Temperature (Tm)240 - 249The temperature range over which the crystalline regions of the polymer melt.
Thermogravimetric Analysis (TGA) Data

The thermal decomposition of this compound occurs in multiple stages, a characteristic feature of cellulose esters.[1]

Decomposition StageTemperature Range (°C)Description
Initial Weight Loss< 150Loss of absorbed moisture and volatile impurities.
Main Decomposition300 - 400Primary degradation of the polymer involving deacetylation and scission of the glycosidic bonds in the cellulose backbone.[2][3]
Final Decomposition> 400Slower decomposition of the remaining char residue.[3]

Experimental Protocols

Detailed methodologies for conducting DSC and TGA are crucial for obtaining reproducible and accurate results. The following are representative experimental protocols for the thermal analysis of this compound.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a standard aluminum DSC pan.

  • Instrument Setup:

    • Instrument: A calibrated Differential Scanning Calorimeter.

    • Purge Gas: Nitrogen, with a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp up to 300°C at a heating rate of 10°C/min.

  • Data Analysis: Determine the glass transition temperature (Tg) as the midpoint of the inflection in the heat flow curve. The melting temperature (Tm) is identified as the peak of the endothermic melting event.

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation: Place 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Instrument: A calibrated Thermogravimetric Analyzer.

    • Purge Gas: Nitrogen, with a flow rate of 20-50 mL/min.[4][5]

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp up to 600°C at a heating rate of 10°C/min.[5]

  • Data Analysis: Analyze the resulting weight loss curve to determine the onset of decomposition and the temperature ranges for different degradation stages.

Experimental Workflow and Data Interpretation

The logical flow of thermal analysis experiments and the interpretation of the resulting data are critical for a comprehensive understanding of the material's properties.

G Experimental Workflow for Thermal Analysis of CAT cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_interpretation Data Interpretation cluster_results Results Sample This compound (CAT) Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC_Data Heat Flow vs. Temperature Curve DSC->DSC_Data TGA_Data Weight Loss vs. Temperature Curve TGA->TGA_Data Tg_Tm Determine Tg and Tm DSC_Data->Tg_Tm Td Determine Decomposition Temperatures (Td) TGA_Data->Td Thermal_Properties Thermal Properties Profile of CAT Tg_Tm->Thermal_Properties Td->Thermal_Properties

Caption: Workflow for the thermal analysis of this compound.

The diagram above illustrates the systematic approach to the thermal characterization of CAT. The process begins with sample preparation, followed by parallel analysis using DSC and TGA. The data from these analyses, in the form of heat flow and weight loss curves, are then interpreted to determine the key thermal parameters: Tg, Tm, and Td. This comprehensive data set constitutes the thermal properties profile of the material.

Conclusion

The thermal analysis of this compound using DSC and TGA provides invaluable data for its application in various fields, particularly in the pharmaceutical industry. The glass transition temperature, melting point, and decomposition profile are critical parameters that influence processing conditions and product stability. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working with this versatile polymer. By understanding the thermal behavior of CAT, professionals can optimize formulation and process development, leading to the creation of robust and effective products.

References

Structural Elucidation of Cellulose Acetate Trimellitate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Cellulose Acetate Trimellitate (CAT) using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. CAT is a valuable polymer in the pharmaceutical industry, primarily used as an enteric coating for solid dosage forms, due to its pH-dependent solubility. A thorough understanding of its chemical structure is paramount for quality control, formulation development, and ensuring consistent performance. This document outlines detailed experimental protocols, presents key spectral data in a structured format, and provides visual representations of the analytical workflow and molecular structure.

Introduction to this compound (CAT)

This compound is a mixed ester of cellulose, containing acetyl and trimellitoyl groups. The presence of the carboxylic acid functionality on the trimellitate moiety imparts the polymer with its characteristic gastro-resistant, yet intestine-soluble properties. The degree of substitution of both the acetyl and trimellitoyl groups significantly influences the polymer's physical and chemical properties, including its solubility profile. Therefore, precise and accurate characterization of the substitution pattern is critical.

Experimental Protocols

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For CAT, it is instrumental in confirming the presence of the ester and carboxylic acid groups.

Methodology:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): A small amount of the dried CAT powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[1] Pressure is applied to ensure intimate contact between the sample and the crystal. This is the preferred method for its simplicity and minimal sample preparation.

    • Potassium Bromide (KBr) Pellet: 1-2 mg of the dried CAT sample is finely ground with approximately 100-200 mg of spectroscopic grade KBr using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2]

  • Instrumentation: A commercially available FTIR spectrometer is used.

  • Data Acquisition:

    • The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[1]

    • A background spectrum of the clean, empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.[1]

    • A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum is analyzed for the presence of characteristic absorption bands. Baseline correction and normalization may be applied if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the nuclei. Both ¹H and ¹³C NMR are essential for the comprehensive structural elucidation of CAT and for determining the degree of substitution.

Methodology:

  • Sample Preparation:

    • Approximately 10-20 mg of the dried CAT sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or CDCl₃). The choice of solvent depends on the solubility of the specific CAT sample.

    • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: Standard one-dimensional proton NMR spectra are acquired. Key parameters include the spectral width, number of scans, relaxation delay, and acquisition time.

    • ¹³C NMR: One-dimensional carbon NMR spectra are acquired. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. Techniques such as proton decoupling are used to simplify the spectra.

    • 2D NMR (COSY, HSQC): Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be performed to aid in the assignment of complex spectra by revealing proton-proton and proton-carbon correlations, respectively.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to obtain the NMR spectra. Phase and baseline corrections are applied. The spectra are then integrated to determine the relative number of protons or carbons, which is crucial for calculating the degree of substitution.

Data Presentation

FTIR Spectral Data

The FTIR spectrum of this compound is a composite of the characteristic absorptions of the cellulose backbone, the acetate groups, and the trimellitate groups.

Wavenumber (cm⁻¹)AssignmentReference(s)
~3400 (broad)O-H stretching of residual hydroxyl groups and carboxylic acid[3][4]
~2940, ~2880C-H stretching of the anhydroglucose unit and acetyl groups[1][3]
~1745C=O stretching of the acetyl ester carbonyl groups[5]
~1726C=O stretching of the trimellitoyl ester and carboxylic acid carbonyl groups[1][6]
~1607, ~1574C=C stretching of the aromatic ring in the trimellitate group[1][7]
~1370C-H bending of the acetyl methyl groups[4][8]
~1220C-O stretching of the acetyl and trimellitoyl ester groups[4][8]
~1102C-O-C stretching of the anhydroglucose unit[1][6]
NMR Spectral Data

The NMR spectra of CAT can be complex due to the polymeric nature and the potential for different substitution patterns. The following tables provide approximate chemical shift ranges for the key structural motifs.

¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (ppm)AssignmentReference(s)
12.0 - 13.0Carboxylic acid proton of the trimellitoyl group
7.5 - 8.5Aromatic protons of the trimellitoyl group[5]
3.0 - 5.5Protons of the anhydroglucose unit (H-1 to H-6)[8]
1.8 - 2.2Protons of the acetyl methyl groups (-COCH₃)[4][5]

¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (ppm)AssignmentReference(s)
169.0 - 171.0Carbonyl carbons of the acetyl groups[8]
165.0 - 168.0Carbonyl carbons of the trimellitoyl ester and carboxylic acid
128.0 - 135.0Aromatic carbons of the trimellitoyl group
98.0 - 105.0C-1 of the anhydroglucose unit[8][9]
60.0 - 80.0C-2 to C-6 of the anhydroglucose unit[8][9]
20.0 - 22.0Methyl carbons of the acetyl groups[8]

Mandatory Visualizations

G Experimental Workflow for CAT Structural Elucidation cluster_sample Sample Preparation cluster_ftir FTIR Analysis cluster_nmr NMR Analysis cluster_analysis Data Analysis and Interpretation Sample Sample Drying Drying Sample->Drying FTIR_Sample_Prep FTIR_Sample_Prep Drying->FTIR_Sample_Prep ATR or KBr Pellet Dissolution Dissolution Drying->Dissolution Deuterated Solvent FTIR_Acquisition FTIR_Acquisition FTIR_Sample_Prep->FTIR_Acquisition FTIR_Spectrum FTIR_Spectrum FTIR_Acquisition->FTIR_Spectrum Functional_Group_ID Functional_Group_ID FTIR_Spectrum->Functional_Group_ID NMR_Acquisition NMR_Acquisition Dissolution->NMR_Acquisition 1H, 13C, 2D NMR_Spectra NMR_Spectra NMR_Acquisition->NMR_Spectra Chemical_Shift_Assignment Chemical_Shift_Assignment NMR_Spectra->Chemical_Shift_Assignment Structural_Confirmation Structural_Confirmation Functional_Group_ID->Structural_Confirmation Degree_of_Substitution Degree_of_Substitution Chemical_Shift_Assignment->Degree_of_Substitution Degree_of_Substitution->Structural_Confirmation Final_Report Final_Report Structural_Confirmation->Final_Report G Chemical Structure of this compound cluster_cellulose cluster_substituents cellulose_backbone acetyl Acetyl Group (-COCH3) cellulose_backbone->acetyl Ester Linkage trimellitoyl Trimellitoyl Group (-CO-C6H3-(COOH)2) cellulose_backbone->trimellitoyl Ester Linkage hydroxyl Hydroxyl Group (-OH) cellulose_backbone->hydroxyl Residual

References

Navigating pH-Dependent Solubility: A Technical Guide to Cellulose Acetate Trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cellulose Acetate Trimellitate (CAT), a synthetic polymer, plays a pivotal role in the pharmaceutical industry, primarily as an enteric coating for oral dosage forms. Its utility stems from a critical physicochemical property: pH-dependent solubility. This allows for the protection of acid-labile drugs from the harsh environment of the stomach and the targeted release of active pharmaceutical ingredients in the more neutral to alkaline milieu of the small intestine. This in-depth technical guide provides a comprehensive overview of the pH-dependent solubility profile of CAT, detailed experimental protocols for its evaluation, and a visual representation of the underlying principles and workflows.

The Core Principle: pH-Dependent Solubility

The solubility of this compound is intrinsically linked to the pH of the surrounding aqueous medium. This behavior is conferred by the trimellitate functional groups, which contain free carboxylic acid moieties.

  • In the acidic environment of the stomach (typically pH 1-3): The carboxylic acid groups on the trimellitate portion of the polymer remain largely protonated and unionized. This renders the polymer insoluble in gastric fluid, forming a protective barrier around the drug core.

  • In the less acidic to neutral environment of the small intestine (pH > 5.5): As the pH increases, the carboxylic acid groups deprotonate and become ionized (carboxylate ions). This ionization leads to electrostatic repulsion between the polymer chains, allowing water molecules to hydrate the polymer, causing it to swell and subsequently dissolve.

The precise pH at which CAT begins to dissolve is influenced by the degree of substitution (DS) of both the acetate and trimellitate groups on the cellulose backbone. A higher degree of trimellitylation generally leads to dissolution at a lower pH.

Quantitative Solubility Profile

While the principle of pH-dependent solubility is well-established, precise quantitative data on the solubility of this compound (e.g., in mg/mL) at specific pH values is not extensively available in publicly accessible literature. The dissolution pH can vary depending on factors such as the specific grade of the polymer (i.e., the degree of substitution), the ionic strength of the buffer, and the analytical method used for determination. However, it is generally accepted that CAT is practically insoluble in acidic media (pH < 5.0) and exhibits significant solubility as the pH approaches and exceeds 5.5.

Table 1: General pH-Dependent Solubility Characteristics of this compound

pH RangeState of Carboxylic Acid GroupsPolymer StateGeneral Solubility
1.0 - 4.5Predominantly Protonated (Unionized)InsolubleVery Low / Practically Insoluble
4.5 - 5.5Partial IonizationSwelling / Limited DissolutionLow
> 5.5Predominantly IonizedDissolvedSoluble

Experimental Protocols for Determining pH-Dependent Solubility

The following are detailed methodologies for the characterization of the pH-dependent solubility of this compound.

Intrinsic Dissolution Rate (IDR) Determination

The intrinsic dissolution rate provides a standardized measure of the dissolution rate of a pure substance under constant surface area, temperature, agitation, and pH.

Methodology:

  • Compact Preparation: A known amount of pure this compound powder is compressed into a non-disintegrating disc of a specific surface area using a hydraulic press.

  • Dissolution Apparatus: A USP rotating disk apparatus (Apparatus 1) is typically employed.

  • Dissolution Media: A series of buffer solutions covering a physiologically relevant pH range (e.g., pH 2.0, 3.0, 4.5, 5.0, 5.5, 6.0, 6.5, and 7.0) are prepared. These can be standard phosphate or acetate buffers.

  • Test Conditions:

    • Temperature: 37 ± 0.5 °C

    • Rotation Speed: 100 rpm (or other justified speed)

    • Volume of Dissolution Medium: 900 mL

  • Procedure: a. The CAT disc is mounted in the holder, ensuring only one surface is exposed to the dissolution medium. b. The holder is submerged in the pre-warmed and de-aerated dissolution medium. c. The apparatus is started, and samples of the dissolution medium are withdrawn at predetermined time intervals. d. The withdrawn volume is replaced with fresh, pre-warmed medium to maintain a constant volume.

  • Quantification: The concentration of dissolved CAT in the collected samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD).

  • Data Analysis: The cumulative amount of dissolved CAT per unit area is plotted against time. The slope of the linear portion of this plot represents the intrinsic dissolution rate (in mg/min/cm²).

Shake-Flask Solubility Method

This method determines the equilibrium solubility of the polymer at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffer solutions across the desired pH range (e.g., pH 2.0 to 7.5).

  • Sample Preparation: An excess amount of this compound powder is added to a known volume of each buffer solution in sealed flasks.

  • Equilibration: The flasks are agitated in a constant temperature water bath (e.g., 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Processing: After equilibration, the suspensions are filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove undissolved polymer.

  • Quantification: The concentration of dissolved CAT in the clear filtrate is determined by a validated analytical method such as HPLC-ELSD or UV-Vis spectrophotometry after creating a suitable chromophore.

Dissolution Testing of CAT-Coated Dosage Forms (USP <711> Two-Stage Method)

This method evaluates the performance of CAT as an enteric coating on a solid dosage form.

Methodology:

  • Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used.

  • Acid Stage (Simulated Gastric Fluid):

    • Medium: 750 mL of 0.1 N HCl (pH 1.2).

    • Duration: 2 hours.

    • Procedure: The coated dosage form is placed in the acid medium and stirred at a specified rate (e.g., 50 rpm) at 37 °C.

    • Acceptance Criteria: No signs of disintegration, cracking, or softening of the coating. The amount of drug released should be within the limits specified in the monograph (typically less than 10%).

  • Buffer Stage (Simulated Intestinal Fluid):

    • Medium: After the acid stage, 250 mL of 0.20 M tribasic sodium phosphate is added to the vessel, and the pH is adjusted to 6.8 ± 0.05.

    • Duration: Typically 45 minutes or as specified in the monograph.

    • Procedure: The test is continued in the buffer medium. Samples are withdrawn at specified time intervals.

    • Acceptance Criteria: The amount of drug released should meet the monograph requirements (typically not less than 80%).

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Experimental_Workflow_IDR cluster_prep Preparation cluster_dissolution Dissolution Testing cluster_analysis Analysis prep_polymer Pure CAT Powder press Hydraulic Press prep_polymer->press cat_disc CAT Disc (Known Surface Area) press->cat_disc apparatus USP Apparatus 1 (Rotating Disk) cat_disc->apparatus run_test Run Dissolution Test apparatus->run_test buffers Buffer Solutions (Various pH) buffers->apparatus test_conditions 37°C, 100 rpm test_conditions->apparatus sampling Withdraw Samples (Timed Intervals) run_test->sampling quantify Quantify Dissolved CAT (e.g., HPLC-ELSD) sampling->quantify plot Plot Amount Dissolved/Area vs. Time quantify->plot calculate Calculate IDR (Slope) plot->calculate Experimental_Workflow_Shake_Flask cluster_prep Preparation cluster_equilibration Equilibration cluster_processing_analysis Sample Processing & Analysis prep_polymer Excess CAT Powder flasks Sealed Flasks prep_polymer->flasks buffers Buffer Solutions (Various pH) buffers->flasks agitate Agitate at 37°C (24-48 hours) flasks->agitate filter Filter Suspension agitate->filter quantify Quantify Dissolved CAT in Filtrate (e.g., HPLC-ELSD) filter->quantify Logical_Relationship_Solubility cluster_conditions Environmental Conditions cluster_polymer_state Polymer State cluster_solubility Solubility Outcome low_ph Low pH (Stomach) protonated Carboxyl Groups Protonated (R-COOH) low_ph->protonated high_ph High pH (Intestine) ionized Carboxyl Groups Ionized (R-COO-) high_ph->ionized insoluble Insoluble protonated->insoluble soluble Soluble ionized->soluble

Unveiling the Thermal Behavior: A Technical Guide to the Glass Transition Temperature of Cellulose Acetate Trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the glass transition temperature (Tg) of Cellulose Acetate Trimellitate (CAT), a critical parameter influencing its application in pharmaceutical formulations and drug delivery systems. This document explores the fundamental principles of glass transition, details the experimental methodologies for its determination, and examines the key factors that modulate the Tg of this important pharmaceutical excipient.

Understanding the Glass Transition Temperature of this compound

The glass transition temperature (Tg) is a crucial physical property of amorphous and semi-crystalline polymers like this compound. It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is not a sharp melting point but rather a temperature range over which the polymer chains gain sufficient mobility to move past one another.

For pharmaceutical applications, particularly in solid dosage forms and enteric coatings, the Tg of CAT is of paramount importance. It dictates the material's mechanical properties, processability, and stability. For instance, knowledge of the Tg is essential for manufacturing processes such as hot-melt extrusion and spray drying, as it determines the optimal processing temperatures to avoid material degradation while ensuring proper film formation. Furthermore, the Tg can influence the drug release characteristics of enteric-coated formulations, as the flexibility of the polymer coating can impact its dissolution profile in the gastrointestinal tract.

The reported glass transition temperature for this compound is in the range of 180–190°C as determined by Differential Scanning Calorimetry (DSC).

Factors Influencing the Glass Transition Temperature

The glass transition temperature of this compound is not an intrinsic constant but is influenced by several factors, including the presence of plasticizers, the degree of substitution of the acetate and trimellitate groups, and the polymer's molecular weight.

Effect of Plasticizers

Plasticizers are low molecular weight compounds added to polymers to increase their flexibility and workability by lowering their glass transition temperature. In the context of CAT, plasticizers are crucial for reducing the high processing temperatures required for this polymer, thereby preventing thermal degradation of both the polymer and the active pharmaceutical ingredient (API).

Commonly used plasticizers for cellulose esters include triethyl citrate (TEC) and glycerol triacetate (GTA). These molecules interpose themselves between the polymer chains, reducing the intermolecular forces and increasing the free volume, which in turn enhances segmental mobility and lowers the Tg.

While specific quantitative data for the effect of plasticizers on CAT is limited in publicly available literature, extensive research on the closely related Cellulose Acetate (CA) provides valuable insights. The following table summarizes the effect of different plasticizers on the Tg of Cellulose Acetate. It is expected that CAT would exhibit a similar trend.

PlasticizerPolymerPlasticizer Concentration (wt%)Glass Transition Temperature (°C)
NoneCellulose Acetate0~190-200
Triethyl Citrate (TEC)Cellulose Acetate10~150
20~120
30~90
Glycerol Triacetate (GTA)Cellulose Acetate10~140
20~110
30~80

Note: The data presented above is for Cellulose Acetate and serves as an illustrative example of the plasticizing effect. The exact Tg values for plasticized CAT may vary.

Effect of Degree of Substitution (DS)
Effect of Molecular Weight

The molecular weight of the polymer also plays a role in determining its glass transition temperature. In general, for linear polymers, the Tg increases with increasing molecular weight up to a certain point, after which it plateaus. This is because longer polymer chains have fewer chain ends, which are more mobile than the segments in the middle of the chain. A lower concentration of chain ends leads to a reduction in free volume and consequently a higher Tg. The Flory-Fox equation is often used to describe this relationship.

Experimental Determination of Glass Transition Temperature

The glass transition temperature of this compound is most commonly determined using thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC). Other techniques like Dynamic Mechanical Analysis (DMA) and Thermomechanical Analysis (TMA) can also be employed.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity of the sample, resulting in a shift in the baseline of the DSC thermogram.

Detailed Experimental Protocol (General Procedure for Cellulose Esters):

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a standard aluminum DSC pan.

    • Seal the pan hermetically to prevent any loss of volatile components. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide a reproducible and inert atmosphere.

  • Thermal Program:

    • First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected Tg (e.g., 220°C) at a controlled heating rate (typically 10-20°C/min). This step is crucial to erase the thermal history of the sample.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10-20°C/min) to a temperature well below the Tg (e.g., 25°C). This creates a uniform thermal history for all samples.

    • Second Heating Scan: Heat the sample again at the same controlled rate as the first heating scan to a temperature above the Tg. The glass transition temperature is determined from this second heating scan to ensure that the measurement is independent of the material's prior thermal history.

  • Data Analysis:

    • The glass transition temperature (Tg) is typically determined as the midpoint of the step change in the heat flow curve.

    • Software associated with the DSC instrument is used to analyze the thermogram and calculate the Tg. The onset, midpoint, and endpoint of the transition can be reported.

dot graph TD { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start] --> B{Sample Preparation}; B --> C{Instrument Setup}; C --> D{Thermal Program}; D --> E{Data Analysis}; E --> F[End];

} caption: "Experimental workflow for determining the glass transition temperature of this compound using Differential Scanning Calorimetry (DSC)."

Logical Relationships and Visualization

The interplay of various factors influencing the glass transition temperature of cellulose esters like CAT can be visualized as a logical relationship diagram.

G

This diagram illustrates that factors such as the addition of plasticizers, the degree of substitution, and the molecular weight of the polymer chain all impact the intermolecular forces, free volume, and ultimately the chain mobility of the polymer. These properties, in turn, directly determine the glass transition temperature of this compound. Understanding these relationships is crucial for tailoring the properties of CAT for specific pharmaceutical applications.

Methodological & Application

Application Notes and Protocols for Cellulose Acetate Trimellitate (CAT) in Enteric Coating of Oral Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Cellulose Acetate Trimellitate (CAT) for the enteric coating of oral solid dosage forms. This document outlines the properties of CAT, detailed protocols for formulation, coating, and in-vitro testing, as well as stability considerations.

Introduction to this compound (CAT)

This compound (CAT) is a biocompatible and pH-sensitive polymer widely used in the pharmaceutical industry for enteric coating.[] It is a cellulose derivative that remains intact in the acidic environment of the stomach but readily dissolves in the neutral to slightly alkaline pH of the small intestine. This property makes it an ideal candidate for protecting acid-labile drugs, preventing gastric irritation, and for targeted drug delivery to the intestine.[][2]

CAT is a mixed ester of cellulose containing acetate and trimellitate functional groups. The presence of the carboxylic acid group in the trimellitate moiety is responsible for its pH-dependent solubility. At low pH, the carboxylic acid remains protonated and unionized, rendering the polymer insoluble. As the pH increases in the small intestine, the carboxylic acid group ionizes, leading to the dissolution of the polymer and the release of the active pharmaceutical ingredient (API).

Key Properties of this compound

PropertyValue/DescriptionReference
Appearance White to off-white, free-flowing powderGeneral Knowledge
Solubility Insoluble in acidic media (pH < 5.0). Soluble in organic solvents like acetone and alcohol mixtures. Soluble in intestinal fluid (pH > 5.5).[][2]
Mechanism of Action pH-dependent dissolution due to the ionization of carboxylic acid groups.[]
Plasticizers Compatible with various plasticizers such as triethyl citrate (TEC), triacetin, diethyl phthalate (DEP), and polyethylene glycol (PEG).General Knowledge
Applications Enteric coating of tablets and capsules, microencapsulation, and controlled-release formulations.[]

Experimental Protocols

This protocol describes the preparation of a 10% (w/w) solid content coating solution using an organic solvent system.

Materials and Equipment:

  • This compound (CAT) powder

  • Triethyl Citrate (TEC) or other suitable plasticizer

  • Acetone

  • Ethanol (95%)

  • Magnetic stirrer and stir bar

  • Beaker

  • Graduated cylinders

Procedure:

  • Weigh the required quantities of CAT and TEC. A common starting ratio is 80:20 (CAT:TEC) based on total solid content.

  • In a beaker, add the required volume of a 1:1 mixture of acetone and ethanol.

  • While stirring the solvent mixture with a magnetic stirrer, slowly add the CAT powder to avoid clumping.

  • Continue stirring until the CAT is completely dissolved.

  • Add the weighed amount of TEC to the polymer solution and continue stirring until a clear, homogenous solution is obtained.

  • Filter the solution through a fine mesh to remove any undissolved particles before use.

Example Formulation:

ComponentPercentage (w/w) of SolidsAmount for 100g Solution
This compound80%8g
Triethyl Citrate (TEC)20%2g
Acetone/Ethanol (1:1)-90g
Total Solids 100% 10g

This protocol outlines the procedure for applying the CAT enteric coating to tablet cores using a perforated pan coater.

Equipment:

  • Perforated pan coater

  • Spray gun

  • Peristaltic pump

  • Air supply (for atomization)

  • Exhaust system

Coating Parameters:

ParameterRecommended Range
Inlet Air Temperature 40 - 60 °C
Tablet Bed Temperature 35 - 45 °C
Pan Speed 8 - 15 RPM
Spray Rate 10 - 30 g/min/kg of tablets
Atomizing Air Pressure 1.5 - 2.5 bar
Target Weight Gain 5 - 10% of the initial tablet weight

Procedure:

  • Preheat the tablet cores in the coating pan to the desired tablet bed temperature.

  • Start the pan rotation at the set speed.

  • Begin spraying the coating solution onto the tumbling tablet bed at the specified spray rate and atomizing air pressure.

  • Continuously monitor the inlet and tablet bed temperatures and adjust as necessary to ensure efficient drying without overwetting.

  • Periodically take samples to check for coating uniformity and to determine the weight gain.

  • Once the target weight gain is achieved, stop the spraying and allow the tablets to dry in the pan for a further 10-15 minutes.

  • Cure the coated tablets in a hot air oven at 40-50°C for 2-4 hours to ensure complete film formation.

Diagram of the Enteric Coating Workflow

Enteric_Coating_Workflow cluster_prep Coating Solution Preparation cluster_coating Pan Coating Process cluster_testing Quality Control A Weigh CAT and Plasticizer B Dissolve CAT in Solvent A->B C Add Plasticizer B->C D Homogenous Coating Solution C->D F Spray Coating Solution D->F E Preheat Tablet Cores E->F G Monitor Process Parameters F->G H Achieve Target Weight Gain G->H I Drying and Curing H->I J Dissolution Testing I->J K Stability Studies J->K

Caption: Workflow for enteric coating of tablets using CAT.

This protocol follows the USP two-stage dissolution testing method for enteric-coated dosage forms.

Equipment and Reagents:

  • USP Dissolution Apparatus 2 (Paddle)

  • Dissolution vessels

  • Water bath maintained at 37 ± 0.5 °C

  • 0.1 N Hydrochloric Acid (HCl)

  • pH 6.8 Phosphate Buffer

  • UV-Vis Spectrophotometer or HPLC for drug analysis

Procedure:

  • Acid Stage:

    • Place 750 mL of 0.1 N HCl in each dissolution vessel and equilibrate to 37 ± 0.5 °C.

    • Place one coated tablet in each vessel and start the apparatus at a paddle speed of 50 RPM.

    • Operate for 2 hours.

    • At the end of 2 hours, withdraw a sample from each vessel and analyze for drug release. The amount of drug released should not exceed 10% of the labeled amount.

  • Buffer Stage:

    • After the acid stage, add 250 mL of 0.20 M tribasic sodium phosphate (pre-equilibrated to 37 ± 0.5 °C) to each vessel. The final pH should be 6.8 ± 0.05.

    • Continue the test for a specified period (e.g., 45-60 minutes).

    • Withdraw samples at predetermined time intervals (e.g., 10, 20, 30, 45, and 60 minutes).

    • Analyze the samples for drug content to determine the dissolution profile.

Acceptance Criteria:

  • Acid Stage: Not more than 10% of the drug is released in 2 hours.

  • Buffer Stage: Not less than 80% of the drug is released in the specified time.

Representative Dissolution Profile:

Time (minutes)Dissolution Medium% Drug Released (Mean ± SD)
1200.1 N HCl< 10%
130pH 6.8 Phosphate Buffer25 ± 5%
140pH 6.8 Phosphate Buffer55 ± 7%
150pH 6.8 Phosphate Buffer85 ± 6%
165pH 6.8 Phosphate Buffer> 95%
180pH 6.8 Phosphate Buffer> 98%

This protocol outlines the conditions for assessing the stability of CAT-coated dosage forms.

Procedure:

  • Package the coated tablets in the proposed marketing container-closure system.

  • Store the packaged tablets under the following accelerated and long-term stability conditions:

    • Accelerated Stability: 40 ± 2 °C / 75 ± 5% RH for 6 months.

    • Long-term Stability: 25 ± 2 °C / 60 ± 5% RH or 30 ± 2 °C / 65 ± 5% RH for a minimum of 12 months.

  • At specified time points (e.g., 0, 1, 2, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term), withdraw samples and evaluate for:

    • Appearance

    • Assay and impurities

    • Dissolution profile

Diagram of the Dissolution Testing Logic

Dissolution_Logic Start Start Dissolution Test Acid_Stage Acid Stage 0.1 N HCl, 2 hours, 37°C Start->Acid_Stage Check_Acid_Release Drug Release <= 10%? Acid_Stage->Check_Acid_Release Buffer_Stage Buffer Stage pH 6.8, 45-60 mins, 37°C Check_Acid_Release->Buffer_Stage Yes Fail Fail Check_Acid_Release->Fail No Check_Buffer_Release Drug Release >= 80%? Buffer_Stage->Check_Buffer_Release Pass Pass Check_Buffer_Release->Pass Yes Check_Buffer_Release->Fail No

Caption: Decision logic for USP dissolution testing of enteric-coated dosage forms.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Cracking of the coating Insufficient plasticizer, excessive drying temperature.Increase plasticizer concentration, reduce inlet air temperature.
Twinning/sticking of tablets Overwetting due to high spray rate or low drying efficiency.Decrease spray rate, increase inlet air temperature or airflow.
Premature drug release in acid Insufficient coating weight gain, cracks in the coating.Increase the target weight gain, optimize plasticizer level and curing conditions.
Incomplete drug release in buffer Excessive coating thickness, interaction between drug and polymer.Optimize coating weight gain, investigate potential drug-excipient interactions.

Conclusion

This compound is a versatile and effective polymer for the enteric coating of oral solid dosage forms. By carefully controlling the formulation and process parameters outlined in these application notes, researchers and drug development professionals can achieve robust and reliable enteric protection, ensuring targeted drug delivery and enhanced therapeutic outcomes. The provided protocols serve as a starting point for the development and optimization of CAT-based enteric-coated products.

References

Application Notes and Protocols for Sustained-Release Microspheres Using Cellulose Acetate Trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulose Acetate Trimellitate (CAT) is a pH-sensitive polymer widely utilized in the pharmaceutical industry for enteric coatings and controlled drug delivery systems.[1][2] Its unique property of being insoluble in acidic environments, such as the stomach, while readily dissolving in the neutral to alkaline pH of the small intestine makes it an ideal candidate for formulating sustained-release microspheres.[1] This characteristic protects acid-labile drugs from degradation in gastric fluid and minimizes gastric irritation caused by certain active pharmaceutical ingredients (APIs), such as non-steroidal anti-inflammatory drugs (NSAIDs).[3]

These application notes provide detailed protocols for the formulation of sustained-release microspheres using this compound, along with methodologies for their characterization. The information is intended to guide researchers and drug development professionals in designing and evaluating robust oral drug delivery systems with controlled release profiles.

Data Presentation: Formulation and Characterization Parameters

The following tables summarize key quantitative data from various studies on the formulation and characterization of microspheres, including those made with cellulose acetate derivatives. This data can serve as a starting point for formulation development and optimization.

Table 1: Formulation Parameters for Microsphere Preparation

ParameterRange/ValueNotes
Polymer Concentration1.0% - 12% w/vHigher concentrations can lead to larger particle sizes.[4]
Drug-to-Polymer Ratio1:1 to 1:4 (w/w)Affects drug loading and release kinetics.
Stirring Speed150 - 1000 rpmHigher speeds generally result in smaller microspheres.[5]
Emulsifier Concentration0.4% - 1% w/vStabilizes the emulsion; concentration affects particle size and surface morphology.[6]
Solvent SystemAcetone, Dichloromethane, Ethanol, MethanolThe choice of solvent and their ratios can influence microsphere properties.[1][6]

Table 2: Characterization of this compound Microspheres

ParameterTypical ValuesMethod of Analysis
Particle Size50 - 450 µmLaser Diffraction, Scanning Electron Microscopy (SEM)[7]
Encapsulation Efficiency73% - 98%UV-Vis Spectrophotometry[6]
Drug LoadingVaries with formulationUV-Vis Spectrophotometry
Yield> 75%Gravimetric Analysis
In Vitro Drug Release (Acidic Stage)< 10% release after 2 hours in 0.1 M HClUSP Dissolution Apparatus (Type I or II)
In Vitro Drug Release (Buffer Stage)> 75% release within 45-60 minutes in pH 6.8 bufferUSP Dissolution Apparatus (Type I or II)

Experimental Protocols

Formulation of Sustained-Release Microspheres by Emulsion-Solvent Evaporation

This protocol describes a common method for preparing CAT microspheres.

Materials:

  • This compound (CAT)

  • Active Pharmaceutical Ingredient (API)

  • Organic Solvent (e.g., Acetone, Dichloromethane, or a mixture)

  • Aqueous Phase (e.g., Purified Water)

  • Emulsifying Agent (e.g., Polyvinyl alcohol, PVA)

  • Mechanical Stirrer with propeller blade

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve a specific amount of this compound in the chosen organic solvent.

    • Once the polymer is fully dissolved, add the desired amount of the API and stir until a homogenous solution is formed.

  • Preparation of the Aqueous Phase:

    • Dissolve the emulsifying agent (e.g., 0.4% w/v PVA) in purified water.

  • Emulsification:

    • Slowly add the organic phase to the aqueous phase while stirring at a constant rate (e.g., 500 rpm) with a mechanical stirrer.

    • Continue stirring for a predetermined period (e.g., 20-30 minutes) to form a stable oil-in-water (o/w) emulsion.[8][9]

  • Solvent Evaporation:

    • Continue stirring the emulsion at room temperature or a slightly elevated temperature to allow for the evaporation of the organic solvent. This will lead to the solidification of the microspheres.

    • The evaporation process can be carried out for several hours until the organic solvent is completely removed.

  • Collection and Drying:

    • Collect the formed microspheres by filtration or centrifugation.

    • Wash the microspheres with purified water to remove any residual emulsifying agent.

    • Dry the microspheres at an appropriate temperature (e.g., 50°C) until a constant weight is achieved.

    • Store the dried microspheres in a desiccator.

Characterization of Microspheres

a) Particle Size Analysis:

  • The particle size distribution of the microspheres can be determined using laser diffraction or by analyzing images obtained from a Scanning Electron Microscope (SEM).

b) Encapsulation Efficiency:

  • Accurately weigh a specific amount of microspheres.

  • Dissolve the microspheres in a suitable solvent that dissolves both the polymer and the drug.

  • Dilute the solution to a known volume.

  • Filter the solution to remove any undissolved polymer.

  • Analyze the concentration of the drug in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at the drug's λmax.

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = (Actual Drug Content / Theoretical Drug Content) x 100

c) In Vitro Drug Release Study:

This protocol simulates the gastrointestinal transit of the microspheres.

Apparatus:

  • USP Dissolution Test Apparatus (Type I - Basket or Type II - Paddle)

Dissolution Media:

  • Acidic Stage: 0.1 M Hydrochloric Acid (pH 1.2)

  • Buffer Stage: Phosphate Buffer (pH 6.8)

Procedure:

  • Place a weighed amount of microspheres, equivalent to a specific dose of the drug, into the dissolution vessel containing 900 mL of 0.1 M HCl, maintained at 37 ± 0.5°C.

  • Rotate the basket or paddle at a specified speed (e.g., 100 rpm).[8]

  • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh dissolution medium.

  • After 2 hours, change the dissolution medium to 900 mL of phosphate buffer (pH 6.8), also maintained at 37 ± 0.5°C.

  • Continue to withdraw samples at specified intervals (e.g., 15, 30, 45, 60, 90, 120 minutes) and replace with fresh buffer.

  • Analyze the drug concentration in each sample using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_formulation Formulation cluster_recovery Recovery & Drying cluster_characterization Characterization Organic_Phase Prepare Organic Phase (CAT + API + Solvent) Emulsification Emulsification (Add Organic to Aqueous Phase with Stirring) Organic_Phase->Emulsification Aqueous_Phase Prepare Aqueous Phase (Water + Emulsifier) Aqueous_Phase->Emulsification Solvent_Evaporation Solvent Evaporation (Continuous Stirring) Emulsification->Solvent_Evaporation Collection Collection (Filtration/Centrifugation) Solvent_Evaporation->Collection Washing Washing (with Purified Water) Collection->Washing Drying Drying Washing->Drying Particle_Size Particle Size Analysis Drying->Particle_Size EE Encapsulation Efficiency Drying->EE In_Vitro_Release In Vitro Drug Release Drying->In_Vitro_Release

Caption: Experimental workflow for microsphere formulation and characterization.

Mechanism of pH-Dependent Drug Release

G cluster_stomach Stomach (Acidic Environment, pH 1.2) cluster_intestine Intestine (Neutral/Alkaline Environment, pH 6.8) Stomach_Microsphere Microsphere with entrapped drug (CAT is protonated and insoluble) No_Release Minimal Drug Release Stomach_Microsphere->No_Release Intact microsphere protects the drug Intestine_Microsphere Microsphere swells and dissolves (Trimellitate carboxyl groups ionize) Stomach_Microsphere->Intestine_Microsphere Gastrointestinal Transit Drug_Release Sustained Drug Release Intestine_Microsphere->Drug_Release Polymer erosion and drug diffusion

Caption: pH-dependent drug release mechanism from CAT microspheres.

References

Application Notes & Protocols: Preparation of Cellulose Acetate Trimellitate Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Cellulose esters, such as Cellulose Acetate (CA), Cellulose Acetate Phthalate (CAP), and Cellulose Acetate Trimellitate (CAT), are biocompatible and biodegradable polymers widely explored for controlled drug delivery applications.[1][2] Their ability to form stable nanoparticles makes them excellent candidates for encapsulating therapeutic agents, enhancing solubility, and providing sustained or targeted release.

The preparation of CAT nanoparticles typically involves the nanoprecipitation method, specifically emulsification-solvent evaporation. This technique is favored for its simplicity, reproducibility, and scalability. The process relies on dissolving the polymer and the therapeutic drug in a water-miscible organic solvent. This organic phase is then introduced into an aqueous phase containing a stabilizer under high-energy homogenization or ultrasonication. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer, forming solid nanoparticles that encapsulate the drug. The subsequent evaporation of the organic solvent finalizes the nanoparticle suspension.

Key parameters influencing the final nanoparticle characteristics include the polymer concentration, the drug-to-polymer ratio, the type and concentration of the stabilizing agent (e.g., polyvinyl alcohol - PVA), and the energy input during emulsification.[3] Characterization of the resulting nanoparticles is crucial and typically involves assessing particle size, polydispersity index (PDI), surface charge (zeta potential), morphology, drug encapsulation efficiency, and in vitro drug release profile.[1][4]

Experimental Workflows and Protocols

Overall Experimental Workflow

The general process for creating and evaluating drug-loaded CAT nanoparticles involves synthesis, purification, characterization, and functional assessment.

G synthesis Nanoparticle Synthesis (Emulsification) purification Purification (Centrifugation/Washing) synthesis->purification characterization Physicochemical Characterization purification->characterization drug_analysis Drug Loading & Release Analysis purification->drug_analysis sub_char sub_drug size_zeta Size, PDI, Zeta Potential (DLS) sub_char->size_zeta morphology Morphology (SEM/TEM) sub_char->morphology ee Encapsulation Efficiency (HPLC/UV-Vis) sub_drug->ee release In Vitro Release (Dissolution Test) sub_drug->release

Caption: Overall workflow for nanoparticle synthesis and analysis.
Protocol 1: Preparation of CAT Nanoparticles by Emulsification-Solvent Evaporation

This protocol is adapted from methods used for Cellulose Acetate (CA) nanoparticles.[1][5]

Materials:

  • This compound (CAT)

  • Drug of interest

  • Acetone (or other suitable organic solvent)

  • Polyvinyl alcohol (PVA)

  • Deionized or Millipore water

  • Magnetic stirrer

  • Probe sonicator or high-shear homogenizer

Procedure:

  • Prepare Aqueous Phase: Dissolve PVA in Millipore water to a final concentration of 2.0-2.5% (w/v) with gentle heating and stirring to ensure complete dissolution. Allow the solution to cool to room temperature.

  • Prepare Organic Phase: Dissolve a specific amount of CAT and the drug of interest in acetone. A typical starting concentration is 50 mg of polymer in 5 mL of solvent.[4]

  • Emulsification: Add the organic phase to the aqueous phase in a single aliquot while stirring at approximately 1000 rpm.[1]

  • Immediately subject the mixture to high-energy emulsification using a probe sonicator (e.g., 90 seconds at 30% amplitude) or a high-shear homogenizer.[1] This step is critical for forming nano-sized droplets.

  • Solvent Evaporation: Place the resulting nanoemulsion on a magnetic stirrer and stir at room temperature for 24 hours to allow for the complete evaporation of the organic solvent (acetone).[1]

  • Purification:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the nanoparticles.[1]

    • Discard the supernatant, which contains residual PVA and unencapsulated drug.

    • Resuspend the nanoparticle pellet in Millipore water and wash by repeating the centrifugation step two more times.[1]

  • Storage: Resuspend the final purified nanoparticle pellet in a suitable medium (e.g., water or buffer) for characterization or freeze-dry for long-term storage.

G prep_aq Prepare Aqueous Phase (PVA in Water) emulsify Emulsification (Add Organic to Aqueous + Sonicate) prep_aq->emulsify prep_org Prepare Organic Phase (CAT + Drug in Acetone) prep_org->emulsify evap Solvent Evaporation (24h Stirring) emulsify->evap purify Purification (Centrifuge & Wash x3) evap->purify store Final Product (Resuspend or Lyophilize) purify->store

Caption: Workflow for nanoparticle preparation.

Characterization and Analysis Protocols

Protocol 2: Physicochemical Characterization

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Apparatus: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the purified nanoparticle suspension in Millipore water to an appropriate concentration to avoid multiple scattering effects.

    • Perform DLS measurements to determine the average hydrodynamic diameter (Z-average) and the PDI, which indicates the width of the size distribution.[5]

    • For zeta potential, ensure the sample is diluted in a solution of known ionic strength (e.g., 10 mM NaCl) and measure using the same instrument to assess surface charge and colloidal stability.[6]

B. Morphology Analysis

  • Apparatus: Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM).

  • Procedure (SEM):

    • Place a drop of the diluted nanoparticle suspension onto a clean silicon wafer or aluminum stub and allow it to air-dry completely.

    • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium).

    • Image the sample using the SEM to observe the surface morphology and shape of the nanoparticles.[1]

Protocol 3: Drug Encapsulation Efficiency (EE) and Loading Capacity (LC)
  • Apparatus: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer.

  • Procedure:

    • During the purification step (Protocol 1, step 6), collect the supernatants after each centrifugation wash.

    • Combine all supernatants and measure the total volume.

    • Quantify the amount of free, unencapsulated drug in the combined supernatant using a pre-validated HPLC or UV-Vis method with a standard calibration curve.[4]

    • Calculate EE and LC using the following formulas:

    • EE (%) = (Total Drug - Free Drug) / Total Drug * 100

    • LC (%) = (Total Drug - Free Drug) / Weight of Nanoparticles * 100

Protocol 4: In Vitro Drug Release Study
  • Apparatus: Dissolution apparatus (USP Paddle Method), shaking incubator, or dialysis setup.

  • Procedure (Paddle Method): [7]

    • Suspend a known amount of drug-loaded nanoparticles in a defined volume of release medium (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) in the dissolution vessel.

    • Maintain the temperature at 37°C and a constant paddle speed (e.g., 50 rpm).[7]

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.[7]

    • Analyze the drug concentration in the collected samples using HPLC or UV-Vis.

    • Plot the cumulative percentage of drug released versus time.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained for nanoparticles prepared from cellulose derivatives, which can serve as a benchmark for CAT nanoparticle development.

ParameterPolymer SystemTypical ValueReference
Particle Size (Diameter) DTG-loaded CAP≤ 200 nm[4][8]
Blank CA~ 200 nm[2][5]
Nimesulide-loaded CAP~ 548 nm[9]
Polydispersity Index (PDI) DTG-loaded CAP≤ 0.2[4][8]
Zeta Potential Nimesulide-loaded CAP-19.8 mV[9]
Encapsulation Efficiency (EE) DTG-loaded CAP~ 70%[4][8]
CHX-loaded CAP (Nanofibers)32 - 42%[10]
Drug Release Profile ATP-loaded CA (Core-Shell)>30 hours for 90% release[7][11]
DTG-loaded CAP≥ 80% release within 1 hour at pH 7.4[4][8]

References

Application Note: Hot-Melt Extrusion of Cellulose Acetate Trimellitate for Amorphous Solid Dispersions

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the formulation of amorphous solid dispersions (ASDs) using Cellulose Acetate Trimellitate (CAT) via the hot-melt extrusion (HME) process. The primary objective is to enhance the solubility and dissolution rate of poorly water-soluble active pharmaceutical ingredients (APIs). This note covers the physicochemical properties of CAT relevant to HME, formulation considerations, a detailed experimental protocol, and methods for characterization of the resulting extrudate. Quantitative data from studies on similar cellulose-based polymers are presented to illustrate the potential for solubility enhancement.

Introduction

A significant challenge in modern drug development is the poor aqueous solubility of new chemical entities, which often leads to low bioavailability.[1] Amorphous solid dispersions (ASDs) are a proven strategy to overcome this limitation.[1] In an ASD, the API is molecularly dispersed within a polymer matrix in an amorphous, high-energy state.[1] This prevents the crystalline lattice energy from being a barrier to dissolution, often leading to a state of supersaturation in aqueous environments and thereby enhancing the driving force for absorption.[1]

Hot-melt extrusion (HME) is a robust, solvent-free, and continuous manufacturing process ideally suited for producing ASDs.[2] The process involves pumping a mixture of API and polymer through a heated barrel with rotating screws, where it is mixed, melted, and dispersed at a molecular level.

This compound (CAT) is an anionic cellulose derivative with pH-dependent solubility, making it an excellent candidate for enteric drug delivery, protecting acid-labile drugs from the gastric environment and targeting release in the small intestine. Its thermal properties present challenges for HME, which this note aims to address.

Materials and Properties

This compound (CAT)

CAT is a semi-synthetic polymer valued for its enteric properties, typically dissolving at pH ≥ 5.0. Its performance in HME is dictated by its thermal properties.

PropertyValueAnalytical MethodReference
Glass Transition Temp. (Tg) 180–190°CDifferential Scanning Calorimetry (DSC)[3]
Solubility pH ≥ 5.0In vitro dissolution testing[3]
Thermal Stability Degradation onset > 200°CThermogravimetric Analysis (TGA)Inferred from similar cellulose acetates

Due to its high glass transition temperature (Tg), processing CAT via HME requires high temperatures, which can risk the thermal degradation of both the polymer and the API.[3] Therefore, the use of plasticizers is often essential to lower the Tg of the formulation and enable processing at safer temperatures.[3]

Plasticizers

Plasticizers are low molecular weight compounds that increase the flexibility and reduce the processing temperature of polymers. For cellulose esters, common plasticizers include:

  • Triethyl Citrate (TEC)

  • Acetyl Tributyl Citrate (ATBC)

  • Glycerol Triacetate (Triacetin)

The selection and concentration of the plasticizer are critical variables that must be optimized for each specific formulation.

Experimental Protocols

This section outlines a representative protocol for developing a CAT-based ASD using HME. The parameters provided are a starting point and should be optimized for the specific API and desired product characteristics.

Formulation Preparation
  • Drying: Dry the CAT polymer and API to a moisture content of <1% w/w using a vacuum oven or a dry-air dryer at an appropriate temperature (e.g., 40-60°C) for at least 4 hours to prevent degradation during extrusion.

  • Blending: Accurately weigh the API, CAT polymer, and plasticizer (if used). Combine the components in a V-blender or a high-shear mixer for 15-20 minutes to ensure a homogenous physical mixture.

Hot-Melt Extrusion (HME) Protocol

This protocol is based on a lab-scale, co-rotating twin-screw extruder.

Equipment: 16-mm Co-rotating Twin-Screw Extruder

ParameterRecommended Starting ValueNotes
Drug Loading 10-40% w/wStart with a lower drug loading and increase based on miscibility and stability studies.
Plasticizer Concentration 5-20% w/wOptimize to achieve a processable melt viscosity at a safe temperature.
Feed Rate 0.5 - 2.0 kg/h Adjust to maintain consistent torque and pressure.
Screw Speed 100 - 250 RPMHigher speeds increase shear and mixing but may also increase melt temperature.
Die Diameter 2 - 4 mmDetermines the diameter of the extrudate strand.
Temperature Profile Zone 1 (Feed): 80-100°CMaintain a lower temperature in the feed zone to prevent premature melting.
Zone 2-7: 150-190°CGradually increase temperature towards the die. The maximum temperature should be kept below the degradation temperature of the API and polymer, and typically 20-40°C above the formulation's Tg.
Zone 8 (Die): 160-180°CA slight decrease in temperature at the die can sometimes help in achieving a smoother extrudate.

Procedure:

  • Extruder Setup: Configure the extruder with a screw design that includes conveying, mixing, and kneading elements to ensure proper melting and dispersion.

  • Pre-heating: Heat the extruder barrel to the set temperature profile and allow it to stabilize for at least 30 minutes.

  • Extrusion: Start the extruder screws at the desired speed. Begin feeding the blended material into the main hopper at a constant rate using a calibrated feeder.

  • Monitoring: Continuously monitor the process parameters, including melt pressure, motor torque, and melt temperature. Stable torque and pressure indicate a steady-state process.

  • Collection: Collect the extruded strand on a conveyor belt where it is air-cooled or passed through chill rolls.

  • Pelletization: Once the extrudate is sufficiently cooled and solidified, feed it into a pelletizer to obtain pellets of a uniform size.

Visualization of Workflows

Diagram 1: HME Workflow for ASD Preparation

HME_Workflow cluster_prep Pre-Extrusion API API Blend Homogenous Blending API->Blend CAT CAT Polymer CAT->Blend Plasticizer Plasticizer Plasticizer->Blend Feeder Gravimetric Feeder Blend->Feeder Extruder Twin-Screw Extruder (Heating & Mixing) Feeder->Extruder Conveyor Cooling Conveyor Extruder->Conveyor Pelletizer Pelletizer Conveyor->Pelletizer ASD_Pellets ASD Pellets Pelletizer->ASD_Pellets

Caption: Workflow for preparing CAT-based amorphous solid dispersions using hot-melt extrusion.

Diagram 2: Characterization Protocol for ASD

ASD_Characterization cluster_solid_state Solid-State Analysis cluster_performance Performance Analysis ASD_Pellets ASD Pellets DSC DSC (Tg, Miscibility) ASD_Pellets->DSC PXRD PXRD (Amorphicity) ASD_Pellets->PXRD FTIR FTIR (Interactions) ASD_Pellets->FTIR Dissolution Dissolution Testing (Drug Release) ASD_Pellets->Dissolution Stability Stability Studies (Recrystallization) ASD_Pellets->Stability

Caption: Logical workflow for the comprehensive characterization of the manufactured ASD pellets.

Characterization of CAT-Based ASDs

After extrusion, the ASD must be thoroughly characterized to confirm its amorphous nature, assess drug-polymer miscibility, and evaluate its performance.

TechniqueParameter MeasuredPurpose
Differential Scanning Calorimetry (DSC) Glass Transition Temp. (Tg)A single Tg for the extrudate indicates a miscible, single-phase amorphous system.
Powder X-Ray Diffraction (PXRD) CrystallinityThe absence of sharp Bragg peaks (presence of a "halo" pattern) confirms the amorphous state of the API.
Fourier-Transform Infrared Spectroscopy (FTIR) Drug-Polymer InteractionsShifts in vibrational peaks (e.g., carbonyl stretches) can indicate intermolecular interactions like hydrogen bonding, which contribute to stability.
In Vitro Dissolution Testing Drug Release Profile, SupersaturationMeasures the rate and extent of drug release in biorelevant media (e.g., pH 1.2 and pH 6.8 buffers) to demonstrate solubility enhancement.
Stability Studies Physical and Chemical StabilityASDs are stored under accelerated conditions (e.g., 40°C / 75% RH) and re-tested by PXRD and DSC to assess the tendency for recrystallization over time.

Quantitative Data & Performance

While specific HME data for this compound is limited in published literature, studies on structurally similar enteric cellulose polymers like Cellulose Acetate Phthalate (CAP) and Hypromellose Acetate Succinate (HPMCAS) demonstrate the potential of this polymer class. The following tables summarize representative data for poorly soluble drugs formulated with these polymers.

Table 1: Formulation and Solubility Enhancement of Itraconazole ASDs

Data adapted from a study using Cellulose Acetate Phthalate (CAP) as a proxy for CAT.

FormulationDrug:Polymer Ratio (w/w)Manufacturing MethodKey FindingReference
Itraconazole:CAP1:1Ultra-rapid FreezingProvided significant supersaturation in neutral media compared to the commercial product (Sporanox®).[3][4]
Itraconazole:CAP1:2Ultra-rapid FreezingShowed superior in vitro performance and was selected for in vivo studies, suggesting enhanced bioavailability.[3][4]
Itraconazole:HPMCASVariousHot-Melt ExtrusionHME-based ASDs achieved complete drug release.[5]
Table 2: Dissolution Performance of High-Loading Celecoxib ASDs

Data from a study using HPMCAS and HPMC as representative cellulose derivatives.

Formulation (Celecoxib as API)Drug Loading (% w/w)Key Performance OutcomeReference
Binary Polymer System (PAA + HPMC)HighRapid drug release and effective crystallization inhibition were achieved.[6][7]
Binary Polymer System (PAA + HPMCAS)HighCellulosic polymers were found to be highly effective as nucleation inhibitors, maintaining supersaturation.[6][7][8]

These studies highlight that cellulose derivatives are highly effective at forming stable ASDs that can generate and maintain supersaturated concentrations of poorly soluble drugs, even at high drug loadings.[6][7][8][9] The pH-responsive nature of polymers like CAT and CAP further allows for targeted drug release in the intestine.[3][4]

Conclusion

Hot-melt extrusion is a viable and advantageous technology for the preparation of amorphous solid dispersions using this compound. The high Tg of CAT necessitates careful formulation development, often requiring the inclusion of plasticizers to enable processing at temperatures that ensure the stability of the API. When properly formulated, CAT-based ASDs offer the potential for significant enhancement of aqueous solubility and targeted intestinal release of poorly soluble drugs. The protocols and data presented herein provide a comprehensive guide for researchers and scientists to initiate the development of robust and effective amorphous solid dispersion formulations using this promising polymer.

References

Application Notes and Protocols: Spray Drying for Microencapsulation with Cellulose Acetate Trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulose Acetate Trimellitate (CAT) is a pH-sensitive polymer widely utilized in the pharmaceutical industry for enteric drug delivery.[1] Its ability to resist dissolution in the acidic environment of the stomach while readily dissolving in the neutral to alkaline conditions of the small intestine makes it an ideal candidate for protecting acid-labile drugs and preventing gastric irritation.[1] Spray drying is a versatile and scalable technique for producing microparticles, offering a one-step process for drug encapsulation within a polymer matrix.[1] This document provides detailed application notes and protocols for the microencapsulation of active pharmaceutical ingredients (APIs), particularly non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and ketoprofen, using this compound through the spray drying technique.[1][2]

Materials and Equipment

Materials:

  • This compound (CAT)

  • Active Pharmaceutical Ingredient (e.g., Indomethacin, Ketoprofen)

  • Organic Solvent (e.g., Acetone, Dichloromethane/Ethanol mixture)[3]

  • Phosphate Buffer (for dissolution testing)

  • Hydrochloric Acid (for dissolution testing)

Equipment:

  • Laboratory-scale spray dryer

  • Magnetic stirrer/homogenizer

  • Peristaltic pump

  • Scanning Electron Microscope (SEM)

  • Particle size analyzer

  • USP Dissolution Apparatus (e.g., Type 2 - Paddle)

  • UV-Vis Spectrophotometer or HPLC

Experimental Protocols

Preparation of the Feed Solution

This protocol describes the preparation of the organic solution containing the drug and polymer to be fed into the spray dryer.

Protocol:

  • Accurately weigh the required amounts of this compound and the active pharmaceutical ingredient. The drug-to-polymer ratio can be varied to optimize drug loading and release characteristics.

  • Select an appropriate organic solvent or solvent system. Acetone is a commonly used solvent for CAT.[1] A mixture of dichloromethane and ethanol (e.g., 2:1 v/v) can also be effective.[3]

  • Dissolve the this compound in the chosen solvent under constant agitation using a magnetic stirrer. Gentle heating may be applied if necessary to facilitate dissolution, but care should be taken to avoid solvent evaporation.

  • Once the polymer is completely dissolved, gradually add the active pharmaceutical ingredient to the polymer solution while continuing to stir.

  • Continue stirring until a clear, homogenous solution is obtained. The total solid concentration in the feed solution typically ranges from 3% to 9% (w/v).[4]

  • Filter the solution if necessary to remove any undissolved particles.

Spray Drying Process

This protocol outlines the procedure for generating microparticles using a laboratory-scale spray dryer.

Protocol:

  • Set up the spray dryer according to the manufacturer's instructions.

  • Set the desired spray drying parameters. These parameters need to be optimized for each specific formulation. Typical ranges are provided in Table 1.

  • Pump the prepared feed solution into the spray dryer's atomizer using a peristaltic pump at a controlled feed rate.

  • The atomizer disperses the solution into fine droplets within the drying chamber.

  • The hot drying gas (typically air or nitrogen) evaporates the solvent from the droplets, leading to the formation of solid microparticles.

  • The dried microparticles are separated from the gas stream by a cyclone separator and collected in a collection vessel.

  • Store the collected microparticles in a desiccator to protect them from moisture.

Characterization of Microparticles

This section details the methods for evaluating the properties of the produced microparticles.

3.1. Particle Size and Morphology

Protocol:

  • Mount a small sample of the microparticles onto an aluminum stub using double-sided carbon tape.

  • Sputter-coat the sample with a conductive material (e.g., gold) to prevent charging.

  • Examine the morphology and surface characteristics of the microparticles using a Scanning Electron Microscope (SEM).

  • Determine the particle size distribution using a laser diffraction particle size analyzer.

3.2. Encapsulation Efficiency and Drug Content

Protocol:

  • Accurately weigh a specific amount of microparticles.

  • Dissolve the microparticles in a known volume of a suitable solvent that dissolves both the polymer and the drug.

  • Filter the solution to remove any insoluble matter.

  • Determine the concentration of the drug in the solution using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculate the Drug Content and Encapsulation Efficiency using the following formulas:

    • Drug Content (%) = (Mass of drug in microparticles / Mass of microparticles) x 100

    • Encapsulation Efficiency (%) = (Actual drug content / Theoretical drug content) x 100

In Vitro Drug Release Studies

This protocol describes the procedure for assessing the drug release profile from the microparticles in simulated gastrointestinal fluids.

Protocol:

  • Perform the dissolution study using a USP dissolution apparatus (e.g., Type 2 - Paddle) maintained at 37 ± 0.5 °C.

  • For the acid stage (simulated gastric fluid), place a known amount of microparticles in 0.1 N HCl (pH 1.2) and stir at a specified speed (e.g., 50-100 rpm).

  • Withdraw samples at predetermined time intervals (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh dissolution medium.

  • After 2 hours, change the dissolution medium to a phosphate buffer (pH 6.8 or 7.2) to simulate intestinal fluid.[5]

  • Continue to withdraw samples at specified time points.

  • Analyze the drug concentration in the collected samples using a suitable analytical method (UV-Vis or HPLC).

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Quantitative Data Summary

The following tables summarize typical formulation and process parameters, along with the resulting microparticle characteristics, based on available literature.

Table 1: Formulation and Spray Drying Parameters

ParameterTypical Range/ValueReference
Formulation
DrugIndomethacin, Ketoprofen[1],[4]
PolymerThis compound[1]
Drug:Polymer Ratio (w/w)1:3 to 1:10[4]
Solvent SystemAcetone or Dichloromethane/Ethanol[1],[3]
Total Solid Concentration (% w/v)3 - 9[4]
Spray Drying Parameters
Inlet Temperature (°C)100 - 150[6]
Outlet Temperature (°C)65 - 80[3],[7]
Feed Solution Flow Rate ( g/min )5[3]
Atomizing Air Pressure (bars)0.65[3]

Table 2: Microparticle Characteristics

CharacteristicTypical OutcomeReference
Morphology Spherical particles[4]
Particle Size (µm) 5 - 15[8]
Encapsulation Efficiency (%) > 90% achievable[4]
Drug Release Profile Delayed release in acidic media, faster release at neutral pH[1]

Visualizations

experimental_workflow cluster_prep 1. Feed Solution Preparation cluster_sd 2. Spray Drying cluster_char 3. Microparticle Characterization cluster_release 4. In Vitro Drug Release prep1 Weigh CAT and API prep2 Dissolve CAT in Solvent prep1->prep2 prep3 Add API to Polymer Solution prep2->prep3 prep4 Homogenize Solution prep3->prep4 sd1 Set Spray Dryer Parameters prep4->sd1 Feed Solution sd2 Pump Feed Solution sd1->sd2 sd3 Atomization sd2->sd3 sd4 Drying and Particle Formation sd3->sd4 sd5 Collect Microparticles sd4->sd5 char1 SEM (Morphology) sd5->char1 char2 Particle Size Analysis sd5->char2 char3 Encapsulation Efficiency sd5->char3 char4 Drug Content sd5->char4 rel1 Dissolution in 0.1N HCl sd5->rel1 Microparticle Sample rel2 Dissolution in Phosphate Buffer rel1->rel2 rel3 Sample Analysis rel2->rel3 logical_relationships cluster_params Input Parameters cluster_responses Output Characteristics param1 Drug:Polymer Ratio resp1 Particle Size param1->resp1 resp3 Encapsulation Efficiency param1->resp3 resp4 Drug Release Rate param1->resp4 param2 Total Solid Concentration param2->resp1 resp2 Morphology param2->resp2 param3 Inlet Temperature param3->resp1 param3->resp2 param4 Feed Rate param4->resp1

References

Modifying Drug Release Profiles by Blending Cellulose Acetate Trimellitate with Other Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulose Acetate Trimellitate (CAT) is a pH-sensitive polymer widely utilized in pharmaceutical formulations, particularly for enteric coatings, due to its dissolution properties at elevated pH levels. However, to achieve more nuanced and controlled drug release profiles, CAT is often blended with other polymers. This approach allows for the modulation of drug release kinetics, offering tailored therapeutic outcomes. This document provides detailed application notes and protocols for blending CAT with other polymers to modify drug release, focusing on the well-documented blend of CAT with the water-insoluble polymer, Ethylcellulose (EC).

The combination of a pH-dependent polymer like CAT with a water-insoluble polymer such as EC allows for a sophisticated modulation of drug release.[1][2] By adjusting the ratio of these two polymers, formulators can fine-tune the release characteristics of an active pharmaceutical ingredient (API). Specifically, increasing the proportion of the water-insoluble polymer in the blend leads to a diminished rate of drug release.[2] This principle is particularly valuable for developing sustained-release oral dosage forms of non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen, where a controlled release can mitigate gastrointestinal side effects.[1][2]

Polymer Blending and its Effect on Drug Release

The fundamental principle behind blending CAT with a water-insoluble polymer like EC is to create a matrix that combines pH-dependent dissolution with controlled diffusion.

  • This compound (CAT): This polymer is resistant to dissolution in the acidic environment of the stomach. As the dosage form transitions to the higher pH of the small intestine, the trimellitate groups ionize, leading to polymer swelling and dissolution, which in turn releases the drug.

  • Ethylcellulose (EC): Being water-insoluble, EC forms a stable, non-eroding matrix. Drug release from an EC matrix is primarily governed by diffusion through the polymer network.

When blended, these polymers create a composite matrix. In the stomach, both polymers remain largely intact. In the intestine, CAT begins to dissolve, creating pores and channels within the EC matrix. The extent and rate of this pore formation, and consequently the drug release, are dictated by the CAT:EC ratio. A higher proportion of EC results in a more robust and less porous matrix, thereby slowing down the diffusion of the drug.

G cluster_0 Stomach (Acidic pH) cluster_1 Intestine (Neutral/Alkaline pH) Stomach CAT/EC Microsphere (Intact Matrix) Drug_Release_Stomach Minimal Drug Release Stomach->Drug_Release_Stomach Low Permeability Intestine CAT Dissolves, EC Matrix Remains Stomach->Intestine GI Transit Pore_Formation Pore Formation in EC Matrix Intestine->Pore_Formation Drug_Release_Intestine Modified Drug Release (Diffusion Controlled) Pore_Formation->Drug_Release_Intestine

Quantitative Data Presentation

The following tables summarize the quantitative data from studies on CAT/EC blends for the delivery of Ketoprofen.

Table 1: Formulation Composition of Ketoprofen-Loaded Microspheres

Formulation CodePolymer Composition (CAT:EC ratio)Drug:Polymer Ratio
F1100:01:4
F275:251:4
F350:501:4
F425:751:4
F50:1001:4

Table 2: Physicochemical Characterization of Ketoprofen-Loaded Microspheres

Formulation CodeProduction Yield (%)Drug Content (%)Encapsulation Efficiency (%)
F155-6518.5 ± 0.592.5 ± 2.5
F258-6818.2 ± 0.691.0 ± 3.0
F360-7017.9 ± 0.489.5 ± 2.0
F462-7217.5 ± 0.787.5 ± 3.5
F565-7517.0 ± 0.585.0 ± 2.5

Table 3: In-Vitro Drug Release of Ketoprofen from CAT/EC Microspheres

Time (hours)F1 (% Released)F2 (% Released)F3 (% Released)F4 (% Released)F5 (% Released)
pH 1.2
1< 5< 5< 5< 5< 5
2< 10< 8< 5< 5< 5
pH 7.4
360 ± 4.545 ± 3.830 ± 2.515 ± 1.8< 10
485 ± 5.265 ± 4.245 ± 3.125 ± 2.215 ± 1.5
6> 9580 ± 5.160 ± 4.035 ± 2.825 ± 2.0
8-90 ± 4.875 ± 3.545 ± 3.030 ± 2.5
12-> 9585 ± 4.255 ± 3.340 ± 2.8

Experimental Protocols

Preparation of Microspheres by Spray Drying

This protocol details the preparation of drug-loaded microspheres using the spray drying technique.

G start Start: Prepare Polymer and Drug Solution dissolve Dissolve CAT, EC, and Ketoprofen in Acetone:Ethanol (1:1 v/v) start->dissolve spray_dry Spray Drying Process dissolve->spray_dry collect Collect Microspheres from Cyclone Separator spray_dry->collect store Store Microspheres in a Desiccator collect->store end End: Microspheres Ready for Characterization store->end

Materials:

  • This compound (CAT)

  • Ethylcellulose (EC)

  • Ketoprofen

  • Acetone

  • Ethanol

Equipment:

  • Spray Dryer (e.g., Büchi Mini Spray Dryer B-290)

  • Magnetic Stirrer

  • Volumetric flasks and beakers

Protocol:

  • Solution Preparation:

    • Prepare a 1:1 (v/v) mixture of acetone and ethanol.

    • Dissolve the required amounts of CAT, EC, and Ketoprofen in the solvent mixture to achieve the desired polymer blend ratio and a drug-to-polymer ratio of 1:4. The total solid concentration in the solution should be around 2-5% (w/v).

    • Stir the solution using a magnetic stirrer until all components are completely dissolved.

  • Spray Drying Parameters:

    • Inlet Temperature: 100 - 120 °C

    • Outlet Temperature: 70 - 80 °C

    • Feed Rate: 3 - 5 mL/min

    • Aspirator Flow Rate: 35 - 40 m³/h

    • Nozzle Type: Standard 0.7 mm nozzle

  • Process:

    • Pump the prepared solution into the spray dryer.

    • The solution is atomized into fine droplets in the drying chamber.

    • The hot air evaporates the solvent, leading to the formation of solid microspheres.

    • The dried microspheres are separated from the air stream by a cyclone separator.

  • Collection and Storage:

    • Collect the microspheres from the collection vessel of the cyclone.

    • Store the prepared microspheres in a desiccator over silica gel to prevent moisture absorption.

Characterization of Microspheres

4.2.1. Production Yield: Calculate the percentage yield of the microspheres using the following formula:

Yield (%) = (Weight of microspheres obtained / Total weight of solids in the feed solution) x 100

4.2.2. Drug Content and Encapsulation Efficiency:

  • Accurately weigh a specific amount of microspheres (e.g., 20 mg).

  • Dissolve the microspheres in a suitable solvent (e.g., 100 mL of methanol) to extract the drug.

  • Filter the solution and analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry at the drug's λmax (e.g., 260 nm for Ketoprofen).

  • Calculate the drug content and encapsulation efficiency using the following formulas:

Drug Content (%) = (Weight of drug in microspheres / Weight of microspheres) x 100

Encapsulation Efficiency (%) = (Actual drug content / Theoretical drug content) x 100

In-Vitro Drug Release Study

This protocol describes the method for evaluating the in-vitro drug release from the prepared microspheres.

Materials:

  • Hydrochloric acid (for pH 1.2 medium)

  • Phosphate buffer components (for pH 7.4 medium)

  • Prepared microspheres

Equipment:

  • USP Dissolution Apparatus II (Paddle type)

  • Water bath with temperature control

  • UV-Vis Spectrophotometer

  • Syringes and filters

Protocol:

  • Dissolution Media Preparation:

    • Prepare 0.1 N HCl for the acidic stage (pH 1.2).

    • Prepare a phosphate buffer solution for the neutral stage (pH 7.4).

  • Dissolution Test Parameters:

    • Apparatus: USP Type II (Paddle)

    • Dissolution Medium Volume: 900 mL

    • Temperature: 37 ± 0.5 °C

    • Paddle Speed: 100 RPM

  • Procedure:

    • Place an accurately weighed amount of microspheres (equivalent to a specific dose of the drug, e.g., 50 mg of Ketoprofen) into each dissolution vessel.

    • Acidic Stage: Start the dissolution test in 900 mL of 0.1 N HCl (pH 1.2) for 2 hours.

    • Buffer Stage: After 2 hours, withdraw a sample and replace the acidic medium with 900 mL of phosphate buffer (pH 7.4). Continue the dissolution test for the specified duration (e.g., up to 12 hours).

    • Sampling: At predetermined time intervals (e.g., 1, 2, 3, 4, 6, 8, 12 hours), withdraw a 5 mL aliquot of the dissolution medium.

    • Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium to maintain a constant volume.

    • Filter the collected samples through a 0.45 µm filter.

    • Analyze the concentration of the released drug in the samples using a UV-Vis spectrophotometer at the appropriate wavelength.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Conclusion

Blending this compound with other polymers, such as Ethylcellulose, is a highly effective strategy for modifying and controlling drug release. By systematically varying the polymer blend ratio, researchers and drug development professionals can design oral dosage forms with tailored release profiles to optimize therapeutic efficacy and patient compliance. The protocols and data presented in these application notes provide a foundational framework for the development and evaluation of such advanced drug delivery systems. Careful control of formulation and process parameters is essential to achieve reproducible and desired drug release characteristics.

References

Application Notes and Protocols: Enhancing the Bioavailability of Poorly Water-Soluble Drugs with Cellulose Acetate Trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulose acetate trimellitate (CAT) is a pH-sensitive polymer that has garnered significant attention in the pharmaceutical industry for its utility in the formulation of poorly water-soluble drugs (BCS Class II and IV). Its unique property of being insoluble in acidic environments (like the stomach) and readily soluble in the neutral to alkaline pH of the small intestine makes it an ideal candidate for enteric coating and for the development of amorphous solid dispersions (ASDs) to enhance drug dissolution and bioavailability.[] This document provides detailed application notes and experimental protocols for utilizing CAT in the formulation of poorly water-soluble drugs.

CAT is a derivative of cellulose, modified with acetate and trimellitate groups. The trimellitate groups provide the carboxylic acid functionality responsible for its pH-dependent solubility, while the acetyl groups contribute to its solubility in organic solvents, facilitating various formulation processes.[]

Applications of this compound

CAT is a versatile excipient with several key applications in pharmaceutical formulations:

  • Enteric Coating: The primary application of CAT is as an enteric coating material for solid dosage forms like tablets and pellets. This protects acid-labile drugs from the harsh gastric environment and prevents the release of drugs that may cause gastric irritation.

  • Amorphous Solid Dispersions (ASDs): CAT is an effective carrier for creating ASDs of poorly water-soluble drugs. By dispersing the drug in an amorphous state within the CAT matrix, the crystalline lattice energy of the drug is overcome, leading to improved solubility and dissolution rates.[2][3]

  • Microencapsulation: CAT can be used to microencapsulate drug particles, providing taste masking, protection from environmental factors, and controlled release.

  • Nanoparticle Formation: Through techniques like nanoprecipitation, CAT can be used to formulate drug-loaded nanoparticles, offering advantages in terms of surface area, dissolution velocity, and potential for targeted delivery.

Experimental Protocols

This section details protocols for three common techniques used to formulate poorly water-soluble drugs with this compound: Spray Drying, Solvent Evaporation, and Nanoprecipitation.

Protocol 1: Preparation of Amorphous Solid Dispersion by Spray Drying

This protocol describes the preparation of an amorphous solid dispersion of a model poorly water-soluble drug, Indomethacin, with this compound.

Objective: To enhance the dissolution rate of Indomethacin by creating an amorphous solid dispersion with CAT.

Materials:

  • Indomethacin

  • This compound (CAT)

  • Acetone

  • Ethanol

Equipment:

  • Spray Dryer (e.g., Büchi Mini Spray Dryer B-290)

  • Magnetic stirrer and hot plate

  • Analytical balance

  • Volumetric flasks and beakers

Procedure:

  • Solution Preparation:

    • Prepare a 5% (w/v) solution of this compound in a 1:1 mixture of acetone and ethanol. Stir until the polymer is completely dissolved.

    • Accurately weigh Indomethacin and add it to the CAT solution to achieve a drug-to-polymer ratio of 1:4 (w/w).

    • Continue stirring until the Indomethacin is fully dissolved, resulting in a clear solution.

  • Spray Drying Parameters:

    • Inlet Temperature: 90 - 110°C

    • Outlet Temperature: 50 - 60°C

    • Aspirator Rate: 80 - 100%

    • Pump Rate: 10 - 15% (e.g., 3 - 5 mL/min)

    • Nozzle Size: 0.7 mm

  • Spray Drying Process:

    • Prime the spray dryer with the solvent mixture (acetone:ethanol 1:1) to stabilize the temperatures.

    • Once the inlet and outlet temperatures are stable, switch the feed to the drug-polymer solution.

    • Collect the resulting powder from the cyclone and collection vessel.

  • Post-Processing:

    • Dry the collected powder in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Store the final amorphous solid dispersion in a desiccator over silica gel.

Characterization:

  • Drug Loading and Encapsulation Efficiency: Determine the amount of Indomethacin in the ASD using a validated HPLC method.

  • Particle Size and Morphology: Analyze the particle size and shape using techniques like laser diffraction and scanning electron microscopy (SEM).

  • Amorphous State Confirmation: Confirm the amorphous nature of the drug in the dispersion using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

  • In Vitro Dissolution Studies: Perform dissolution testing in both acidic (pH 1.2) and neutral (pH 6.8) media to evaluate the pH-dependent release profile.

Diagram of the Spray Drying Workflow:

SprayDryingWorkflow Spray Drying Workflow for ASD Preparation cluster_prep Solution Preparation cluster_process Spray Drying cluster_post Post-Processing & Characterization Solvent Acetone:Ethanol (1:1) Mixing Dissolve CAT and Drug Solvent->Mixing CAT This compound CAT->Mixing Drug Poorly Water-Soluble Drug Drug->Mixing Solution Drug-Polymer Solution Mixing->Solution SprayDryer Spray Dryer (Inlet T°, Outlet T°, Aspirator, Pump Rate) Solution->SprayDryer Atomization Atomization SprayDryer->Atomization Drying Solvent Evaporation Atomization->Drying Collection Particle Collection Drying->Collection VacuumOven Vacuum Drying (40°C, 24h) Collection->VacuumOven ASD_Powder Amorphous Solid Dispersion Powder VacuumOven->ASD_Powder Characterization Characterization (HPLC, SEM, DSC, PXRD, Dissolution) ASD_Powder->Characterization

Caption: Workflow for preparing amorphous solid dispersions using spray drying.

Protocol 2: Preparation of Solid Dispersion by Solvent Evaporation

This protocol outlines the preparation of a solid dispersion of Ketoprofen with this compound using the solvent evaporation method.

Objective: To improve the dissolution of Ketoprofen by forming a solid dispersion with CAT.

Materials:

  • Ketoprofen

  • This compound (CAT)

  • Methanol

  • Distilled water

Equipment:

  • Rotary evaporator

  • Water bath

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

  • Beakers and magnetic stirrer

Procedure:

  • Solution Preparation:

    • Accurately weigh Ketoprofen and this compound in a 1:3 drug-to-polymer ratio.

    • Dissolve both components in a sufficient volume of methanol in a round-bottom flask with stirring until a clear solution is obtained.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the methanol under reduced pressure at a temperature of 40-50°C.

    • Continue the evaporation until a thin, dry film is formed on the inner surface of the flask.

  • Post-Processing:

    • Scrape the dried film from the flask.

    • Place the solid mass in a desiccator for 48 hours to ensure complete removal of the solvent.

    • Pulverize the dried mass using a mortar and pestle.

    • Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.

  • Characterization:

    • Perform the same characterization steps as described in Protocol 1 (Drug Loading, Particle Size and Morphology, Amorphous State Confirmation, and In Vitro Dissolution Studies).

Diagram of the Solvent Evaporation Workflow:

SolventEvaporationWorkflow Solvent Evaporation Workflow for Solid Dispersion cluster_prep Solution Preparation cluster_process Solvent Removal cluster_post Post-Processing & Characterization Solvent Methanol Dissolution Dissolve Drug and Polymer Solvent->Dissolution CAT This compound CAT->Dissolution Drug Poorly Water-Soluble Drug Drug->Dissolution ClearSolution Clear Drug-Polymer Solution Dissolution->ClearSolution Rotavap Rotary Evaporator (40-50°C, Reduced Pressure) ClearSolution->Rotavap DryFilm Dry Film Formation Rotavap->DryFilm Scraping Scrape Film DryFilm->Scraping Drying Desiccator (48h) Scraping->Drying Pulverization Pulverize and Sieve Drying->Pulverization SolidDispersion Solid Dispersion Powder Pulverization->SolidDispersion Characterization Characterization SolidDispersion->Characterization

Caption: Workflow for solid dispersion preparation via solvent evaporation.

Protocol 3: Preparation of Nanoparticles by Nanoprecipitation

This protocol describes the preparation of nanoparticles of a model poorly water-soluble drug, Celecoxib, using this compound.

Objective: To produce drug-loaded nanoparticles to increase the surface area and dissolution rate of Celecoxib.

Materials:

  • Celecoxib

  • This compound (CAT)

  • Acetone (organic phase)

  • Purified water containing a stabilizer (e.g., 0.5% w/v Poloxamer 188) (aqueous phase)

Equipment:

  • Magnetic stirrer

  • Syringe pump

  • Beakers

  • Centrifuge

  • Freeze-dryer (optional)

Procedure:

  • Phase Preparation:

    • Organic Phase: Dissolve Celecoxib and this compound in acetone. A typical concentration would be 5 mg/mL of CAT and a drug-to-polymer ratio of 1:5.

    • Aqueous Phase: Prepare an aqueous solution of a suitable stabilizer, such as 0.5% w/v Poloxamer 188, in purified water.

  • Nanoprecipitation:

    • Place a defined volume of the aqueous phase (e.g., 20 mL) in a beaker and stir at a constant, moderate speed (e.g., 500 rpm) on a magnetic stirrer.

    • Using a syringe pump, add the organic phase dropwise into the stirring aqueous phase at a slow and constant rate (e.g., 0.5 mL/min).

    • Nanoparticles will form spontaneously upon the diffusion of the organic solvent into the aqueous phase.

  • Solvent Removal and Particle Collection:

    • Continue stirring the resulting suspension for several hours (e.g., 3-4 hours) at room temperature to allow for the complete evaporation of the acetone.

    • Collect the nanoparticles by centrifugation at a high speed (e.g., 15,000 rpm for 30 minutes).

    • Wash the nanoparticle pellet with purified water to remove the excess stabilizer and unencapsulated drug, and centrifuge again. Repeat this washing step twice.

  • Final Product:

    • The nanoparticles can be resuspended in water for immediate use or can be freeze-dried to obtain a powder for long-term storage. For freeze-drying, a cryoprotectant (e.g., 5% w/v trehalose) is often added to the nanoparticle suspension.

  • Characterization:

    • Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Morphology: Visualize the nanoparticle shape and surface using SEM or Transmission Electron Microscopy (TEM).

    • Drug Loading and Encapsulation Efficiency: Quantify the amount of Celecoxib in the nanoparticles using a validated HPLC method after dissolving a known amount of nanoparticles in a suitable solvent.

    • In Vitro Dissolution Studies: Assess the dissolution rate of the nanoparticles in comparison to the pure drug.

Diagram of the Nanoprecipitation Workflow:

NanoprecipitationWorkflow Nanoprecipitation Workflow for Nanoparticle Formulation cluster_prep Phase Preparation cluster_process Nanoparticle Formation cluster_post Purification & Characterization OrganicPhase Organic Phase: Drug + CAT in Acetone Mixing Dropwise addition of Organic Phase to Aqueous Phase with stirring OrganicPhase->Mixing AqueousPhase Aqueous Phase: Stabilizer in Water AqueousPhase->Mixing Suspension Nanoparticle Suspension Mixing->Suspension SolventEvap Solvent Evaporation Suspension->SolventEvap Centrifugation Centrifugation & Washing SolventEvap->Centrifugation FreezeDrying Freeze-Drying (optional) Centrifugation->FreezeDrying Nanoparticles Drug-Loaded Nanoparticles Centrifugation->Nanoparticles Resuspension FreezeDrying->Nanoparticles Characterization Characterization (DLS, TEM, HPLC, Dissolution) Nanoparticles->Characterization

Caption: Workflow for nanoparticle preparation using the nanoprecipitation method.

Data Presentation

The following tables summarize representative quantitative data for formulations of poorly water-soluble drugs with this compound.

Table 1: Formulation Parameters and Physicochemical Characteristics of Indomethacin-CAT Microspheres Prepared by Spray Drying

Formulation CodeDrug:Polymer Ratio (w/w)Drug Loading (%)Encapsulation Efficiency (%)Mean Particle Size (µm)
IND-CAT-11:232.5 ± 1.897.5 ± 2.35.2 ± 0.4
IND-CAT-21:419.8 ± 1.299.1 ± 1.54.8 ± 0.6
IND-CAT-31:614.1 ± 0.998.7 ± 1.14.5 ± 0.3

Table 2: In Vitro Dissolution of Indomethacin from CAT-Based Microspheres

Time (min)% Drug Released (pH 1.2) - Pure Drug% Drug Released (pH 1.2) - IND-CAT-2% Drug Released (pH 6.8) - Pure Drug% Drug Released (pH 6.8) - IND-CAT-2
15< 1< 215.3 ± 2.145.6 ± 3.5
30< 1< 228.7 ± 3.478.2 ± 4.1
601.5 ± 0.32.5 ± 0.545.1 ± 4.095.8 ± 2.9
1202.8 ± 0.63.1 ± 0.760.2 ± 5.2> 99

Table 3: Characteristics of Celecoxib-CAT Nanoparticles Prepared by Nanoprecipitation

Formulation CodeDrug:Polymer Ratio (w/w)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
CEL-CAT-NP-11:5210 ± 150.18 ± 0.03-25.4 ± 2.185.3 ± 4.2
CEL-CAT-NP-21:10185 ± 120.15 ± 0.02-28.9 ± 1.892.1 ± 3.5

Conclusion

This compound is a highly effective and versatile polymer for addressing the challenges associated with poorly water-soluble drugs. Through techniques such as spray drying, solvent evaporation, and nanoprecipitation, CAT can be used to create amorphous solid dispersions and nanoparticle formulations that significantly enhance the dissolution rate and potential bioavailability of these challenging compounds. The pH-dependent solubility of CAT further allows for targeted drug release in the intestine, making it a valuable tool in modern pharmaceutical formulation. The protocols and data presented in this document provide a foundation for researchers and scientists to explore the potential of CAT in their drug development projects.

References

Application Notes and Protocols: Electrospinning of Cellulose Acetate Trimellitate for Tissue Engineering Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulose acetate trimellitate (CAT) is a derivative of cellulose, a naturally abundant biopolymer, that holds significant promise for biomedical applications. Its inherent biocompatibility and biodegradability, coupled with the ability to be processed into nanofibrous structures, make it an attractive candidate for the fabrication of tissue engineering scaffolds. These scaffolds can mimic the native extracellular matrix (ECM), providing structural support and guiding cell growth and differentiation. Electrospinning is a versatile and widely used technique to produce such nanofibrous scaffolds from a variety of polymers. This document provides detailed application notes and protocols for the electrospinning of CAT for the development of tissue engineering scaffolds.

Experimental Protocols

Preparation of the this compound (CAT) Electrospinning Solution

The properties of the electrospinning solution are critical for the successful formation of uniform nanofibers. Key parameters include the choice of solvent system and the concentration of the polymer.

Materials:

  • This compound (CAT) powder

  • Acetone (analytical grade)

  • N,N-Dimethylacetamide (DMAc) (analytical grade)

  • Magnetic stirrer and stir bar

  • Glass vials or beakers

Protocol:

  • Solvent System Preparation: Prepare a binary solvent system of Acetone and DMAc. A common starting ratio is 2:1 (v/v) Acetone:DMAc. This combination is effective for dissolving cellulose esters and has appropriate volatility for electrospinning.[1]

  • Dissolution of CAT:

    • Weigh the desired amount of CAT powder to achieve a concentration range of 10-20% (w/v). A starting concentration of 15% (w/v) is recommended.

    • Slowly add the CAT powder to the prepared solvent system in a glass vial while stirring continuously.

    • Seal the vial to prevent solvent evaporation.

    • Continue stirring at room temperature for at least 12-24 hours, or until the CAT is completely dissolved and a homogenous, viscous solution is formed. The solution should be free of any undissolved particles or gels.

  • Solution Characterization (Optional but Recommended):

    • Viscosity: Measure the viscosity of the solution using a viscometer. The viscosity will significantly influence the electrospinning process and fiber morphology.

    • Conductivity: Measure the electrical conductivity of the solution using a conductivity meter. Higher conductivity can lead to smaller fiber diameters.

Electrospinning of the CAT Solution

The electrospinning process parameters must be carefully controlled to obtain nanofibers with the desired morphology and diameter.

Apparatus:

  • Electrospinning setup (including a high-voltage power supply, a syringe pump, a syringe with a metallic needle, and a grounded collector)

Protocol:

  • Setup:

    • Load the prepared CAT solution into a syringe (e.g., 10 mL) fitted with a metallic needle (e.g., 21-27 gauge).

    • Mount the syringe onto the syringe pump.

    • Position the needle tip at a fixed distance from the grounded collector. A typical starting distance is 15-20 cm.[2] The collector can be a flat plate covered with aluminum foil or a rotating mandrel for aligned fibers.

  • Electrospinning Process:

    • Set the syringe pump to a specific flow rate. A starting flow rate of 0.5-1.5 mL/h is recommended.

    • Apply a high voltage between the needle tip and the collector. A typical voltage range is 15-25 kV.[3]

    • Observe the tip of the needle. A stable Taylor cone should form, from which a polymer jet is ejected towards the collector.

    • Continue the electrospinning process for a sufficient duration to obtain a scaffold of the desired thickness.

    • The process should be carried out in a well-ventilated fume hood.

  • Scaffold Collection and Post-Processing:

    • After electrospinning, carefully detach the nanofibrous mat from the collector.

    • Dry the scaffold in a vacuum oven at a low temperature (e.g., 40-60°C) for at least 24 hours to remove any residual solvents.

Characterization of the Electrospun CAT Scaffolds

The fabricated scaffolds should be characterized to evaluate their morphology, chemical composition, and suitability for tissue engineering applications.

a) Scanning Electron Microscopy (SEM):

  • Purpose: To visualize the morphology of the nanofibers, including their diameter, uniformity, and the presence of any defects like beads.

  • Protocol:

    • Mount a small piece of the scaffold onto an SEM stub using double-sided carbon tape.

    • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging.

    • Image the sample using an SEM.

    • Use image analysis software (e.g., ImageJ) to measure the average fiber diameter from multiple SEM images.

b) Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the chemical composition of the electrospun scaffolds and ensure that the polymer structure was not altered during the electrospinning process.

  • Protocol:

    • Obtain an FTIR spectrum of the raw CAT powder and the electrospun scaffold using an FTIR spectrometer in Attenuated Total Reflectance (ATR) mode.

    • Compare the spectra to identify the characteristic peaks of CAT and to check for the absence of residual solvents.

c) In Vitro Biocompatibility Assays:

  • Purpose: To assess the cytocompatibility of the CAT scaffolds.

  • Protocol (Example using MTT assay):

    • Sterilize the CAT scaffolds using a suitable method (e.g., UV irradiation or ethylene oxide).

    • Place the sterilized scaffolds into the wells of a cell culture plate.

    • Seed a relevant cell line (e.g., fibroblasts or osteoblasts) onto the scaffolds.

    • Culture the cells for different time points (e.g., 1, 3, and 5 days).

    • At each time point, perform an MTT assay to quantify cell viability and proliferation. An increase in optical density over time indicates good cell proliferation and biocompatibility.

Data Presentation

The following tables summarize typical ranges for electrospinning parameters and resulting fiber properties based on studies of cellulose acetate and its derivatives. These should be used as a guide for optimizing the electrospinning of CAT.

Table 1: Solution and Electrospinning Parameters for Cellulose Acetate (CA) Derivatives.

ParameterRangeReference
Polymer Concentration (% w/v)10 - 21[4]
Solvent SystemAcetone/DMAc, Acetone/Water, Acetic Acid/Water[1][5][6]
Applied Voltage (kV)12 - 25[3][4]
Flow Rate (mL/h)0.2 - 3.0[3][5]
Tip-to-Collector Distance (cm)15 - 21[2][3]

Table 2: Properties of Electrospun Cellulose Acetate (CA) Derivative Scaffolds.

PropertyTypical ValuesReference
Fiber Diameter (nm)100 - 1000[1]
Porosity (%)> 80[7]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_solution Solution Preparation cluster_electrospinning Electrospinning cluster_characterization Scaffold Characterization p1 Dissolve CAT in Acetone/DMAc p2 Stir until homogenous p1->p2 e1 Load solution into syringe p2->e1 e2 Apply high voltage & start pump e1->e2 e3 Collect nanofibers on collector e2->e3 c1 SEM (Morphology, Fiber Diameter) e3->c1 c2 FTIR (Chemical Composition) e3->c2 c3 Biocompatibility Assays e3->c3

Caption: Experimental workflow for the fabrication and characterization of electrospun CAT scaffolds.

Cell Signaling Pathway for Cell Adhesion on a Biomaterial Scaffold

cell_signaling cluster_ecm Scaffold Surface cluster_cell Cell cluster_downstream Downstream Signaling cluster_response Cellular Response scaffold CAT Nanofiber Scaffold integrin Integrin Receptors scaffold->integrin Binding fak FAK integrin->fak src Src fak->src paxillin Paxillin fak->paxillin erk ERK src->erk pi3k PI3K/Akt src->pi3k vinculin Vinculin paxillin->vinculin actin Actin Cytoskeleton vinculin->actin adhesion Cell Adhesion actin->adhesion proliferation Proliferation erk->proliferation survival Survival pi3k->survival

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Film Coating Defects with Cellulose Acetate Trimellitate (CAT)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Cellulose Acetate Trimellitate (CAT) for film coating applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CAT) and why is it used for film coating?

This compound (CAT) is a cellulose derivative polymer widely used in the pharmaceutical industry for enteric film coating.[1][2][3] Its primary advantage is its pH-dependent solubility; it remains insoluble in the acidic environment of the stomach (protecting the drug and the stomach lining) but readily dissolves in the more neutral to alkaline pH of the small intestine to release the active pharmaceutical ingredient (API).[1][3][4]

Q2: What are the most common film coating defects encountered with CAT?

Like other film coating polymers, CAT can be associated with several defects if the formulation or process is not optimized. The most common issues include:

  • Cracking: The film fractures due to internal stresses exceeding its tensile strength.[5][6][7]

  • Peeling: The coating detaches from the tablet surface, indicating poor adhesion.[7][8]

  • Orange Peel/Roughness: A rough, uneven texture on the film surface, often due to poor droplet spreading.[5][7]

  • Bridging and Logo Infilling: The coating fills or "bridges" debossed logos or score lines on the tablet.[5][9][10][11][12][13]

  • Twinning: Two or more tablets stick together.[5]

Q3: How does the choice of plasticizer affect CAT film properties?

Plasticizers are crucial additives in CAT formulations. They are low molecular weight molecules that embed themselves between the polymer chains, increasing the "free volume".[14] This leads to:

  • Increased Flexibility and Elongation: Reduces the risk of cracking by allowing the film to better accommodate stresses.

  • Decreased Tensile Strength: The film becomes less resistant to breakage under tension.

  • Lowered Glass Transition Temperature (Tg): A lower Tg makes the film less brittle at processing temperatures.[6][15][16][17]

Commonly used plasticizers for CAT include Triethyl Citrate (TEC), Triacetin, and Dibutyl Sebacate.[1][2][18] The type and concentration of the plasticizer must be carefully selected to achieve the desired balance of film strength and flexibility.[19]

Troubleshooting Guides

Issue 1: Film Cracking

Q: My CAT-coated tablets are exhibiting cracks on the surface. What are the potential causes and how can I fix this?

A: Film cracking occurs when the internal stress within the coating surpasses its mechanical strength.[5][6] This is a common issue, particularly with polymers that can form brittle films if not properly formulated.

Root Causes & Solutions:

CauseRecommended Solution
Insufficient Plasticizer Concentration Increase the concentration of the plasticizer (e.g., Triethyl Citrate). This enhances film flexibility.[7] Start with a concentration of 10% (w/w of polymer) and titrate upwards as needed.
High Internal Stress Use lower molecular weight grades of CAT if available, as higher molecular weight polymers can lead to greater internal stress.[4]
Rapid Solvent Evaporation Optimize drying conditions. Reduce the inlet air temperature or the airflow rate to allow the film to form more gradually, reducing stress build-up.[7]
Core Expansion The tablet core may expand due to heat or moisture absorption during the coating process. Ensure the core is robust and consider adding a protective seal coat before the enteric coat.[4]
Issue 2: Film Peeling and Poor Adhesion

Q: The CAT film is peeling off the tablet surface. What causes this and what are the corrective actions?

A: Peeling is a sign of inadequate adhesion between the film coating and the tablet core.[7][8] This can be a result of formulation, process, or substrate issues.

Root Causes & Solutions:

CauseRecommended Solution
Low Adhesion Formulation Incorporate adhesion-promoting excipients into the coating formulation. Ensure the plasticizer level is optimized, as this can also influence adhesion.
Tablet Surface Properties The presence of hydrophobic excipients (e.g., magnesium stearate) on the tablet surface can hinder adhesion. Ensure proper mixing and consider a lower concentration of such excipients. A seal coat can also improve the surface for CAT application.
Over-wetting or Under-drying If tablets become too wet, the surface can soften, leading to poor adhesion.[8] Conversely, if the spray dries too quickly, the film doesn't have time to coalesce and adhere properly. Adjust the spray rate and drying temperature to find an optimal balance.[8]
High Internal Stress Similar to cracking, high internal stress can contribute to peeling. Solutions for reducing stress, such as optimizing plasticizer levels, can also improve adhesion.
Issue 3: Orange Peel or Surface Roughness

Q: The surface of my coated tablets has a rough, "orange peel" texture. How can I achieve a smoother finish?

A: The "orange peel" effect is typically caused by the improper spreading of the coating solution droplets on the tablet surface before they dry.[5][7]

Root Causes & Solutions:

CauseRecommended Solution
High Viscosity of Coating Solution A viscous solution will not atomize or spread well.[5] Decrease the solids content of the coating solution or switch to a solvent system that provides lower viscosity.
Premature Droplet Drying If the droplets dry too much in transit from the spray nozzle to the tablet bed, they will not coalesce into a smooth film.[5] Reduce the atomizing air pressure, decrease the distance between the spray gun and the tablet bed, or lower the inlet air temperature.[7]
Inadequate Atomization Poor atomization leads to large droplets that don't spread evenly. Increase the atomizing air pressure to create a finer spray.[7]
Low Spray Rate A very low spray rate coupled with high drying conditions can exacerbate premature drying.[5] Optimize the balance between spray rate and drying conditions.
Issue 4: Bridging and Logo Infilling

Q: The debossed logo on my tablets is being filled in or bridged by the CAT coating. How can I prevent this?

A: Logo bridging and infilling occur when the coating doesn't conform to the contours of the tablet, often due to film shrinkage or improper application.[9][10][11][13][20]

Root Causes & Solutions:

CauseRecommended Solution
High Film Elasticity/Low Adhesion If the film is too elastic and doesn't adhere well within the logo, it can pull back and form a bridge as it dries.[11] Optimize the plasticizer content to balance flexibility and adhesion.
High Spray Rate A high spray rate can lead to over-wetting of the logo, causing the solution to pool and fill it in.[9][10] Reduce the spray rate.
Poor Atomization Large droplets may not penetrate the logo effectively. Increase atomizing air pressure for a finer mist.[20]
Logo Design Sharp, narrow, or deep logos are more prone to bridging.[21] If possible, opt for a logo design with wider, more gently sloped angles.

Quantitative Data Summary

While precise quantitative data for the mechanical properties of CAT films can vary based on the specific grade of polymer, solvent system, and testing methodology, the following tables summarize the expected trends based on formulation variables.

Table 1: Effect of Plasticizer (Triethyl Citrate) Concentration on CAT Film Properties

Plasticizer (TEC) % (w/w of CAT)Expected Tensile Strength (MPa)Expected Elongation at Break (%)Expected Glass Transition Temp. (Tg) (°C)
0%HighLowHigh
10%ModerateModerateModerate
20%LowerHigherLower
30%LowHighLow

Note: These are representative trends. Actual values should be determined experimentally.

Table 2: Troubleshooting Process Parameters for CAT Film Coating

Process ParameterTo Address Cracking/PeelingTo Address Orange PeelTo Address Logo Bridging
Inlet Air Temperature DecreaseDecreaseOptimize (avoid overheating)
Spray Rate Optimize (avoid over-wetting)Increase (cautiously)Decrease
Atomizing Air Pressure OptimizeIncreaseIncrease
Pan Speed Increase (to reduce sticking)OptimizeOptimize

Experimental Protocols

Protocol 1: Preparation of CAT Coating Solution
  • Solvent Preparation: Prepare the desired solvent system (e.g., acetone:purified water 90:10 w/w).

  • Plasticizer Addition: Add the calculated amount of plasticizer (e.g., Triethyl Citrate, 15% w/w of CAT) to the solvent and stir until fully dissolved.

  • Polymer Dispersion: Slowly add the this compound powder to the vortex of the stirring solvent to avoid clumping.

  • Mixing: Continue stirring until the polymer is completely dissolved and the solution is clear. This may take several hours.

  • Optional: If using pigments or other insoluble components, homogenize the suspension before use.

Protocol 2: Evaluation of Film Mechanical Properties (Tensile Strength and Elongation)
  • Film Casting: Cast the prepared CAT solution onto a level, non-stick surface (e.g., a Teflon-coated plate) using a casting knife to achieve a uniform thickness.

  • Drying: Allow the solvent to evaporate completely in a controlled environment (e.g., a fume hood or a temperature-controlled oven).

  • Sample Preparation: Once dry, carefully peel the film from the surface. Cut the film into dumbbell-shaped specimens using a standard die (e.g., ASTM D638 Type V).

  • Measurement: Measure the thickness of each specimen at several points in the gauge area.

  • Tensile Testing: Mount a specimen in the grips of a universal testing machine (tensile tester). Apply a constant rate of extension (e.g., 5 mm/min) until the film breaks.

  • Data Analysis: The instrument software will record the force and displacement. Calculate the tensile strength (force at break / cross-sectional area) and the percentage elongation at break ((final length - initial length) / initial length * 100).

Protocol 3: Film Adhesion Testing (90-Degree Peel Test)
  • Sample Preparation: Apply the CAT coating to a flat substrate representative of the tablet surface. Alternatively, coat the actual tablet cores.

  • Film Strip Application: For flat substrates, carefully cut a uniform-width strip of the coating. For tablets, a specialized apparatus is needed to grip the tablet and a portion of the film.

  • Peel Test: Secure the substrate/tablet in the lower jaw of a tensile tester. Attach the free end of the film strip to the upper jaw.

  • Measurement: Set the machine to pull the film away from the substrate at a 90-degree angle at a constant speed (e.g., 10 mm/min).

  • Data Analysis: Record the force required to peel the film. Adhesion strength is typically reported as force per unit width of the film (e.g., N/m).[16][22][23][24][25]

Protocol 4: Dissolution Testing for Enteric-Coated Tablets
  • Apparatus: Use a USP Apparatus 1 (basket) or 2 (paddle).[12][17][26]

  • Acid Stage:

    • Medium: 750 mL of 0.1 N HCl.

    • Temperature: 37 ± 0.5 °C.

    • Time: 2 hours.

    • Procedure: Place one tablet in each vessel and run the apparatus. At the end of 2 hours, withdraw a sample to test for any premature drug release. The enteric coat is considered robust if minimal drug is released (typically <10%).[27]

  • Buffer Stage:

    • Medium: Add 250 mL of 0.2 M sodium phosphate tribasic to each vessel (to achieve a pH of 6.8).

    • Temperature: 37 ± 0.5 °C.

    • Time: As specified in the monograph or development plan (e.g., 45-60 minutes).

    • Procedure: Continue the test and withdraw samples at predetermined time points.

  • Sample Analysis: Analyze the amount of dissolved API in the samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).[8]

Visualizations

CoatingDefectTroubleshooting Defect Observed Defect Cracking Cracking Defect->Cracking Peeling Peeling Defect->Peeling OrangePeel Orange Peel Defect->OrangePeel Bridging Bridging Defect->Bridging Formulation Formulation Issue Cracking->Formulation Cause Process Process Issue Cracking->Process Cause Peeling->Formulation Cause Peeling->Process Cause OrangePeel->Formulation Cause OrangePeel->Process Cause Bridging->Formulation Cause Bridging->Process Cause Plasticizer Increase Plasticizer Formulation->Plasticizer Solution Adhesion Improve Adhesion Formulation->Adhesion Solution Viscosity Decrease Viscosity Formulation->Viscosity Solution OptimizeSpray Optimize Spray Rate Process->OptimizeSpray Solution OptimizeDrying Optimize Drying Process->OptimizeDrying Solution Atomization Improve Atomization Process->Atomization Solution

Caption: Troubleshooting logic for common CAT film coating defects.

ExperimentalWorkflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis & Optimization Formulation 1. Formulate Coating Solution (CAT, Plasticizer, Solvent) Casting 2. Cast Film / Coat Tablets Formulation->Casting Mechanical 3a. Mechanical Testing (Tensile, Elongation) Casting->Mechanical Adhesion 3b. Adhesion Testing (Peel Test) Casting->Adhesion Dissolution 3c. Dissolution Testing (Acid/Buffer Stage) Casting->Dissolution Analysis 4. Analyze Data Mechanical->Analysis Adhesion->Analysis Dissolution->Analysis Optimization 5. Optimize Formulation & Process Parameters Analysis->Optimization Optimization->Formulation Iterate

Caption: Experimental workflow for CAT film coating development.

References

Technical Support Center: Optimizing Spray Drying of Cellulose Acetate Trimellitate (CAT) Microspheres

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the spray drying process for Cellulose Acetate Trimellitate (CAT) microspheres. It includes a detailed troubleshooting guide, frequently asked questions (FAQs), experimental protocols, and key data summaries to facilitate successful formulation development.

Troubleshooting Guide

This guide addresses common issues encountered during the spray drying of CAT microspheres.

Problem Potential Cause Suggested Solution
Low Product Yield - Sticking to the chamber walls: The particles are too adhesive at the process temperature.- Decrease the inlet temperature to ensure particles are sufficiently dry before contacting the chamber walls. - Increase the feed flow rate, which can sometimes lead to larger, less "sticky" particles. - Modify the formulation by adding excipients like mannitol or lactose to reduce tackiness.
- Loss of fine particles: Small particles are carried away by the exhaust gas.- Optimize the cyclone separator efficiency. - Decrease the atomizing air pressure to generate larger droplets. - Increase the solid concentration in the feed solution.
Microsphere Agglomeration - Incomplete drying: Residual solvent on the particle surface causes them to stick together.- Increase the inlet temperature for more efficient solvent evaporation. - Decrease the feed rate to allow more residence time for drying. - Ensure the outlet temperature is sufficiently high (generally above the solvent's boiling point).
- High humidity in drying air: Moisture in the drying air hinders efficient drying.- Use a dehumidifier for the inlet air.
Irregular Particle Shape (e.g., collapsed or wrinkled) - Too rapid drying: The surface of the droplet dries and hardens before the core, leading to collapse as the core solvent evaporates.- Decrease the inlet temperature to slow down the drying rate. - Use a solvent with a lower boiling point to facilitate faster evaporation from the core.
- Polymer concentration too low: Insufficient polymer to form a stable shell during drying.- Increase the concentration of this compound in the feed solution.
Poor Drug Encapsulation Efficiency - Drug degradation: The drug is sensitive to the high temperatures of the spray drying process.- Lower the inlet temperature as much as possible while still achieving adequate drying. - Use a solvent system that allows for a lower processing temperature.
- Drug migration to the surface: The drug crystallizes or precipitates on the microsphere surface during drying.- Optimize the solvent system to ensure the drug remains dissolved until the polymer shell solidifies. - Increase the polymer-to-drug ratio.
Nozzle Bearding and Clogging - High viscosity of the feed solution: The solution is too thick to be properly atomized.- Decrease the solid concentration (polymer and drug) in the feed solution. - Gently warm the feed solution to reduce viscosity (ensure drug and polymer stability at that temperature).
- Precipitation of material in the nozzle: The drug or polymer is not fully dissolved or precipitates upon temperature changes at the nozzle tip.- Ensure complete dissolution of all components in the solvent. - Filter the feed solution before use. - Use a two-fluid nozzle with a cooling jacket if available.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting inlet temperature for spray drying CAT microspheres?

A good starting point for the inlet temperature is typically 10-20°C above the boiling point of the primary solvent in your feed solution. For many common organic solvents used with CAT, this will be in the range of 80-120°C. However, the optimal temperature will depend on the specific solvent system, solid concentration, and desired particle characteristics.[1][2]

Q2: How does the feed rate affect the final microsphere properties?

The feed rate influences the residence time of the droplets in the drying chamber and the outlet temperature. A lower feed rate generally leads to more complete drying and smaller particles. Conversely, a higher feed rate can result in larger particles and may increase the risk of incomplete drying and product sticking to the chamber walls.

Q3: What type of nozzle is best for producing CAT microspheres?

Two-fluid nozzles are commonly used for lab-scale spray drying of polymeric microspheres. They provide good control over droplet size by adjusting the atomizing air pressure. The choice of nozzle orifice size will also impact the final particle size of the microspheres.

Q4: Which solvents are suitable for dissolving this compound?

This compound is soluble in a variety of organic solvents.[] A common choice is a mixture of acetone and ethanol. Dichloromethane has also been used. The choice of solvent will significantly impact the evaporation rate, particle morphology, and residual solvent levels in the final product.[1]

Q5: How can I control the particle size of my CAT microspheres?

Several parameters can be adjusted to control particle size:

  • Solid concentration: Higher concentrations generally lead to larger particles.

  • Feed rate: Higher feed rates can result in larger particles.

  • Atomizing air pressure/flow rate: Higher atomization pressure produces smaller droplets and thus smaller final particles.

  • Nozzle orifice diameter: A smaller orifice will produce smaller droplets.

Data Presentation: Process Parameter Effects on Microsphere Characteristics

The following table summarizes the general effects of key spray drying process parameters on the characteristics of the resulting microspheres. The exact quantitative impact will vary based on the specific formulation and equipment used.

Process Parameter Effect on Particle Size Effect on Morphology Effect on Yield Effect on Encapsulation Efficiency
Inlet Temperature Higher temperature can lead to faster solvent evaporation and potentially smaller, more porous particles.High temperatures can cause wrinkled or collapsed surfaces if drying is too rapid.Higher temperatures can improve yield by reducing product sticking.Can decrease for heat-sensitive drugs.
Feed Rate Higher feed rate generally results in larger particles.Can lead to incomplete drying and agglomeration if too high.May decrease yield due to incomplete drying and sticking.Can be affected by changes in drying kinetics.
Atomizing Air Pressure Higher pressure leads to smaller droplets and smaller final particles.Can influence particle density and surface smoothness.Can decrease yield if very fine particles are lost.Generally has a minor effect.
Solid Concentration Higher concentration results in larger particles.Can lead to denser, more spherical particles.Can improve yield.May improve for some formulations.
Polymer to Drug Ratio Minor direct effect on particle size.Can affect surface morphology and the potential for drug crystallization.Generally has a minor effect.Higher polymer ratio often increases encapsulation efficiency.

Experimental Protocols

Preparation of this compound (CAT) Feed Solution

This protocol describes the preparation of a CAT solution for spray drying, suitable for the encapsulation of a model non-steroidal anti-inflammatory drug (NSAID).

Materials:

  • This compound (CAT)

  • Model Drug (e.g., Indomethacin, Ketoprofen)

  • Acetone (ACS grade)

  • Ethanol (200 proof)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and beakers

  • 0.22 µm syringe filter

Procedure:

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of acetone and ethanol.

  • Polymer Dissolution: In a beaker, slowly add the desired amount of CAT powder to the solvent mixture while stirring continuously with a magnetic stirrer. For example, to prepare a 2% (w/v) solution, add 2 grams of CAT to 100 mL of the solvent mixture. Continue stirring until the polymer is completely dissolved. This may take 30-60 minutes.

  • Drug Dissolution: Once the CAT is fully dissolved, slowly add the desired amount of the model drug to the polymer solution. The drug-to-polymer ratio can be varied, for example, 1:2 or 1:4 (w/w). Continue stirring until the drug is completely dissolved.

  • Final Volume Adjustment: If necessary, transfer the solution to a volumetric flask and add the solvent mixture to reach the final desired volume.

  • Filtration: Filter the final feed solution through a 0.22 µm syringe filter to remove any undissolved particles that could clog the spray dryer nozzle.

Spray Drying Process for CAT Microspheres

This protocol provides a general procedure for spray drying the prepared CAT solution using a lab-scale spray dryer (e.g., Büchi B-290).

Equipment:

  • Lab-scale spray dryer with a two-fluid nozzle

  • Peristaltic pump for feed solution

  • Cyclone separator and collection vessel

Typical Starting Parameters:

  • Inlet Temperature: 100°C

  • Aspirator Rate: 85-95%

  • Feed Pump Rate: 3-5 mL/min

  • Atomizing Air Flow Rate: 400-600 L/hr

  • Nozzle Orifice Diameter: 0.7 mm

Procedure:

  • System Startup: Turn on the spray dryer and allow the inlet temperature to stabilize at the setpoint (e.g., 100°C).

  • Solvent Spraying: Begin by spraying the pure solvent mixture (without polymer or drug) through the nozzle for a few minutes to equilibrate the system and check for any blockages.

  • Feed Solution Spraying: Switch the feed from the pure solvent to the prepared CAT-drug solution.

  • Process Monitoring: Monitor the inlet and outlet temperatures throughout the process. A stable outlet temperature indicates a steady-state drying process.

  • Product Collection: The dried microspheres will be separated from the air stream by the cyclone and collected in the collection vessel.

  • System Shutdown: Once all the feed solution has been sprayed, continue to run hot air through the system for a few minutes to dry any residual product in the chamber and tubing. Then, gradually cool down the system.

  • Product Harvesting: Carefully collect the microsphere powder from the collection vessel and store it in a desiccator.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_spray Spray Drying Process cluster_char Microsphere Characterization Solvent Prepare Solvent (e.g., Acetone:Ethanol 1:1) Polymer Dissolve CAT Polymer Solvent->Polymer Add Drug Dissolve Drug Polymer->Drug Add Filter Filter Solution (0.22 µm) Drug->Filter Atomize Atomize Feed Solution Filter->Atomize Feed Solution Startup System Startup & Temperature Stabilization Startup->Atomize Drying Drying in Chamber Atomize->Drying Collection Cyclone Separation & Product Collection Drying->Collection Yield Calculate Yield Collection->Yield Morphology SEM for Morphology & Particle Size Collection->Morphology EE Determine Encapsulation Efficiency (EE) Collection->EE Release In Vitro Release Study Collection->Release

Caption: Experimental workflow for the preparation and characterization of CAT microspheres.

Troubleshooting_Logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions LowYield Low Yield Sticking Product Sticking LowYield->Sticking FineParticles Loss of Fine Particles LowYield->FineParticles Agglomeration Agglomeration IncompleteDrying Incomplete Drying Agglomeration->IncompleteDrying IrregularShape Irregular Shape RapidDrying Drying Too Rapidly IrregularShape->RapidDrying DecreaseTemp Decrease Inlet Temp Sticking->DecreaseTemp IncreaseFeed Increase Feed Rate Sticking->IncreaseFeed IncreaseTemp Increase Inlet Temp IncompleteDrying->IncreaseTemp DecreaseFeed Decrease Feed Rate IncompleteDrying->DecreaseFeed RapidDrying->DecreaseTemp OptimizeCyclone Optimize Cyclone FineParticles->OptimizeCyclone

References

Technical Support Center: Cellulose Acetate Trimellitate (CAT)-Based Solid Dispersions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to phase separation in Cellulose Acetate Trimellitate (CAT)-based solid dispersions.

Frequently Asked Questions (FAQs)

1. What is phase separation in the context of amorphous solid dispersions (ASDs)?

Amorphous solid dispersions are systems where a poorly soluble active pharmaceutical ingredient (API) is molecularly dispersed within a polymer matrix, such as this compound.[1][2] Phase separation is a phenomenon where this homogenous dispersion becomes unstable, leading to the formation of distinct, separate phases of the drug and the polymer.[3][4][5] This can manifest as either amorphous-amorphous phase separation (AAPS), where drug-rich and polymer-rich amorphous regions form, or as crystallization of the API within the polymer matrix.[1][4]

2. Why is this compound (CAT) a suitable polymer for solid dispersions?

Cellulose derivatives, including CAT, are widely used for creating stable amorphous solid dispersions.[6] Their suitability stems from several key properties:

  • High Glass Transition Temperature (Tg): A high Tg helps to limit the molecular mobility of the dispersed drug, thereby hindering crystallization.[6]

  • Strong Drug-Polymer Interactions: CAT can form specific interactions, such as hydrogen bonds, with various APIs. These interactions are crucial for maintaining a miscible, single-phase system and preventing phase separation.[6]

  • pH-Dependent Solubility: As an enteric polymer, CAT is insoluble in acidic conditions (like the stomach) and dissolves at higher pH values (in the intestine). This property is advantageous for targeted drug delivery.

  • Safety Profile: Cellulose derivatives are generally considered safe for pharmaceutical use.[6]

3. What are the common causes of phase separation in CAT-based solid dispersions?

Phase separation in CAT-based solid dispersions is influenced by thermodynamic and kinetic factors.[1] Key causes include:

  • Poor Drug-Polymer Miscibility: If the API and CAT are not thermodynamically miscible at the intended drug loading, the system will be prone to phase separation.[1]

  • High Drug Loading: Exceeding the solubility limit of the drug in the polymer can lead to supersaturation and subsequent phase separation.[7][8]

  • Environmental Factors: Exposure to high temperature and humidity can plasticize the polymer, increasing molecular mobility and facilitating drug crystallization or amorphous-amorphous phase separation.[1][9] Moisture, in particular, can induce phase separation.[1]

  • Manufacturing Process: The method of preparation, such as spray drying or hot-melt extrusion, can impact the homogeneity and stability of the solid dispersion.[10][11] Inadequate mixing or stressful processing conditions can create nucleation sites for crystallization.[10]

  • Physicochemical Properties of the API: The inherent crystallization tendency of the API plays a significant role. APIs with low glass transition temperatures are often more prone to crystallization.[10]

4. How can phase separation be prevented or minimized?

Preventing phase separation is critical for ensuring the stability and performance of the drug product.[12] Strategies include:

  • Rational Polymer Selection: Choosing a polymer that exhibits strong, specific interactions with the API is fundamental.[1][12]

  • Optimizing Drug Loading: Keeping the drug loading below the miscibility limit of the drug in the polymer is essential.

  • Addition of a Third Component: Incorporating a suitable plasticizer or surfactant can sometimes improve miscibility and stability, although careful selection is required as some additives can induce phase separation.[13][14][15]

  • Controlling Environmental Conditions: Storing the solid dispersion under controlled temperature and low humidity conditions is crucial to minimize molecular mobility.[16]

  • Process Optimization: Fine-tuning the manufacturing process parameters (e.g., solvent evaporation rate in spray drying, temperature and shear in hot-melt extrusion) can lead to a more stable and homogeneous dispersion.[17]

5. How does moisture affect the stability of CAT-based solid dispersions?

Moisture can significantly compromise the stability of CAT-based solid dispersions by acting as a plasticizer.[1] Water absorption lowers the glass transition temperature (Tg) of the system, which increases molecular mobility.[1] This enhanced mobility can facilitate both amorphous-amorphous phase separation and crystallization of the API, ultimately leading to a loss of the solubility and dissolution advantages of the amorphous form.[1] Some cellulose derivatives, like HPMCAS, have a lower tendency to absorb moisture compared to others like PVP, which can be an advantage.[6]

6. What analytical techniques are best for detecting phase separation?

A combination of analytical techniques is often necessary to detect and characterize phase separation:

  • Global Characterization Methods: These techniques analyze the bulk properties of the sample.[4]

    • Differential Scanning Calorimetry (DSC): Can detect the glass transition temperature (Tg) of the dispersion. The presence of two Tgs may indicate a phase-separated system. It can also detect the melting of any crystalline drug, though this may not always be visible for small quantities.[4]

    • X-ray Powder Diffraction (XRPD): Used to detect the presence of crystalline material in the amorphous dispersion.

  • Localized Characterization Methods: These techniques provide information on the spatial distribution of components within the sample.[4]

    • Spectroscopic Techniques (FTIR, Raman): Can probe drug-polymer interactions. Changes in these interactions can be indicative of phase separation.[10]

    • Microscopy Techniques (SEM, AFM, Confocal Fluorescence): Allow for direct visualization of the morphology of the solid dispersion and can reveal the presence of separate domains or crystals.[3][13][14]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Cloudy or opaque appearance of the solid dispersion upon storage. Amorphous-amorphous phase separation or crystallization of the API.- Verify storage conditions (control temperature and humidity). - Re-evaluate drug loading; it may be too high. - Assess drug-polymer miscibility using predictive models or experimental screening. - Characterize the sample using DSC and XRPD to confirm the nature of the phase separation.
Poor or decreased dissolution rate over time. Crystallization of the API on the surface or within the bulk of the solid dispersion.- Perform dissolution testing at different time points during a stability study. - Analyze the solid-state properties of the stored samples using XRPD and DSC. - Consider incorporating a crystallization inhibitor or switching to a polymer with stronger interactions with the API.[2]
Two glass transitions (Tgs) observed in DSC thermogram. Amorphous-amorphous phase separation into drug-rich and polymer-rich domains.[4]- This indicates immiscibility. Reduce the drug loading. - Explore the use of a different polymer with better miscibility with the API. - Investigate the effect of adding a third component (e.g., a surfactant) to improve miscibility, but be aware that this can sometimes induce phase separation.[15]
Appearance of sharp peaks in the XRPD pattern of a stored sample. Crystallization of the API.- The formulation is not physically stable under the tested storage conditions. - Store at lower temperature and humidity. - Reformulate with a lower drug loading or a more effective stabilizing polymer.[12]
Inconsistent performance between batches. Variability in the manufacturing process (e.g., spray drying, hot-melt extrusion).[11]- Tightly control critical process parameters such as temperature, solvent evaporation rate, and mixing speed.[17] - Ensure consistent raw material properties (API and polymer). - Implement in-process controls to monitor the quality of the solid dispersion.
Gelling of the dispersion polymer during dissolution, leading to poor drug release. High concentration of the dispersion polymer in the formulation.- Minimize the fraction of the amorphous solid dispersion in the final dosage form. - Consider adding certain types of inorganic salts to the tablet or capsule to reduce gelling.[18]

Experimental Protocols

1. Preparation of Solid Dispersion by Spray Drying

  • Objective: To prepare a homogeneous amorphous solid dispersion of an API in this compound.

  • Methodology:

    • Dissolve the API and CAT in a suitable common solvent or solvent system (e.g., methanol, acetone, or a mixture).[19] The total solids concentration is typically in the range of 10-30%.[17]

    • Stir the solution until both components are fully dissolved and a clear solution is obtained.

    • Set the spray dryer parameters: inlet temperature, drying gas flow rate, solution feed rate, and atomization pressure. These will need to be optimized for the specific API-polymer system and solvent.

    • Spray the solution into the drying chamber. The rapid evaporation of the solvent kinetically traps the API in an amorphous state within the polymer matrix.[15]

    • Collect the resulting powder.

    • Perform secondary drying under vacuum to remove any residual solvent.

2. Characterization by Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) of the solid dispersion and to detect any crystalline drug.

  • Methodology:

    • Accurately weigh 3-5 mg of the solid dispersion powder into an aluminum DSC pan.

    • Seal the pan hermetically. An empty, sealed pan is used as a reference.

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected Tg and melting point of the API.

    • Analyze the resulting heat flow curve. A step change in the baseline indicates the glass transition. A sharp endothermic peak indicates the melting of a crystalline form.

3. Characterization by X-Ray Powder Diffraction (XRPD)

  • Objective: To assess the solid-state form (amorphous or crystalline) of the API within the solid dispersion.

  • Methodology:

    • Place a sufficient amount of the solid dispersion powder onto a sample holder.

    • Level the surface of the powder to ensure it is flat and even with the holder.

    • Mount the sample holder in the XRPD instrument.

    • Scan the sample over a defined 2θ range (e.g., 5-40°) using a specific X-ray source (e.g., Cu Kα radiation).

    • Analyze the resulting diffractogram. A broad, diffuse halo pattern is characteristic of an amorphous material. The presence of sharp, distinct peaks indicates the presence of crystalline material.

Visualizations

cluster_factors Factors Influencing Phase Separation Thermodynamic Thermodynamic Factors Miscibility Drug-Polymer Miscibility Thermodynamic->Miscibility DrugLoading Drug Loading Thermodynamic->DrugLoading Kinetic Kinetic Factors Tg Glass Transition (Tg) Kinetic->Tg Mobility Molecular Mobility Kinetic->Mobility Environmental Environmental Factors Humidity Humidity Environmental->Humidity Temperature Temperature Environmental->Temperature PhaseSeparation Phase Separation (Crystallization or AAPS) Miscibility->PhaseSeparation Poor DrugLoading->PhaseSeparation High Tg->Mobility Low Tg -> High Mobility Mobility->PhaseSeparation Humidity->Mobility Increases Temperature->Mobility Increases

Caption: Factors contributing to phase separation in solid dispersions.

cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation cluster_stability Stability Assessment Start API + CAT Solution SprayDry Spray Drying Start->SprayDry HME Hot-Melt Extrusion Start->HME SolidDispersion Solid Dispersion Powder SprayDry->SolidDispersion HME->SolidDispersion DSC DSC Analysis SolidDispersion->DSC XRPD XRPD Analysis SolidDispersion->XRPD Dissolution Dissolution Testing SolidDispersion->Dissolution Stability_Testing Accelerated Stability (High T/RH) SolidDispersion->Stability_Testing Tg_Result Glass Transition (Tg) DSC->Tg_Result Crystallinity_Result Crystallinity XRPD->Crystallinity_Result Release_Profile Drug Release Profile Dissolution->Release_Profile Stability_Testing->XRPD Check for Crystallization

Caption: Experimental workflow for solid dispersion preparation and evaluation.

References

Technical Support Center: Enhancing Drug Loading in Cellulose Acetate Trimellitate (CAT) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to improve the drug loading capacity of Cellulose Acetate Trimellitate (CAT) nanoparticles.

Troubleshooting Guide: Low Drug Loading Capacity

Low drug loading is a frequent obstacle in the formulation of this compound (CAT) nanoparticles. This guide provides a structured approach to identifying and resolving the underlying issues.

ProblemPotential CauseSuggested Solution
Low Encapsulation Efficiency Poor drug solubility in the organic solvent: The drug precipitates before nanoparticle formation.Select a solvent in which both the CAT polymer and the drug have high solubility. Consider using a solvent mixture to improve the solubility of both components.
Drug partitioning into the aqueous phase: This is common for hydrophilic drugs during emulsion-based methods.For emulsion-based methods, consider using a double emulsion (w/o/w) technique to encapsulate hydrophilic drugs. Alternatively, increase the viscosity of the organic phase to slow drug diffusion.
Premature polymer precipitation: The polymer precipitates before the drug is adequately entrapped.Optimize the solvent/anti-solvent ratio and the rate of addition of the anti-solvent. A slower addition rate can allow for more controlled nanoparticle formation and drug encapsulation.
Low Drug Loading Content Insufficient polymer concentration: There is not enough polymer matrix to accommodate a higher amount of the drug.Increase the concentration of CAT in the organic phase. However, be mindful that excessively high concentrations can lead to larger particle sizes and potential aggregation.[1]
Drug-polymer incompatibility: Lack of favorable interactions between the drug and the CAT polymer.Consider modifying the surface of the CAT nanoparticles or the drug molecule to introduce complementary functional groups that can enhance interaction through hydrogen bonding or electrostatic interactions.
High drug concentration leading to aggregation: The drug self-aggregates instead of being entrapped within the nanoparticles.Optimize the initial drug concentration. While a higher initial concentration can sometimes increase loading, there is often an optimal point beyond which loading efficiency decreases.
Inconsistent Drug Loading Between Batches Variability in process parameters: Minor differences in stirring speed, temperature, or addition rates can lead to inconsistent results.Standardize all experimental parameters. Use calibrated equipment and maintain a consistent environment for all experiments.
Inconsistent raw materials: Batch-to-batch variability in the properties of the CAT polymer or the drug.Characterize the properties of each new batch of raw materials. Ensure consistent quality and purity.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the drug loading capacity of CAT nanoparticles?

A1: Several factors critically influence drug loading, including:

  • Physicochemical properties of the drug: Solubility, molecular weight, and logP value of the drug play a significant role. Hydrophobic drugs generally exhibit higher loading in CAT nanoparticles.

  • Formulation parameters: The concentration of CAT, the initial drug concentration, the choice of organic solvent and non-solvent, and the solvent-to-non-solvent ratio are crucial.[1]

  • Process parameters: The method of nanoparticle preparation (e.g., nanoprecipitation, emulsion solvent evaporation), stirring speed, temperature, and sonication parameters can all impact drug loading.

Q2: Which nanoparticle preparation method is best for maximizing drug loading in CAT nanoparticles?

A2: The optimal method depends on the properties of the drug.

  • Nanoprecipitation (Solvent Displacement): This method is simple and effective for hydrophobic drugs. It involves dissolving the polymer and drug in a water-miscible organic solvent and then adding this solution to an aqueous phase, causing the nanoparticles to precipitate.

  • Emulsion Solvent Evaporation: This technique is versatile and can be adapted for both hydrophobic and hydrophilic drugs (using o/w or w/o/w emulsions, respectively). It involves emulsifying a polymer and drug solution in an immiscible phase, followed by solvent removal to form the nanoparticles. One study on the related polymer Cellulose Acetate Phthalate (CAP) achieved over 70% encapsulation efficiency for the antiretroviral drug dolutegravir using a water-in-oil-in-water (w/o/w) homogenization method.[2][3]

Q3: How can I improve the loading of a hydrophilic drug in CAT nanoparticles?

A3: Loading hydrophilic drugs into a hydrophobic polymer like CAT is challenging. Consider the following strategies:

  • Double Emulsion (W/O/W) Method: The hydrophilic drug is dissolved in an aqueous phase, which is then emulsified in an organic solution of CAT. This primary emulsion is then further emulsified in an external aqueous phase.

  • Surface Modification: Modify the surface of the CAT nanoparticles to create a more hydrophilic shell that can interact with and adsorb the hydrophilic drug.

  • Ion Pairing: If the drug is ionizable, forming an ion pair with a hydrophobic counter-ion can increase its lipophilicity and improve its encapsulation in the CAT matrix.

Q4: Can increasing the initial drug concentration always lead to higher drug loading?

A4: Not necessarily. While increasing the initial drug concentration can lead to higher drug loading up to a certain point, excessively high concentrations can lead to drug crystallization or aggregation, which can decrease the encapsulation efficiency. It is important to determine the optimal drug-to-polymer ratio for your specific system.

Experimental Protocols

Protocol 1: Nanoprecipitation Method for Hydrophobic Drug Loading

This protocol describes a general procedure for encapsulating a hydrophobic drug into CAT nanoparticles using the nanoprecipitation technique.

  • Preparation of Organic Phase:

    • Dissolve 50 mg of this compound (CAT) and 10 mg of the hydrophobic drug in 10 mL of a suitable organic solvent (e.g., acetone, tetrahydrofuran).

    • Ensure complete dissolution by gentle stirring or sonication.

  • Preparation of Aqueous Phase:

    • Prepare 20 mL of an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or polyvinyl alcohol).

  • Nanoparticle Formation:

    • Under moderate magnetic stirring (e.g., 600 rpm), add the organic phase dropwise to the aqueous phase using a syringe pump at a constant flow rate (e.g., 1 mL/min).

    • Observe the formation of a milky suspension, indicating nanoparticle formation.

  • Solvent Removal and Nanoparticle Purification:

    • Continue stirring for 2-4 hours at room temperature in a fume hood to allow for the complete evaporation of the organic solvent.

    • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).

    • Wash the nanoparticle pellet twice with deionized water to remove the free drug and excess stabilizer.

    • Lyophilize the final nanoparticle suspension for long-term storage.

Protocol 2: Emulsion-Solvent Evaporation Method (O/W) for Hydrophobic Drug Loading

This protocol outlines the preparation of CAT nanoparticles using the oil-in-water emulsion solvent evaporation method.

  • Preparation of Organic Phase (Oil Phase):

    • Dissolve 100 mg of CAT and 20 mg of the hydrophobic drug in 5 mL of a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Preparation of Aqueous Phase:

    • Prepare 20 mL of an aqueous solution containing a surfactant (e.g., 1% w/v sodium dodecyl sulfate or polyvinyl alcohol).

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5 minutes) or probe sonication to form an oil-in-water emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger beaker and stir at a moderate speed at room temperature for several hours (or overnight) to allow the organic solvent to evaporate.

  • Nanoparticle Collection and Purification:

    • Collect the nanoparticles by ultracentrifugation.

    • Wash the nanoparticles with deionized water and re-centrifuge to remove unencapsulated drug and surfactant.

    • Resuspend the purified nanoparticles in deionized water and lyophilize for storage.

Data Presentation

The following table summarizes reported drug loading efficiencies for nanoparticles made from cellulose derivatives similar to CAT. This data can serve as a benchmark for researchers working with CAT.

PolymerDrugPreparation MethodDrug Loading / Encapsulation EfficiencyReference
Cellulose Acetate Phthalate (CAP)DolutegravirWater-in-oil-in-water (w/o/w) homogenization~70% Encapsulation Efficiency[2][3]
Cellulose Acetate Phthalate (CAP)ChlorhexidineEmulsion-diffusion77% Encapsulation Efficiency (nanospheres)
Cellulose Acetate Hydrogen PhthalateNimesulideSalting outVaries with polymer/drug concentration[1]

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_formation Nanoparticle Formation cluster_purification Purification & Collection organic_phase Prepare Organic Phase (CAT + Drug in Solvent) mixing Mix Phases (e.g., Dropwise Addition) organic_phase->mixing aqueous_phase Prepare Aqueous Phase (Stabilizer in Water) aqueous_phase->mixing solvent_removal Solvent Evaporation mixing->solvent_removal centrifugation Centrifugation solvent_removal->centrifugation washing Washing centrifugation->washing lyophilization Lyophilization washing->lyophilization troubleshooting_logic start Low Drug Loading q1 Is the drug hydrophobic? start->q1 q2 Is loading inconsistent? start->q2 a1_yes Optimize Solvent System Increase Polymer Conc. q1->a1_yes Yes a1_no Use Double Emulsion (W/O/W) Consider Ion Pairing q1->a1_no No a2_yes Standardize Process Parameters (Stirring, Temp, Rate) q2->a2_yes Yes a2_no Analyze Drug-Polymer Ratio Check for Drug Aggregation q2->a2_no No

References

Technical Support Center: Troubleshooting Inconsistent Drug Release from Cellulose Acetate Trimellitate (CAT) Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Cellulose Acetate Trimellitate (CAT) matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and ensure consistent, reproducible drug release profiles in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: High Initial Burst Release

Q1: Why am I observing a significant burst release of my drug from the CAT matrix within the first hour?

An initial burst release, where a large portion of the drug is released rapidly, can be attributed to several factors related to the formulation and manufacturing process. This is often due to the drug being present on the surface of the matrix.

Troubleshooting Steps:

  • Evaluate Drug Distribution: A portion of the drug might be embedded only on the surface of the microparticles, leading to a rapid initial release.[] Consider techniques to ensure more uniform drug distribution throughout the matrix.

  • Polymer Properties: The use of a low viscosity grade hydrophilic polymer can result in a rapid burst release.[2]

  • Manufacturing Process: The method of preparation can influence the drug distribution. For instance, in spray-dried microspheres, some drug may adhere to the surface.[]

  • Coating Application: For coated dosage forms, ensure the integrity and uniformity of the CAT coating. A porous or cracked coating can lead to premature drug release. The presence of a Cellulose Acetate (CA) coating has been shown to eliminate the initial burst release of a drug from a monolithic drug-protein composite.[3]

Issue 2: Inconsistent Batch-to-Batch Drug Release Profiles

Q2: What are the primary causes of variability in drug release profiles between different batches of my CAT matrix formulation?

Batch-to-batch inconsistency is a common challenge in pharmaceutical formulation. The root cause often lies in the variability of raw materials or slight deviations in the manufacturing process.

Troubleshooting Steps:

  • Raw Material Characterization:

    • CAT Purity and Degree of Substitution (DS): The stoichiometry of the reactants during CAT synthesis is a critical parameter that controls the degree of substitution of the trimellitate groups.[4] Variations in the DS of acetyl and trimellitoyl groups will directly impact the polymer's solubility and, consequently, the drug release profile. It is crucial to quantify the DS for each batch of CAT.

    • Physicochemical Properties of the Active Pharmaceutical Ingredient (API): Ensure consistent particle size, crystal form, and solubility of the API across batches.[5]

  • Manufacturing Process Parameters:

    • Hot-Melt Extrusion (HME): If using HME, carefully control the operating temperature. It must be above the polymer's glass transition temperature (Tg) but below the degradation temperature of the API.[4]

    • Compression Force: For tablet formulations, the compression force can alter the tablet's microstructure and porosity, thereby affecting the drug release.[6]

    • Solvent System in Spray Drying: The choice of solvents and their ratios can affect the morphology of the resulting microparticles.[7]

Issue 3: pH-Dependent Drug Release Variability

Q3: My drug release rate is highly dependent on the pH of the dissolution medium. How can I achieve a more consistent, pH-independent release profile?

This compound is an enteric polymer, meaning its solubility is pH-dependent. It is designed to be insoluble in the acidic environment of the stomach and dissolve at a higher pH in the intestine.[] However, for some applications, a more controlled and pH-independent release is desirable.

Troubleshooting Steps:

  • Incorporate pH Modifiers: The use of pH-modifying excipients within the matrix can alter the microenvironment pH, helping to achieve a more pH-independent drug release.[8]

  • Polymer Blends: Combining CAT with pH-independent gelling polymers (e.g., hydroxypropyl methylcellulose) and pH-dependent gelling polymers can create a more complex matrix that modulates drug release across different pH ranges.[9]

  • Formulation Strategies for Weakly Acidic or Basic Drugs: For weakly acidic or basic drugs, where solubility is inherently pH-dependent, consider strategies like using surfactants or converting the drug to an amorphous form to overcome this dependency.[8]

Issue 4: Effect of Plasticizers on Drug Release

Q4: How do plasticizers affect the drug release from my CAT matrix, and what should I consider when selecting one?

Plasticizers are added to polymers like CAT to increase their flexibility and reduce the glass transition temperature (Tg), which is crucial for processing techniques like hot-melt extrusion.[10] However, the choice and concentration of a plasticizer can significantly impact drug release.

Key Considerations:

  • Plasticizer Type: Different plasticizers, such as triacetin, polyethylene glycol (PEG), and phthalates, will have varying effects on the mechanical properties and permeability of the CAT matrix.[11][12]

  • Plasticizer Concentration: Increasing the plasticizer level generally decreases the mechanical strength and increases the permeability of the polymer films, which can lead to a faster drug release.[12] However, at very low concentrations, some plasticizers can cause an "antiplasticization" effect, decreasing the molecular mobility of the polymer and potentially slowing down drug release.[12]

  • Interaction with the Polymer: Plasticizers work by spacing apart the polymer molecules, which increases the "free volume" and lowers the Tg.[10] This change in the polymer matrix structure directly influences the diffusion of the drug.

Quantitative Data Summary

Table 1: Influence of Plasticizer Type and Concentration on Polymer Properties

PlasticizerPolymerConcentration (% w/w)Effect on Glass Transition Temperature (Tg)Effect on Mechanical PropertiesReference
TriacetinCellulose Acetate (CDA)20DecreaseReduced mechanical strength[10][11]
TriacetinCellulose Acetate (CDA)30Significant decreaseReduced mechanical strength[10][11]
DiacetinCellulose Acetate (CDA)30Significant decreaseReduced mechanical strength[11]
PhthalateCellulose Acetate (CDA)30DecreaseReduced mechanical strength[11]
Polyethylene Glycol (PEG) 3350Cellulose Acetate (CA)Increasing levels-Decreased mechanical strength[12]

Experimental Protocols

Protocol 1: Determination of Degree of Substitution (DS) by ¹H-NMR Spectroscopy

Objective: To quantify the acetyl and trimellitoyl groups in a sample of this compound.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the CAT sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Analysis: Acquire the ¹H-NMR spectrum of the dissolved sample using a high-resolution NMR spectrometer.

  • Data Processing: Integrate the areas of the peaks corresponding to the acetyl protons and the aromatic protons of the trimellitoyl group.

  • Calculation: The degree of substitution for each group can be calculated by comparing the integrated areas of their respective peaks to the integral of the anhydroglucose unit protons of the cellulose backbone.[4]

Protocol 2: In Vitro Drug Release Study using a Flow-Through Cell Apparatus

Objective: To assess the in vitro drug release profile from a CAT matrix formulation under controlled pH conditions.

Methodology:

  • Apparatus Setup: Assemble a USP Apparatus 4 (Flow-Through Cell).

  • Sample Placement: Place the CAT matrix tablet or microspheres in the flow-through cell.

  • Dissolution Medium:

    • Acidic Stage: For the first 2 hours, pump a pH 1.2 buffer (simulated gastric fluid) through the cell at a constant flow rate.

    • Buffer Stage: After 2 hours, switch to a pH 6.8 phosphate buffer (simulated intestinal fluid) and continue the flow.[]

  • Sample Collection: Collect the effluent at predetermined time intervals.

  • Drug Quantification: Analyze the collected samples for drug content using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Visualizations

Troubleshooting_Workflow Troubleshooting Inconsistent Drug Release from CAT Matrices Start Inconsistent Drug Release Observed Problem_Identification Identify Pattern of Inconsistency (e.g., Burst Release, Batch Variation, pH Dependence) Start->Problem_Identification Burst_Release High Initial Burst Release? Problem_Identification->Burst_Release Identify Batch_Variation Batch-to-Batch Variation? Problem_Identification->Batch_Variation Identify pH_Dependence pH-Dependent Variability? Problem_Identification->pH_Dependence Identify Check_Drug_Distribution Analyze Drug Distribution (e.g., SEM, ToF-SIMS) Burst_Release->Check_Drug_Distribution Yes Review_Polymer_Props Review Polymer Properties (Viscosity, MW) Check_Drug_Distribution->Review_Polymer_Props Optimize_Coating Optimize Coating Process (Thickness, Uniformity) Review_Polymer_Props->Optimize_Coating Solution_Burst Reformulate/Optimize Process Optimize_Coating->Solution_Burst Check_CAT_DS Characterize Raw Materials (CAT DS via NMR, API properties) Batch_Variation->Check_CAT_DS Yes Review_Process_Params Review Manufacturing Parameters (HME Temp, Compression Force) Check_CAT_DS->Review_Process_Params Solution_Batch Implement Stricter Controls Review_Process_Params->Solution_Batch Incorporate_pH_Modifier Incorporate pH Modifiers pH_Dependence->Incorporate_pH_Modifier Yes Use_Polymer_Blends Use Polymer Blends (pH-dependent & independent) Incorporate_pH_Modifier->Use_Polymer_Blends Solution_pH Reformulate for Microenvironment Control Use_Polymer_Blends->Solution_pH

Caption: Troubleshooting workflow for inconsistent drug release.

Plasticizer_Effect_Pathway Influence of Plasticizers on Drug Release Plasticizer Plasticizer Addition (Type & Concentration) Intermolecular_Forces Disruption of Polymer Intermolecular Forces Plasticizer->Intermolecular_Forces Free_Volume Increased 'Free Volume' between Polymer Chains Intermolecular_Forces->Free_Volume Tg_Reduction Reduced Glass Transition Temperature (Tg) Free_Volume->Tg_Reduction Permeability Increased Matrix Permeability Free_Volume->Permeability Drug_Release Altered Drug Release Profile Tg_Reduction->Drug_Release Affects processing & final matrix structure Drug_Diffusion Enhanced Drug Diffusion Permeability->Drug_Diffusion Drug_Diffusion->Drug_Release

Caption: Mechanism of plasticizer effect on drug release.

References

Technical Support Center: Cellulose Acetate Trimellitate (CAT) Formulation Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up Cellulose Acetate Trimellitate (CAT) formulations.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to control during the synthesis of this compound (CAT) at a larger scale?

When scaling up the synthesis of CAT, precise control over several parameters is crucial to ensure consistent product quality and yield. The key parameters include:

  • Stoichiometry of Reactants: The molar ratio of cellulose triacetate to trimellitic anhydride is a critical factor that determines the degree of substitution (DS) of the trimellitate groups. A typical molar ratio is 1:3, which generally results in a DS for trimellitate groups between 0.2 and 0.5.[1]

  • Catalyst Concentration: Catalysts like 4-dimethylaminopyridine (DMAP) or sulfuric acid are used to facilitate the esterification process. Consistent catalyst concentration is necessary for predictable reaction kinetics.

  • Reaction Temperature: The reaction is typically conducted at elevated temperatures, generally between 80°C and 100°C.[1] Precise temperature control is vital to prevent thermal degradation of the cellulose backbone and to ensure a consistent reaction rate.[1][2]

  • Reaction Time: The duration of the reaction, typically ranging from 6 to 12 hours, directly impacts the degree of substitution and the completeness of the reaction.[1]

  • Mixing and Agitation: Homogeneous mixing is essential to ensure uniform distribution of reactants and catalyst, leading to a consistent product. Inadequate mixing can result in localized variations in the degree of substitution.

Q2: How does the Degree of Substitution (DS) impact the properties of CAT and its formulation performance?

The Degree of Substitution (DS) of both acetate and trimellitate groups significantly influences the physicochemical properties of CAT and, consequently, its performance in formulations.

  • Solubility: The acetyl groups contribute to solubility in organic solvents, while the trimellitate groups, with their free carboxylic acid functionality, are responsible for pH-dependent solubility.[1] This dual functionality is critical for applications like enteric coatings.

  • Thermal Properties: A higher DS of acetate generally leads to a decreased glass transition temperature (Tg) and increased hydrophobicity.[1] The Tg of CAT is typically in the range of 180–190°C.[1]

  • Mechanical Properties: The DS affects the mechanical strength and flexibility of the polymer. For instance, a minor decrease in the DS of cellulose acetate from 2.45 to 2.29 can lead to a significant increase of over 120% in the storage modulus at 50°C.[1]

Q3: What are the common challenges related to solvent selection during the scale-up of CAT formulations?

Solvent selection is a critical consideration during scale-up and can present several challenges:

  • Solubility and Viscosity: The solubility of CAT is highly dependent on its DS. For example, cellulose diacetate is soluble in acetone, while cellulose triacetate is soluble in chlorinated solvents like dichloromethane.[1] The choice of solvent affects the solution viscosity, which can impact processing steps like mixing and pumping.[3]

  • Solvent Removal and Residual Solvents: Efficient removal of the solvent during drying is crucial. The choice of solvent will influence the drying time and temperature required. Residual solvents can affect the final product's stability, mechanical properties, and safety.

  • Toxicity and Environmental Impact: At a larger scale, the toxicity and environmental impact of the chosen solvent become more significant. The use of greener solvents is increasingly preferred.

  • Morphology of the Final Product: The solvent can influence the morphology of the resulting polymer film or particles.[4]

Q4: Why are plasticizers often necessary in CAT formulations, and how do I select an appropriate one?

Due to its high glass transition temperature (Tg), CAT can be difficult to process using techniques like hot-melt extrusion (HME).[1] Plasticizers are added to increase flexibility, reduce the processing temperature, and improve the workability of the polymer.[1][5]

Commonly used plasticizers for cellulose acetate derivatives include triacetin, diacetin, and triethyl citrate (TEC).[1] The choice and concentration of a plasticizer can significantly impact the mechanical properties, drug release profile, and biodegradability of the final product.[1] When selecting a plasticizer, consider its compatibility with CAT, its efficiency in reducing Tg, and its potential impact on the stability of the active pharmaceutical ingredient (API).

Troubleshooting Guides

Issue 1: Inconsistent Degree of Substitution (DS) Between Batches

Q: We are observing significant batch-to-batch variability in the Degree of Substitution (DS) of our scaled-up this compound. What are the likely causes and how can we troubleshoot this?

A: Inconsistent DS is a common challenge during scale-up. The following troubleshooting guide can help identify and resolve the issue.

Troubleshooting Workflow for Inconsistent DS

G cluster_actions Troubleshooting Actions start Start: Inconsistent DS Observed check_stoichiometry 1. Verify Reactant Stoichiometry (Cellulose Triacetate:Trimellitic Anhydride) start->check_stoichiometry check_catalyst 2. Check Catalyst Loading and Activity check_stoichiometry->check_catalyst If stoichiometry is correct action1 Recalibrate weighing scales. Validate raw material purity. check_stoichiometry->action1 If inconsistent check_temp 3. Monitor and Control Reaction Temperature check_catalyst->check_temp If catalyst is consistent action2 Verify catalyst weighing and dispensing. Test catalyst activity from a new batch. check_catalyst->action2 If inconsistent check_mixing 4. Evaluate Mixing Efficiency check_temp->check_mixing If temperature is stable action3 Calibrate temperature probes. Ensure uniform heating of the reactor. check_temp->action3 check_time 5. Ensure Consistent Reaction Time check_mixing->check_time If mixing is adequate action4 Assess impeller design and speed for scale-up. Use CFD modeling to simulate mixing. check_mixing->action4 If inadequate resolve_ds Consistent DS Achieved check_time->resolve_ds If time is consistent action5 Standardize reaction start and end points. Automate reaction timing. check_time->action5 If inconsistent action1->check_stoichiometry action2->check_catalyst action3->check_temp action4->check_mixing action5->check_time

Caption: Troubleshooting workflow for inconsistent Degree of Substitution.

  • Verify Reactant Stoichiometry:

    • Problem: Incorrect ratios of cellulose triacetate to trimellitic anhydride.

    • Solution: Recalibrate all weighing equipment. Perform quality control checks on the purity of incoming raw materials. Ensure accurate dispensing of reactants into the reactor.

  • Check Catalyst Loading and Activity:

    • Problem: Inconsistent amounts of catalyst or variations in catalyst activity.

    • Solution: Verify the accuracy of catalyst measurement and addition. If using a new batch of catalyst, test its activity on a small scale first.

  • Monitor and Control Reaction Temperature:

    • Problem: Temperature fluctuations within the reactor can lead to inconsistent reaction rates. Hot spots or cold spots can cause non-uniform substitution.

    • Solution: Calibrate all temperature probes in the reactor. Ensure the heating/cooling system of the reactor is functioning optimally to provide uniform temperature distribution.[2]

  • Evaluate Mixing Efficiency:

    • Problem: Inefficient mixing can lead to poor distribution of reactants and catalyst, resulting in a heterogeneous product.

    • Solution: Evaluate the impeller design and agitation speed to ensure they are appropriate for the scaled-up volume. Consider using computational fluid dynamics (CFD) to model and optimize mixing in the reactor.

  • Ensure Consistent Reaction Time:

    • Problem: Variations in the reaction time will directly affect the extent of the reaction and the final DS.

    • Solution: Implement a standardized operating procedure (SOP) with clear start and end points for the reaction. Consider automating the reaction timing to minimize human error.

Issue 2: Poor Polymer Yield and Presence of Impurities After Scale-Up

Q: After scaling up our CAT synthesis, we are experiencing lower than expected yields and the final product contains significant impurities. How can we address this?

A: Reduced yield and increased impurities often point to issues with reaction completion, side reactions, or inefficient purification at a larger scale.

Troubleshooting Workflow for Poor Yield and Impurities

G cluster_actions Troubleshooting Actions start Start: Low Yield & High Impurities check_reaction 1. Verify Reaction Completion start->check_reaction check_purification 2. Evaluate Purification Process check_reaction->check_purification If reaction is complete action1 Use in-process controls (e.g., FTIR, NMR) to monitor reaction progress. check_reaction->action1 If incomplete check_drying 3. Optimize Drying Conditions check_purification->check_drying If purification is efficient action2 Increase washing solvent volume or number of washes. Optimize precipitation/anti-solvent addition. check_purification->action2 If inefficient analyze_impurities 4. Characterize Impurities check_drying->analyze_impurities If drying is optimal action3 Adjust drying temperature and time. Use vacuum drying to lower temperature. check_drying->action3 If suboptimal resolve_yield Improved Yield & Purity analyze_impurities->resolve_yield After implementing changes action4 Use HPLC, MS, and NMR to identify impurities. Determine if impurities are from raw materials or side reactions. analyze_impurities->action4 To identify root cause action1->check_reaction action2->check_purification action3->check_drying action4->check_reaction

Caption: Troubleshooting workflow for poor yield and impurities.

  • Verify Reaction Completion:

    • Problem: The reaction may not be going to completion at the larger scale due to mass transfer limitations.

    • Solution: Implement in-process controls, such as Fourier-transform infrared spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy, to monitor the disappearance of reactants and the formation of the product in real-time.[1][6]

  • Evaluate Purification Process:

    • Problem: The purification process (e.g., precipitation and washing) may not be as efficient at a larger scale.

    • Solution: Increase the volume of the washing solvent or the number of washing steps. Optimize the rate of anti-solvent addition during precipitation to control particle size and minimize impurity entrapment.

  • Optimize Drying Conditions:

    • Problem: Inefficient drying can leave residual solvents and unreacted materials in the final product. Overly aggressive drying conditions can cause thermal degradation.

    • Solution: Adjust the drying temperature and time based on the solvent used and the batch size. Consider using vacuum drying to lower the required temperature and prevent degradation.

  • Characterize Impurities:

    • Problem: The nature of the impurities is unknown.

    • Solution: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and NMR to identify the impurities.[7][8] Determine if the impurities are unreacted starting materials, by-products from side reactions, or contaminants from the process.

Data Presentation

Table 1: Typical Process Parameters for this compound Synthesis

ParameterLaboratory ScalePilot/Production ScaleKey Considerations for Scale-Up
Cellulose Triacetate:Trimellitic Anhydride Molar Ratio 1:31:3Maintain consistent stoichiometry.
Reaction Temperature 80 - 100 °C[1]80 - 100 °CEnsure uniform heat distribution to avoid hot spots.[2]
Reaction Time 6 - 12 hours[1]6 - 12 hoursMonitor reaction progress to determine the optimal endpoint.
Catalyst (e.g., DMAP) VariesVariesEnsure consistent concentration and activity.
Solvent Acetone, DichloromethaneConsider greener solvent alternatives with favorable boiling points for easier removal.The choice of solvent impacts viscosity and ease of handling at a larger scale.[3][9]

Table 2: Influence of Plasticizers on the Thermal Properties of Cellulose Acetate (CA)

PlasticizerConcentration (wt%)Glass Transition Temperature (Tg) of Plasticized CA (°C)Reference
None0~198[10][11]
Glycerol Triacetate (GTA)15 - 40Decreases significantly with increasing concentration.[10][12]
Triethyl Citrate (TEC)15 - 40Decreases significantly with increasing concentration.[10][12]
Diethyl Phthalate (DEP)15 - 30Decreases with increasing concentration.[13]

Note: The exact Tg will depend on the specific grade of cellulose acetate and the measurement conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound (General Procedure)

This protocol describes a general method for the synthesis of CAT, which can be adapted for scale-up.

Workflow for CAT Synthesis

G cluster_synthesis Synthesis start 1. Reactant Charging reaction 2. Esterification Reaction (80-100°C, 6-12h) start->reaction Add Cellulose Triacetate, Trimellitic Anhydride, Catalyst, and Solvent precipitation 3. Precipitation reaction->precipitation Cool and add to anti-solvent (e.g., water) washing 4. Washing precipitation->washing Filter and wash with anti-solvent drying 5. Drying washing->drying Dry under vacuum end Final CAT Product drying->end

Caption: General experimental workflow for the synthesis of CAT.

  • Reactant Charging: In a suitable reactor equipped with a stirrer and a temperature control system, charge the cellulose triacetate, trimellitic anhydride, and the chosen solvent (e.g., acetone).

  • Catalyst Addition: Add the catalyst (e.g., 4-dimethylaminopyridine) to the mixture under agitation.

  • Esterification Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and maintain it for the specified duration (e.g., 6-12 hours) with continuous stirring.[1]

  • Precipitation: After the reaction is complete, cool the mixture and slowly add it to a vigorously stirred anti-solvent (e.g., water) to precipitate the this compound.

  • Washing: Filter the precipitated polymer and wash it thoroughly with the anti-solvent to remove unreacted starting materials and by-products.

  • Drying: Dry the purified CAT product under vacuum at an appropriate temperature to remove residual solvents.

Protocol 2: Characterization of this compound

A comprehensive characterization of the synthesized CAT is essential to ensure it meets the required specifications.

  • Degree of Substitution (DS):

    • Method: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR or ¹³C NMR) is a powerful tool for the quantitative analysis of the acetyl and trimellitoyl groups.[1] Titration methods can also be used to determine the free carboxylic acid content from the trimellitate groups.

  • Chemical Structure:

    • Method: Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the successful synthesis of CAT by identifying the characteristic functional groups. The appearance of a strong carbonyl (C=O) stretching band around 1745 cm⁻¹ is indicative of the ester groups.[1]

  • Thermal Properties:

    • Method: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg).[1][6] Thermogravimetric Analysis (TGA) is used to assess the thermal stability and decomposition temperature of the polymer.[14][15]

  • Molecular Weight:

    • Method: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) can be used to determine the molecular weight and molecular weight distribution of the CAT.

  • Morphology and Particle Size:

    • Method: Scanning Electron Microscopy (SEM) can be used to visualize the morphology and surface characteristics of the CAT particles.[7] Particle size analysis can be performed using laser diffraction techniques.

References

How to prevent aggregation of Cellulose acetate trimellitate nanoparticles during storage?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of Cellulose Acetate Trimellitate (CAT) nanoparticles during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of CAT nanoparticle aggregation during storage?

A1: Aggregation of CAT nanoparticles is primarily driven by thermodynamic instability, where particles collide and adhere to each other to reduce their high surface energy. Key contributing factors include:

  • Van der Waals forces: These are attractive forces that are significant at the nanoscale.

  • Inadequate surface charge: Insufficient electrostatic repulsion between particles, indicated by a low absolute zeta potential, can lead to aggregation.

  • Environmental factors: Storage temperature, pH of the suspension, and ionic strength of the medium can all influence nanoparticle stability.

  • Freeze-thaw cycles: The formation of ice crystals during freezing can physically force nanoparticles together, leading to irreversible aggregation if cryoprotectants are not used.

Q2: How can I improve the stability of my CAT nanoparticle suspension for short-term storage?

A2: For short-term storage in an aqueous suspension, consider the following:

  • Optimize pH: The pH of the suspension should be maintained at a level that ensures a sufficiently high negative zeta potential. For cellulose acetate-based nanoparticles, a neutral to slightly alkaline pH is often beneficial for stability.

  • Use of Stabilizers: Incorporating surfactants or polymers into your formulation can provide steric hindrance, preventing particles from coming into close contact. Polyvinyl alcohol (PVA) is a commonly used stabilizer in the formulation of cellulose acetate nanoparticles.

  • Control Ionic Strength: High concentrations of salts can shield the surface charge of the nanoparticles, reducing electrostatic repulsion and leading to aggregation. Use low ionic strength buffers or purified water for suspensions.

  • Storage Temperature: Store suspensions at refrigerated temperatures (2-8 °C) to reduce Brownian motion and the frequency of particle collisions. Do not freeze the suspension without cryoprotectants.

Q3: What is the best method for long-term storage of CAT nanoparticles?

A3: Lyophilization (freeze-drying) is the most effective method for ensuring the long-term stability of CAT nanoparticles. This process removes water from the nanoparticle suspension at low temperature and pressure, converting it into a dry powder that is less susceptible to aggregation and chemical degradation. It is crucial to use cryo- and lyoprotectants during this process.

Q4: Why are cryoprotectants necessary for freeze-drying nanoparticles?

A4: During the freezing stage of lyophilization, the formation of ice crystals can exert mechanical stress on the nanoparticles, forcing them into close proximity and causing irreversible aggregation. Cryoprotectants are substances that protect the nanoparticles from this stress. They form a glassy matrix around the nanoparticles, preventing their direct contact and preserving their individual particle structure.

Q5: Which cryoprotectants are recommended for CAT nanoparticles and at what concentration?

A5: Sugars such as trehalose, sucrose, and mannitol are commonly used and effective cryoprotectants for polymeric nanoparticles. While specific optimization for CAT is recommended, a general starting point is a concentration range of 5-20% (w/v) in the nanoparticle suspension before freeze-drying. Trehalose and sucrose are often favored for their ability to form a stable amorphous glass.

Troubleshooting Guide: Nanoparticle Aggregation

Observed Issue Potential Cause Recommended Solution
Increased particle size (DLS) and polydispersity index (PDI) in suspension over a short period. Insufficient electrostatic stabilization.Measure the zeta potential of your nanoparticle suspension. If the absolute value is below 30 mV, adjust the pH of the suspension to a more optimal range (typically neutral to slightly alkaline for cellulose derivatives) to increase surface charge.
High ionic strength of the medium.If using a buffer, try reducing its concentration or switching to a buffer with a lower ionic strength. If possible, store the nanoparticles in deionized water.
Visible precipitation or cloudiness in the nanoparticle suspension. Significant aggregation and settling.In addition to addressing electrostatic stability, consider adding a steric stabilizer like Polyvinyl Alcohol (PVA) to your formulation. If a stabilizer is already in use, its concentration may need to be optimized.
Difficulty redispersing lyophilized nanoparticles, or large aggregates are present after reconstitution. Inadequate cryoprotection during freeze-drying.Increase the concentration of your cryoprotectant (e.g., trehalose or sucrose) in the pre-lyophilization suspension. A concentration of 10-20% (w/v) is often a good starting point for optimization.
Inappropriate freeze-drying cycle.Ensure your lyophilization cycle is optimized. This includes a sufficiently low freezing temperature, and appropriate primary and secondary drying phases to ensure complete removal of water without collapsing the cake structure.
Lyophilized powder appears collapsed or shrunken. The formulation's collapse temperature was exceeded during primary drying.This can be due to an inappropriate lyophilization cycle or an insufficient amount of bulking agent/cryoprotectant. Consider using a combination of a cryoprotectant (like sucrose or trehalose) and a crystalline bulking agent (like mannitol) to provide a more robust cake structure.

Data Presentation

Table 1: Commonly Used Cryoprotectants for Polymeric Nanoparticles

CryoprotectantTypical Concentration Range (% w/v)Key Characteristics
Trehalose5 - 20Excellent glass-former, low hygroscopicity, highly effective in preserving nanoparticle structure during lyophilization and storage.[1]
Sucrose5 - 20Good glass-forming ability, widely used and effective cryoprotectant.[2]
Mannitol2 - 10Often used as a bulking agent to provide a crystalline structure to the lyophilized cake, which can improve its appearance and stability. Can be used in combination with amorphous cryoprotectants like sucrose or trehalose.
Glucose5 - 15A reducing sugar, which may not be suitable for all formulations due to potential chemical interactions.

Experimental Protocols

Protocol 1: Preparation of CAT Nanoparticles by Emulsification-Solvent Evaporation
  • Organic Phase Preparation: Dissolve a specific amount of this compound (CAT) polymer in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as Polyvinyl Alcohol (PVA), typically at a concentration of 1-5% (w/v).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The energy input and duration of this step are critical for controlling the final nanoparticle size.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to allow for the complete evaporation of the organic solvent. This leads to the precipitation of the polymer and the formation of solid nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles multiple times with deionized water to remove excess stabilizer and any other unencapsulated materials.

  • Resuspension: Resuspend the purified nanoparticles in deionized water or a suitable buffer for characterization and storage.

Protocol 2: Lyophilization of CAT Nanoparticles
  • Cryoprotectant Addition: To the purified CAT nanoparticle suspension, add a cryoprotectant of choice (e.g., trehalose) to achieve the desired final concentration (e.g., 10% w/v). Ensure the cryoprotectant is fully dissolved.

  • Freezing: Dispense the nanoparticle-cryoprotectant mixture into lyophilization vials. Place the vials in a freeze-dryer and freeze the samples to a temperature well below the glass transition temperature of the formulation (typically -40°C to -80°C). A slow cooling rate is often preferred to allow for the formation of larger ice crystals, which can facilitate water removal during primary drying.

  • Primary Drying (Sublimation): Apply a vacuum to the freeze-dryer chamber (e.g., < 200 mTorr) and gradually increase the shelf temperature to a point that is still below the collapse temperature of the formulation (e.g., -20°C to -10°C). This phase removes the frozen water through sublimation. This is typically the longest step in the cycle.

  • Secondary Drying (Desorption): After all the ice has sublimated, gradually increase the shelf temperature further (e.g., to 20-25°C) while maintaining a low pressure to remove any remaining unfrozen, bound water molecules from the product.

  • Storage: Once the cycle is complete, backfill the chamber with an inert gas like nitrogen and securely seal the vials. Store the lyophilized powder in a cool, dry place, protected from light. For optimal long-term stability, storage at 2-8°C or -20°C is recommended.

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_storage Storage Organic Phase Organic Phase Emulsification Emulsification Organic Phase->Emulsification Aqueous Phase Aqueous Phase Aqueous Phase->Emulsification Solvent Evaporation Solvent Evaporation Emulsification->Solvent Evaporation Purification Purification Solvent Evaporation->Purification CAT Suspension CAT Suspension Purification->CAT Suspension Short-term Storage Short-term Storage CAT Suspension->Short-term Storage Cryoprotectant Addition Cryoprotectant Addition CAT Suspension->Cryoprotectant Addition Long-term Storage Long-term Storage Lyophilization Lyophilization Cryoprotectant Addition->Lyophilization Lyophilized Powder Lyophilized Powder Lyophilization->Lyophilized Powder Lyophilized Powder->Long-term Storage

Caption: Workflow for CAT nanoparticle formulation and storage.

troubleshooting_aggregation start Aggregation Observed? storage_type Storage Method? start->storage_type Yes end_ok Stable Nanoparticles start->end_ok No suspension_issue Suspension Aggregation storage_type->suspension_issue Suspension lyo_issue Lyophilized Aggregation storage_type->lyo_issue Lyophilized check_zp Check Zeta Potential & pH suspension_issue->check_zp check_stabilizer Optimize Stabilizer Concentration suspension_issue->check_stabilizer check_cryo Optimize Cryoprotectant Type & Concentration lyo_issue->check_cryo check_lyo_cycle Optimize Lyophilization Cycle lyo_issue->check_lyo_cycle

References

Technical Support Center: Modifying the Dissolution Rate of Cellulose Acetate Trimellitate for Targeted Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on modifying the dissolution rate of Cellulose Acetate Trimellitate (CAT) for targeted drug release applications.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and testing of CAT-based drug delivery systems.

Issue Potential Cause Troubleshooting Steps
Premature Drug Release in Acidic Media (e.g., Simulated Gastric Fluid) Insufficient coating thickness.Increase the coating weight gain on the dosage form. A higher polymer concentration in the coating solution can also contribute to a thicker, more robust film.
Inappropriate plasticizer type or concentration.Select a plasticizer with lower water solubility. High concentrations of hydrophilic plasticizers can increase the permeability of the film to acidic media. Reduce the plasticizer concentration to the minimum level required for adequate film formation.
Cracks or imperfections in the coating.Optimize the coating process parameters (e.g., spray rate, atomization pressure, drying temperature) to ensure a uniform and intact film. Ensure the plasticizer is fully compatible with the CAT to avoid phase separation and cracking.
Interaction between the drug and the polymer.If the drug is highly acidic, it may create a microenvironment that lowers the pH at the core-coat interface, promoting premature dissolution of the CAT.[1] A seal coat between the drug core and the enteric coating can prevent this interaction.[1]
Incomplete or Slow Drug Release in Neutral/Alkaline Media (e.g., Simulated Intestinal Fluid) Cross-linking of the polymer.High processing temperatures can lead to cross-linking of the polymer chains, reducing their solubility. Lower the drying temperature during the coating process.
Insufficient ionization of trimellitate groups.Ensure the pH of the dissolution medium is appropriate for the grade of CAT being used. The trimellitate groups require a specific pH to ionize and facilitate dissolution.[2]
High polymer concentration in the formulation.A higher concentration of the polymer can form a more viscous gel layer upon hydration, which can slow down the diffusion and release of the drug.[3] The polymer concentration in the matrix can be reduced to achieve a faster release.[3]
High molecular weight of the polymer.Higher molecular weight polymers generally dissolve more slowly.[4][5] Consider using a lower molecular weight grade of CAT if available.
Coating Defects (e.g., Cracking, Peeling, Orange Peel Effect) Improper plasticizer level.Too little plasticizer can result in a brittle film that is prone to cracking. Too much can lead to a soft, tacky coating. Optimize the plasticizer concentration based on the specific CAT grade and solvent system.
Inappropriate solvent system.The solvent system should provide good solubility for both the CAT and the plasticizer to ensure a homogeneous coating solution. The evaporation rate of the solvent is also critical for good film formation.
Sub-optimal coating process parameters.Adjust parameters such as spray rate, inlet/outlet air temperature, and pan speed to achieve a smooth and uniform coating.

Frequently Asked Questions (FAQs)

1. What is this compound (CAT) and why is it used for targeted drug release?

This compound (CAT) is a cellulose derivative containing acetate and trimellitate functional groups.[2] The trimellitate groups have free carboxylic acid moieties, which are responsible for the polymer's pH-dependent solubility.[2] CAT is insoluble in the acidic environment of the stomach but dissolves in the more neutral to alkaline pH of the small intestine.[2][6] This property makes it an ideal polymer for enteric coatings, which protect acid-labile drugs from degradation in the stomach and target their release to the intestines.[2][6][]

2. How does pH affect the dissolution rate of CAT?

The dissolution of CAT is pH-dependent due to the ionization of the carboxylic acid groups on the trimellitate moiety. At low pH (acidic conditions), these groups are protonated and non-ionized, making the polymer insoluble in water. As the pH increases (moving to a more neutral or alkaline environment), the carboxylic acid groups deprotonate and become ionized. This ionization leads to electrostatic repulsion between the polymer chains, causing the polymer to swell and dissolve. The specific pH at which dissolution begins can be tailored by adjusting the degree of substitution of the trimellitate groups.

3. What is the role of plasticizers in CAT formulations?

Plasticizers are low molecular weight compounds added to polymer formulations to increase their flexibility and workability.[8] For CAT, plasticizers are crucial for forming a continuous and non-brittle film during the coating process.[2] They work by reducing the glass transition temperature (Tg) of the polymer.[8] Commonly used plasticizers for cellulose derivatives include triethyl citrate (TEC), triacetin, and diacetin.[2][9] The choice and concentration of the plasticizer can significantly impact the mechanical properties and dissolution rate of the final coating.[2]

4. How does the polymer concentration influence the drug release profile?

In matrix-based formulations, increasing the concentration of CAT generally leads to a slower drug release rate.[3] This is because a higher polymer concentration can create a more tortuous path for the drug to diffuse through and can form a more viscous gel layer upon hydration, which impedes drug release.[3]

5. Can CAT be used with any active pharmaceutical ingredient (API)?

While CAT is compatible with a wide range of APIs, potential interactions should be considered. Highly acidic or basic drugs can influence the micro-pH at the surface of the polymer and affect its dissolution. For instance, an acidic drug might delay the dissolution of the enteric coating in the intestine.[1] It is also important to assess the chemical compatibility between the API and the functional groups of CAT to prevent any degradation.

Quantitative Data Summary

The following tables summarize the impact of key formulation variables on the dissolution properties of CAT.

Table 1: Effect of Plasticizer Type and Concentration on Drug Release

PlasticizerConcentration (% w/w of polymer)Effect on Dissolution Rate in pH 6.8 Buffer
Triethyl Citrate (TEC)15Moderate increase
25Significant increase
Triacetin15Slight increase
25Moderate increase
Diethyl Phthalate (DEP)15Moderate increase
25Significant increase

Note: The data presented are illustrative and the actual effects can vary depending on the specific drug, formulation, and test conditions.

Table 2: Influence of Polymer-to-Drug Ratio on Release from a Matrix System

Polymer:Drug RatioTime to 80% Drug Release (hours)
1:12
2:14
3:16

Note: This table provides a general trend. The actual release profile will depend on the properties of the drug and other excipients in the formulation.

Experimental Protocols

1. In Vitro Dissolution Testing for Enteric-Coated Formulations

This protocol is a standard two-stage dissolution test to evaluate the performance of enteric-coated products.

  • Apparatus: USP Apparatus 1 (Basket) or 2 (Paddle).[10]

  • Acid Stage (Simulated Gastric Fluid):

    • Medium: 0.1 N HCl, pH 1.2.

    • Volume: 900 mL.

    • Temperature: 37 ± 0.5 °C.

    • Rotation Speed: 50-100 rpm.

    • Procedure: Place the dosage form in the apparatus and run for 2 hours. Withdraw samples at specified time points (e.g., 60 and 120 minutes). The amount of drug released should be minimal (typically less than 10%).

  • Buffer Stage (Simulated Intestinal Fluid):

    • Medium: pH 6.8 phosphate buffer.

    • Volume: 900 mL.

    • Temperature: 37 ± 0.5 °C.

    • Rotation Speed: 50-100 rpm.

    • Procedure: After the acid stage, the medium is changed to the pH 6.8 buffer. Continue the dissolution test for a specified period (e.g., 60 minutes or until complete drug release). Withdraw samples at regular intervals (e.g., 10, 20, 30, 45, and 60 minutes).

  • Analysis: Analyze the withdrawn samples for drug content using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[11][12][13]

2. Preparation of a CAT Enteric Coating Solution

This protocol describes a general method for preparing a solvent-based enteric coating solution.

  • Materials:

    • This compound (CAT)

    • Plasticizer (e.g., Triethyl Citrate)

    • Solvent system (e.g., Acetone and Isopropyl Alcohol)

  • Procedure:

    • In a suitable container, add the required volume of the solvent system.

    • While stirring, slowly add the CAT powder to the solvent to avoid clumping.

    • Continue stirring until the polymer is completely dissolved, which may take a significant amount of time.

    • Once the CAT is dissolved, add the plasticizer to the solution.

    • Continue stirring until a clear, homogeneous solution is obtained.

    • The solution can then be used in a suitable coating apparatus (e.g., a pan coater).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_manufacturing Manufacturing cluster_testing In-Vitro Testing cluster_evaluation Evaluation & Optimization A Select CAT Grade and API B Choose Plasticizer and Concentration A->B C Determine Polymer:Drug Ratio B->C D Prepare Coating Solution / Matrix Blend C->D F Enteric Coating / Matrix Tableting D->F E Tablet Core Preparation E->F G Dissolution Testing (Acid Stage) F->G H Dissolution Testing (Buffer Stage) G->H I Analyze Drug Release Profile H->I J Compare with Target Profile I->J K Optimize Formulation/Process J->K L Final Formulation J->L Meets Target K->A Iterate

Caption: Experimental workflow for developing a CAT-based targeted drug release formulation.

troubleshooting_workflow start Dissolution Test Failure premature_release Premature Release in Acid? start->premature_release incomplete_release Incomplete Release in Buffer? premature_release->incomplete_release No check_coating_thickness Increase Coating Thickness premature_release->check_coating_thickness Yes check_ph Verify Buffer pH incomplete_release->check_ph Yes end Re-test Formulation incomplete_release->end No (Other Issue) check_plasticizer Optimize Plasticizer check_coating_thickness->check_plasticizer check_coating_integrity Improve Coating Process check_plasticizer->check_coating_integrity add_seal_coat Add Seal Coat check_coating_integrity->add_seal_coat add_seal_coat->end check_polymer_conc Reduce Polymer Concentration check_ph->check_polymer_conc check_mw Consider Lower MW CAT check_polymer_conc->check_mw check_mw->end

Caption: Troubleshooting logic for common dissolution failures with CAT formulations.

dissolution_pathway cluster_polymer_state CAT Polymer State stomach Stomach (pH 1-3) insoluble Insoluble (Protonated -COOH) stomach->insoluble intestine Intestine (pH > 5.5) soluble Soluble (Ionized -COO⁻) intestine->soluble dissolution Polymer Dissolution drug_release Drug Release dissolution->drug_release insoluble->intestine soluble->dissolution

Caption: pH-dependent dissolution pathway of this compound.

References

Improving the mechanical properties of Cellulose acetate trimellitate films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the mechanical properties of Cellulose Acetate Trimellitate (CAT) films.

Troubleshooting Guides

Issue 1: Film is Brittle and Cracks Easily

Possible Causes and Solutions:

  • Insufficient Plasticizer: CAT films without a plasticizer are inherently brittle. The addition of a suitable plasticizer is crucial to increase flexibility.

    • Solution: Incorporate a plasticizer into your formulation. Common plasticizers for cellulose esters include Triethyl Citrate (TEC), Triacetin (TA), and Diethyl Phthalate (DEP). Start with a concentration of 10-20% (w/w of CAT) and optimize based on the desired flexibility.[1][2] Increasing the plasticizer content generally increases elongation but decreases tensile strength and elastic modulus.[3]

  • Inappropriate Plasticizer Choice: The chosen plasticizer may not be compatible with the CAT and solvent system.

    • Solution: Experiment with different plasticizers. TEC and TA are commonly used and are known to be effective for cellulose acetate and its derivatives.[4]

  • High Molecular Weight of CAT: Higher molecular weight polymers can sometimes lead to more rigid films.[5]

    • Solution: If possible, use a lower molecular weight grade of CAT. However, be aware that a very low degree of polymerization might result in a film that is not coherent.[5]

  • Residual Solvent: Incomplete removal of the casting solvent can lead to brittleness.

    • Solution: Optimize the drying process. Increase the drying time or temperature, or consider using a vacuum oven to ensure complete solvent evaporation. For instance, films cast from acetone can be dried at room temperature for 12 hours, while films with less volatile solvents like N-methyl-2-pyrrolidone (NMP) may require drying at 80°C for 24 hours.[4]

  • Degradation of Polymer: Exposure to moisture can cause hydrolysis of the polymer, leading to reduced mechanical strength.

    • Solution: Ensure the CAT is stored in a dry environment. Consider drying the polymer before use.[6]

Issue 2: Film is Opaque or Hazy Instead of Clear

Possible Causes and Solutions:

  • Polymer Precipitation: If a non-solvent (like absorbed water) is present in the casting solution, the polymer may precipitate as the solvent evaporates, resulting in an opaque film.[6]

    • Solution: Use anhydrous solvents and store the CAT in a desiccator to prevent moisture absorption. Ensure the casting environment has controlled humidity.[7][8]

  • Incompatible Components: The plasticizer or other additives may not be fully miscible with the CAT in the chosen solvent system.

    • Solution: Verify the miscibility of all components in the formulation. A single glass transition temperature (Tg) in a Differential Scanning Calorimetry (DSC) thermogram can indicate good miscibility.

  • Casting Surface: The surface on which the film is cast can influence its morphology and transparency.[7][8]

    • Solution: Use a smooth casting surface like borosilicate glass for transparent films. Casting on a patterned surface like PTFE can result in a translucent film.[7][8]

Issue 3: Film Adheres Too Strongly to the Casting Surface

Possible Causes and Solutions:

  • High Surface Energy of the Substrate: Glass petri dishes can have strong adhesion to polar polymers like CAT.

    • Solution: Use a low-energy surface like Polytetrafluoroethylene (PTFE) for casting.[4][9] Alternatively, a silicone-based release agent can be applied to the glass surface.[10]

  • Uneven Solvent Evaporation: Rapid or uneven evaporation can cause stress and strong adhesion.

    • Solution: Control the rate of solvent evaporation by covering the casting dish with a perforated lid. This allows the solvent to evaporate slowly and evenly.

Issue 4: Low Tensile Strength and/or Low Elastic Modulus

Possible Causes and Solutions:

  • High Plasticizer Content: While plasticizers increase flexibility, they also decrease tensile strength and elastic modulus.[3][4]

    • Solution: Reduce the plasticizer concentration to a level that provides adequate flexibility without overly compromising strength.

  • Lack of Reinforcement: For applications requiring higher strength, the polymer matrix itself may be insufficient.

    • Solution: Incorporate reinforcing agents like cellulose nanofibrils (CNF). The addition of up to 5 parts per hundred rubbers (phr) of CNF has been shown to significantly increase the tensile strength and elastic modulus of cellulose acetate films.[4][9]

  • Poor Solvent Choice: The solvent can affect the dispersion of components and the final film structure.

    • Solution: N-methyl-2-pyrrolidone (NMP) has been shown to be a good solvent for dispersing CNF in a cellulose acetate matrix, leading to better mechanical properties compared to acetone.[4][9]

Frequently Asked Questions (FAQs)

Q1: What is the typical effect of adding a plasticizer on the mechanical properties of CAT films?

A1: The addition of a plasticizer generally leads to a decrease in tensile strength and elastic modulus, while increasing the elongation at break (flexibility).[3][4] This is because plasticizer molecules position themselves between the polymer chains, reducing intermolecular forces and increasing free volume.

Q2: Which plasticizers are recommended for CAT films?

A2: While data specifically for CAT is limited, plasticizers commonly used and compatible with similar cellulose esters like cellulose acetate phthalate (CAP) are a good starting point. These include Triethyl Citrate (TEC), Triacetin (TA), Diethyl Phthalate (DEP), and Polyethylene Glycol (PEG).[1][2][3]

Q3: How can I increase the tensile strength of my CAT films without making them too brittle?

A3: A common strategy is to add a reinforcing filler. Cellulose nanofibrils (CNF) at low concentrations (e.g., 3-5 phr) have been shown to increase tensile strength and elastic modulus while having a minimal negative impact on elongation at break.[4][9] This approach allows for a balance between strength and flexibility.

Q4: What is the recommended method for preparing CAT films in a laboratory setting?

A4: Solvent casting is a widely used and effective method.[4][9][11] The general procedure involves dissolving CAT and a plasticizer in a suitable solvent, casting the solution onto a smooth, non-adherent surface (like a PTFE dish), and allowing the solvent to evaporate under controlled conditions.[4][9]

Q5: How do drying and curing conditions affect the final properties of the film?

A5: Drying and curing conditions are critical. Incomplete solvent removal can result in a brittle film.[6] Post-casting curing, such as heat-humidity curing (e.g., 50°C at 75% RH for 24 hours), can improve film coalescence and significantly increase mechanical strength compared to heat-only curing.[12]

Data Presentation

Table 1: Effect of Plasticizer Type and Concentration on Mechanical Properties of Cellulose Acetate (CA) Films (Data extrapolated for CAT)

Plasticizer TypeConcentration (% w/w)Tensile Strength (MPa)Elastic Modulus (MPa)Elongation at Break (%)
None0~80~4000~5
Triacetin (TA)2058.331008.3
Triacetin (TA)3030.2210011.6
Triethyl Citrate (TEC)207041008.5
Triethyl Citrate (TEC)3061210011.6

Source: Data derived from studies on Cellulose Acetate.[4]

Table 2: Effect of Cellulose Nanofibril (CNF) Reinforcement on Mechanical Properties of Plasticized CA Films (Solvent: NMP, Plasticizer: 30% TEC)

CNF Concentration (phr)Tensile Strength (MPa)Elastic Modulus (MPa)Elongation at Break (%)
034.21649.1>10
3~45~2500~8
547.62722.9~7
10<45~2600~6

Source: Data derived from studies on Cellulose Acetate with Triethyl Citrate as a plasticizer.[4]

Experimental Protocols

Protocol 1: Solvent Casting of Plasticized CAT Films

  • Preparation of Casting Solution:

    • Weigh the desired amount of this compound (CAT) powder.

    • Select a suitable solvent (e.g., acetone, or a 50:50 mixture of acetone and ethyl alcohol).[1]

    • Slowly add the CAT powder to the solvent while stirring continuously until it is fully dissolved.

    • Weigh the desired amount of plasticizer (e.g., Triethyl Citrate, 20% w/w of CAT).

    • Add the plasticizer to the CAT solution and continue stirring until a homogeneous solution is obtained. It is recommended to stir for at least 2 hours.[4]

  • Casting the Film:

    • Place a clean, dry PTFE petri dish on a level surface.

    • Pour the prepared solution into the petri dish.

    • Cover the dish with a perforated lid to allow for slow and uniform solvent evaporation.

  • Drying the Film:

    • Allow the solvent to evaporate at room temperature for 12-24 hours. The exact time will depend on the solvent's volatility.

    • For complete solvent removal, the film can be further dried in a vacuum oven at a temperature below the glass transition temperature of the plasticized film (e.g., 40-60°C) for 12-24 hours.

  • Film Removal:

    • Once completely dry, carefully peel the film from the PTFE dish.

Protocol 2: Tensile Testing of CAT Films

  • Sample Preparation:

    • Cut the prepared CAT films into rectangular strips of standard dimensions (e.g., 10 mm width and 100 mm length) using a sharp blade or a die cutter.

    • Measure the thickness of each strip at several points along its length using a digital micrometer and calculate the average thickness.

  • Testing Procedure:

    • Use a universal testing machine (UTM) equipped with film grips.

    • Set the initial grip separation (gauge length), for example, to 50 mm.

    • Clamp the film strip securely in the grips, ensuring it is not slipping.

    • Apply a tensile load at a constant rate of extension (e.g., 20 mm/min) until the film breaks.[13]

  • Data Analysis:

    • Record the load and elongation data.

    • Calculate the Tensile Strength (MPa), Young's Modulus (MPa), and Elongation at Break (%) from the resulting stress-strain curve.

    • Test at least five samples for each formulation to ensure statistical reliability.

Visualizations

Experimental_Workflow_Solvent_Casting cluster_prep Solution Preparation cluster_casting Film Casting & Drying cluster_testing Mechanical Testing dissolve Dissolve CAT in Solvent add_plasticizer Add Plasticizer & Stir dissolve->add_plasticizer cast Pour Solution onto PTFE Surface add_plasticizer->cast evaporate Solvent Evaporation (Room Temp) cast->evaporate vacuum_dry Final Drying (Vacuum Oven) evaporate->vacuum_dry peel Peel Film vacuum_dry->peel cut Cut Test Specimens peel->cut tensile_test Tensile Testing (UTM) cut->tensile_test Logical_Relationships Plasticizer Plasticizer Concentration Flexibility Flexibility (Elongation at Break) Plasticizer->Flexibility Increases Strength Strength (Tensile Strength) Plasticizer->Strength Decreases Stiffness Stiffness (Elastic Modulus) Plasticizer->Stiffness Decreases Reinforcement Reinforcement (e.g., CNF) Reinforcement->Flexibility Decreases Reinforcement->Strength Increases Reinforcement->Stiffness Increases Solvent Solvent Type & Drying Conditions Solvent->Flexibility Affects Solvent->Strength Affects Solvent->Stiffness Affects

References

Validation & Comparative

A Head-to-Head Battle of Polymers: Cellulose Acetate Trimellitate vs. HPMC-AS in Amorphous Solid Dispersions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and formulation scientists on the performance of Cellulose Acetate Trimellitate (CAT) and Hypromellose Acetate Succinate (HPMC-AS) for enhancing the bioavailability of poorly soluble drugs through amorphous solid dispersions.

In the realm of pharmaceutical sciences, the challenge of poor aqueous solubility continues to be a significant hurdle in drug development. Amorphous solid dispersions (ASDs) have emerged as a leading strategy to overcome this obstacle, and the choice of polymer is paramount to the success of an ASD formulation. Among the myriad of available polymers, two cellulose derivatives, this compound (CAT) and Hypromellose Acetate Succinate (HPMC-AS), are often considered for their enteric properties and ability to stabilize the amorphous state of a drug. This guide provides an in-depth, objective comparison of their performance in ASDs, supported by experimental data, to aid researchers in making informed decisions for their formulation development.

Executive Summary

Both CAT and HPMC-AS are effective carriers for developing ASDs, offering significant improvements in the dissolution and bioavailability of poorly soluble drugs. HPMC-AS is a more extensively studied and commercially utilized polymer for ASDs, with a wide range of grades offering formulation flexibility. It generally excels in maintaining supersaturation and inhibiting precipitation of a broad spectrum of drugs. CAT, while also an effective enteric polymer, has been traditionally used for enteric coating but shows promise in ASD applications, particularly for specific drug molecules where its unique chemical structure can offer advantages in terms of drug-polymer interactions and release profiles. The choice between the two will ultimately depend on the specific physicochemical properties of the active pharmaceutical ingredient (API), the desired drug release profile, and the manufacturing process.

Comparative Performance Data

The following tables summarize the key performance parameters of CAT and HPMC-AS in amorphous solid dispersions based on available experimental data.

Table 1: Drug Solubility Enhancement and Dissolution Performance

ParameterThis compound (CAT)Hypromellose Acetate Succinate (HPMC-AS)Key Observations
Amorphous Drug Solubility Demonstrates significant enhancement of amorphous drug solubility. The trimellitate moiety can engage in specific interactions with certain drug functional groups.Widely reported to substantially increase the amorphous solubility of numerous BCS Class II and IV drugs. The succinate and acetate substitutions offer multiple sites for hydrogen bonding.HPMC-AS has a broader documented history of successful solubility enhancement across a wider range of APIs.
Dissolution Rate Provides rapid drug release in intestinal pH conditions (pH > 5.5) due to the ionization of the trimellitic acid groups.Different grades (L, M, H) offer pH-dependent dissolution, allowing for targeted drug release in various segments of the intestine. Generally provides fast and often complete drug release.HPMC-AS offers more tunable release profiles due to the availability of different grades with varying acetyl and succinyl substitution levels.
Supersaturation Maintenance Capable of generating and maintaining a supersaturated state of the drug, although this is highly dependent on the specific drug.Considered a "gold standard" for its excellent ability to inhibit nucleation and crystal growth, thereby prolonging the supersaturated state of the drug in solution.HPMC-AS is generally superior in its ability to act as a precipitation inhibitor for a wide array of drugs.

Table 2: Physical Stability and Hygroscopicity

ParameterThis compound (CAT)Hypromellose Acetate Succinate (HPMC-AS)Key Observations
Physical Stability (Amorphous State) Can effectively stabilize the amorphous form of the drug, preventing recrystallization during storage.Exhibits excellent performance in preventing drug crystallization in the solid state, contributing to long-term product stability.Both polymers offer good physical stability. The stability of the ASD is also highly dependent on drug loading and storage conditions.
Hygroscopicity Generally possesses low hygroscopicity.Considered to have low hygroscopicity compared to other polymers like PVP, which is advantageous for the stability of moisture-sensitive drugs and the ASD formulation itself.Both polymers are favorable choices for moisture-sensitive applications.
Glass Transition Temperature (Tg) Typically exhibits a high Tg, which is beneficial for the physical stability of the ASD by reducing molecular mobility.The Tg varies between grades but is generally high, contributing to the stability of the amorphous system.A high Tg is a desirable attribute for both polymers in the context of ASD stability.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, this section details the methodologies for key experiments commonly used in the evaluation of ASDs.

Preparation of Amorphous Solid Dispersions

1. Spray Drying:

  • Principle: A solution containing the drug and the polymer is rapidly dried by atomizing it into a hot gas stream, leading to the formation of an amorphous solid dispersion.

  • Protocol:

    • Dissolve the API and either CAT or HPMC-AS in a common volatile solvent (e.g., acetone, methanol, or a mixture thereof) to form a clear solution.

    • Optimize the spray drying parameters, including inlet temperature, solution feed rate, atomization pressure, and drying gas flow rate.

    • Collect the resulting powder and dry it further under vacuum to remove any residual solvent.

2. Hot-Melt Extrusion (HME):

  • Principle: The API and polymer are mixed and then processed at an elevated temperature through an extruder. The heat and shear forces within the extruder lead to the dissolution of the drug in the molten polymer, forming an ASD upon cooling.

  • Protocol:

    • Physically mix the API and CAT or HPMC-AS powder at the desired ratio.

    • Feed the mixture into a hot-melt extruder equipped with co-rotating twin screws.

    • Optimize the extrusion temperature profile, screw speed, and feed rate to ensure the formation of a homogenous, amorphous extrudate.

    • The extrudate is then typically milled into a powder for further characterization and formulation.

Characterization of Amorphous Solid Dispersions

1. Differential Scanning Calorimetry (DSC):

  • Principle: DSC is used to determine the glass transition temperature (Tg) of the ASD and to detect any crystallinity. A single Tg for the ASD indicates a miscible system.

  • Protocol:

    • Accurately weigh a small sample (5-10 mg) of the ASD into an aluminum pan and hermetically seal it.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge.

    • The Tg is observed as a stepwise change in the heat flow. The absence of a melting endotherm for the drug confirms its amorphous state.

2. Powder X-Ray Diffraction (PXRD):

  • Principle: PXRD is a powerful technique to confirm the amorphous nature of the drug within the ASD. Amorphous materials lack long-range order and therefore produce a diffuse halo, whereas crystalline materials produce sharp Bragg peaks.

  • Protocol:

    • Mount the ASD powder sample on a sample holder.

    • Scan the sample over a relevant 2θ range (e.g., 5-40°) using a diffractometer with Cu Kα radiation.

    • The absence of sharp peaks corresponding to the crystalline drug confirms the amorphous nature of the dispersion.

3. Dissolution Testing:

  • Principle: In vitro dissolution studies are performed to assess the rate and extent of drug release from the ASD, often under conditions that mimic the gastrointestinal tract.

  • Protocol (Two-Stage Dissolution):

    • Use a USP Apparatus II (paddle apparatus).

    • Initially, place the ASD in an acidic medium (e.g., 0.1 N HCl, pH 1.2) for a period (e.g., 2 hours) to simulate gastric conditions.

    • Then, change the medium to a higher pH buffer (e.g., phosphate buffer, pH 6.8) to simulate intestinal conditions.

    • Collect samples at predetermined time intervals and analyze the drug concentration using a suitable analytical method like HPLC.

Mandatory Visualizations

Experimental Workflow for ASD Preparation and Characterization

experimental_workflow cluster_prep ASD Preparation cluster_char Characterization API API Physical_Mix Physical Mixture API->Physical_Mix Solution Solution API->Solution Polymer Polymer (CAT or HPMC-AS) Polymer->Physical_Mix Polymer->Solution Solvent Solvent Solvent->Solution HME Hot-Melt Extrusion Physical_Mix->HME Heating & Shearing Spray_Drying Spray Drying Solution->Spray_Drying Atomization & Rapid Evaporation ASD_Powder ASD Powder Spray_Drying->ASD_Powder Extrudate Extrudate HME->Extrudate DSC DSC Analysis ASD_Powder->DSC Determine Tg & Amorphous Nature PXRD PXRD Analysis ASD_Powder->PXRD Confirm Amorphous State Dissolution Dissolution Testing ASD_Powder->Dissolution Assess Drug Release Milling Milling Extrudate->Milling Milling->ASD_Powder

Caption: A schematic overview of the experimental workflow for preparing and characterizing amorphous solid dispersions using spray drying and hot-melt extrusion.

Logical Relationship in Polymer Selection for ASDs

polymer_selection cluster_performance ASD Performance API_Properties API Physicochemical Properties Polymer_Choice Polymer Selection (CAT vs. HPMC-AS) API_Properties->Polymer_Choice Drug-Polymer Interactions Desired_Profile Desired Release Profile Desired_Profile->Polymer_Choice pH-Dependent Solubility Manufacturing_Process Manufacturing Process Manufacturing_Process->Polymer_Choice Thermal Stability, Solvent Solubility Solubility Solubility Enhancement Polymer_Choice->Solubility Stability Physical Stability Polymer_Choice->Stability Bioavailability In Vivo Bioavailability Solubility->Bioavailability Stability->Bioavailability

Caption: A diagram illustrating the key factors influencing the selection of a polymer for an amorphous solid dispersion and the resulting performance attributes.

Conclusion

Both this compound and HPMC-AS are valuable tools in the formulator's arsenal for developing amorphous solid dispersions. HPMC-AS stands out for its extensive track record, versatility across different grades, and well-documented success in inhibiting precipitation for a wide range of drugs. CAT, while less explored for ASDs, presents a viable alternative, particularly for APIs that may have specific favorable interactions with its trimellitate functionality.

The selection process should be driven by a thorough understanding of the API's properties and the desired product performance. Early-stage screening studies that evaluate drug-polymer miscibility, solubility enhancement, and physical stability are crucial for identifying the optimal polymer for a given drug candidate. This guide provides a foundational framework and essential experimental protocols to assist researchers in navigating this critical decision-making process in the journey of bringing poorly soluble drugs to the market.

A Head-to-Head Battle for Intestinal Targeting: Cellulose Acetate Trimellitate vs. Eudragit Polymers in Enteric Coating

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate enteric coating polymer is a critical decision that directly impacts the stability, efficacy, and targeted delivery of oral dosage forms. This comprehensive guide provides an objective comparison of two prominent classes of enteric coating polymers: Cellulose Acetate Trimellitate (CAT) and Eudragit polymers. By examining their performance through dissolution profiles, mechanical properties, and stability data, this guide aims to equip you with the necessary information to make an informed choice for your specific formulation needs.

Enteric coatings serve as a protective barrier, preventing the premature release of acid-labile drugs in the stomach and shielding the gastric mucosa from irritating active pharmaceutical ingredients (APIs). The ideal enteric polymer remains intact at the low pH of the stomach but readily dissolves in the neutral to alkaline environment of the small intestine. Both CAT, a cellulose derivative, and Eudragit polymers, a family of acrylate copolymers, are widely utilized for this purpose, each possessing a distinct set of properties.

Performance Showdown: A Data-Driven Comparison

To facilitate a clear and objective comparison, the following tables summarize the key performance indicators of this compound and various Eudragit polymers.

Table 1: pH-Dependent Solubility

PolymerChemical ClassDissolution Threshold (pH)
This compound (CAT)Cellulose Ester≥ 6.0[1]
Eudragit® L 100-55Methacrylic Acid and Ethyl Acrylate Copolymer (1:1)≥ 5.5[2]
Eudragit® L 100Methacrylic Acid and Methyl Methacrylate Copolymer (1:1)≥ 6.0[3]
Eudragit® S 100Methacrylic Acid and Methyl Methacrylate Copolymer (1:2)≥ 7.0[3]

Table 2: Comparative Drug Release Profiles

Note: The following data is compiled from a study comparing various enteric polymers. While a direct head-to-head comparison with CAT was not available in the same study, the data for Eudragit provides a benchmark for its performance.

PolymerTime in 0.1 N HCl (2h) - % Drug ReleaseTime in Phosphate Buffer pH 6.8 (45 min) - % Drug Release
Eudragit® L-30 D-55< 10%> 85%
Hydroxypropyl Methylcellulose Phthalate< 10%~80%
Cellulose Acetate Phthalate< 10%~75%
Acryl-EZE®< 10%> 90%

Data adapted from a comparative dissolution study of enteric-coated tablets.[4]

Table 3: Mechanical Properties of Enteric Coating Films

Note: Data on the mechanical properties of CAT films was not available in a directly comparable format. The following table provides data for Eudragit films, which can serve as a reference point.

Eudragit® Film (S100:L100, 1:1)Tensile Strength (MPa)Elongation at Break (%)
Prepared from Aqueous DispersionLowerHigher
Prepared from Organic SolutionSignificantly HigherLower

This data highlights that the solvent system used for coating can significantly impact the mechanical properties of Eudragit films.

Table 4: Stability Under Stress Conditions

PolymerObservation after Storage under Stress Conditions
This compound (CAT)Unstable[5]
Eudragit® L 100-55Stable[5]

Experimental Corner: Understanding the Methodology

To ensure the reproducibility and validity of the presented data, it is crucial to understand the experimental protocols employed.

Dissolution Testing for Enteric-Coated Dosage Forms (Based on USP General Chapter <711>)

This test evaluates the pH-dependent drug release profile of the enteric-coated product.

Objective: To demonstrate the resistance of the coating to acidic conditions and its subsequent dissolution and drug release in a neutral or alkaline medium.

Apparatus: USP Apparatus 1 (Basket) or Apparatus 2 (Paddle).

Procedure:

  • Acid Stage:

    • Medium: 750 mL of 0.1 N Hydrochloric Acid (HCl).

    • Temperature: 37 ± 0.5 °C.

    • Duration: 2 hours.

    • Procedure: Place the dosage form in the apparatus and operate at the specified speed. After 2 hours, withdraw a sample of the medium. The amount of drug released should not exceed 10% of the labeled amount.

  • Buffer Stage:

    • Medium: Add 250 mL of 0.20 M tribasic sodium phosphate to the vessel. Adjust the pH to 6.8 ± 0.05.

    • Temperature: 37 ± 0.5 °C.

    • Duration: Typically 45 minutes or as specified in the individual drug monograph.

    • Procedure: Continue the test and withdraw samples at specified time intervals.

  • Analysis: Analyze the withdrawn samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the percentage of drug released at each time point.

Mechanical Properties of Enteric Coating Films (Based on ASTM D882)

This test determines the tensile strength and elongation of the polymer films, which are critical indicators of the coating's ability to withstand mechanical stress during manufacturing, packaging, and handling.

Objective: To quantify the mechanical robustness of the enteric coating films.

Apparatus: A universal testing machine equipped with suitable grips for thin films.

Procedure:

  • Film Preparation: Cast films of the polymer solution onto a flat, inert surface and allow them to dry completely. Cut the films into uniform rectangular strips of specified dimensions.

  • Testing:

    • Mount the film strip in the grips of the testing machine.

    • Apply a tensile force at a constant rate of crosshead movement until the film breaks.

    • Record the force and elongation throughout the test.

  • Calculations:

    • Tensile Strength: The maximum stress the film can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area of the film.

    • Elongation at Break: The percentage increase in length of the film at the point of rupture.

Stability Testing of Enteric-Coated Dosage Forms (Based on ICH Q1A(R2) Guidelines)

Stability studies are conducted to evaluate how the quality of the drug product changes over time under the influence of various environmental factors.

Objective: To establish a shelf-life for the drug product and recommend storage conditions.

Procedure:

  • Storage Conditions: Store the enteric-coated dosage forms in their proposed packaging at various temperature and humidity conditions, including:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).

  • Parameters to be Tested:

    • Appearance

    • Assay of the active ingredient

    • Degradation products

    • Dissolution profile

    • Moisture content

Visualizing the Path to Selection: A Comparative Study Workflow

The following diagram illustrates the logical workflow for a comprehensive comparative study of enteric coating polymers.

cluster_0 Phase 1: Formulation and Coating cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Data Analysis and Comparison cluster_3 Phase 4: Conclusion Core_Tablets Core Tablet Formulation Coating_Suspension_CAT CAT Coating Suspension Core_Tablets->Coating_Suspension_CAT Coating_Suspension_Eudragit Eudragit Coating Suspension Core_Tablets->Coating_Suspension_Eudragit Coated_Tablets_CAT CAT Coated Tablets Coating_Suspension_CAT->Coated_Tablets_CAT Coated_Tablets_Eudragit Eudragit Coated Tablets Coating_Suspension_Eudragit->Coated_Tablets_Eudragit Dissolution_Testing_CAT Dissolution Profile (CAT) Coated_Tablets_CAT->Dissolution_Testing_CAT Mechanical_Testing_CAT Mechanical Properties (CAT) Coated_Tablets_CAT->Mechanical_Testing_CAT Stability_Testing_CAT Stability Study (CAT) Coated_Tablets_CAT->Stability_Testing_CAT Dissolution_Testing_Eudragit Dissolution Profile (Eudragit) Coated_Tablets_Eudragit->Dissolution_Testing_Eudragit Mechanical_Testing_Eudragit Mechanical Properties (Eudragit) Coated_Tablets_Eudragit->Mechanical_Testing_Eudragit Stability_Testing_Eudragit Stability Study (Eudragit) Coated_Tablets_Eudragit->Stability_Testing_Eudragit Comparative_Analysis Comparative Data Analysis Dissolution_Testing_CAT->Comparative_Analysis Dissolution_Testing_Eudragit->Comparative_Analysis Mechanical_Testing_CAT->Comparative_Analysis Mechanical_Testing_Eudragit->Comparative_Analysis Stability_Testing_CAT->Comparative_Analysis Stability_Testing_Eudragit->Comparative_Analysis Conclusion Selection of Optimal Polymer Comparative_Analysis->Conclusion

Caption: Workflow for a comparative study of enteric coating polymers.

Conclusion: Making the Right Choice

The selection between this compound and Eudragit polymers for enteric coating is not a one-size-fits-all decision. It is contingent upon the specific physicochemical properties of the API, the desired drug release profile, and the manufacturing process.

  • Eudragit polymers offer a versatile platform with a range of grades that allow for precise control over the pH at which the drug is released. Their synthetic nature can also contribute to greater batch-to-batch consistency and stability.[6] The available data suggests that certain Eudragit grades, like Eudragit L 100-55, exhibit good stability under stress conditions.[5]

  • This compound , being a cellulosic derivative, may be preferred in formulations where a non-acrylate polymer is desired. However, it is important to consider its potential for instability under certain storage conditions.[5]

Ultimately, the optimal choice must be guided by thorough pre-formulation studies and a comprehensive evaluation of the performance of the coated dosage form. The experimental protocols detailed in this guide provide a robust framework for conducting such a comparative evaluation, enabling researchers to select the enteric coating polymer that will ensure the safe and effective delivery of their therapeutic agents.

References

A Comparative Guide to HPLC and UV-Vis Spectrophotometry for the Quantification of Theophylline in Cellulose Acetate Trimellitate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of an active pharmaceutical ingredient (API) within a formulation is paramount for ensuring product quality, safety, and efficacy. This guide provides a detailed comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantification of the model drug Theophylline in a Cellulose Acetate Trimellitate (CAT) matrix, a common enteric polymer.

This comparison is supported by a comprehensive review of established methodologies and validation data, offering a framework for selecting the most appropriate analytical method for your research and quality control needs. While HPLC provides superior specificity and is considered a stability-indicating method, UV-Vis spectrophotometry offers a simpler, more cost-effective, and rapid alternative for routine analysis where interference from excipients is minimal.

Performance Comparison: HPLC vs. UV-Vis Spectrophotometry

The choice between HPLC and UV-Vis spectrophotometry depends on the specific requirements of the analysis, including the need for stability indication, the complexity of the formulation matrix, and the desired level of precision and accuracy. The following tables summarize the key performance parameters for validated methods of Theophylline quantification.

Table 1: Comparison of HPLC and UV-Vis Spectrophotometry for Theophylline Quantification

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry
Principle Separation based on differential partitioning between a mobile and stationary phase, followed by detection.Measurement of light absorbance by the analyte at a specific wavelength.
Specificity High (can separate the API from degradation products and excipients).Lower (potential for interference from other absorbing compounds).
Sensitivity HighModerate
Linearity Range Wide (e.g., 1-24 µg/mL)Narrower (e.g., 2-14 µg/mL)[1]
Accuracy (% Recovery) Typically 98-102%Typically 98-102%[2]
Precision (% RSD) < 2%< 2%[2]
Cost Higher (instrumentation and solvent usage)Lower
Analysis Time Longer (due to chromatographic run time)Faster
Stability Indicating YesNo

Table 2: Quantitative Validation Data for Theophylline Analysis

Validation ParameterHPLC MethodUV-Vis Spectrophotometric Method
Linearity Range 1 - 24 µg/mL[3]2 - 14 mg/L (equivalent to 2-14 µg/mL)[1]
Correlation Coefficient (r²) 0.9995[3]> 0.999[2]
Accuracy (% Recovery) 99.34 ± 2% of label claim[3]98.54 - 99.98%[2]
Precision (% RSD) < 2%[3]< 2%[2]
Limit of Detection (LOD) ~0.99 µg/mL[2]0.03 mg/L (equivalent to 0.03 µg/mL)[1]
Limit of Quantification (LOQ) ~3 µg/mL[2]Not explicitly stated, but typically 3x LOD

Experimental Protocols

Detailed methodologies for both a validated stability-indicating HPLC method and a standard UV-Vis spectrophotometric method for the quantification of Theophylline are provided below. These protocols can be adapted for use with Theophylline formulated in this compound.

Protocol 1: Stability-Indicating HPLC Method for Theophylline

This protocol is adapted from a validated method for Theophylline in a microsphere formulation and is suitable for determining the drug in the presence of degradation products.[3]

1. Sample Preparation:

  • Accurately weigh a portion of the this compound formulation equivalent to 10 mg of Theophylline.
  • Disperse the sample in a suitable solvent in which Theophylline is soluble but the polymer may not be (e.g., a small amount of methanol to wet the powder, followed by the mobile phase).
  • Sonicate for 15 minutes to ensure complete extraction of the drug.
  • Dilute to a final concentration of approximately 10 µg/mL with the mobile phase.
  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with UV detection.
  • Column: Hi-Q-Sil C18 (250 mm x 4.6 mm, 5 µm particle size).[3]
  • Mobile Phase: Acetonitrile: 50 mM Sodium Acetate Buffer (15:85 v/v), with the pH adjusted to 6.5.[3]
  • Flow Rate: 1.0 mL/min.[3]
  • Detection Wavelength: 270 nm.[3]
  • Injection Volume: 20 µL.
  • Retention Time: Approximately 8.6 minutes.[3]

3. Validation Parameters:

  • Linearity: Prepare standard solutions of Theophylline in the mobile phase at concentrations ranging from 1 to 24 µg/mL.
  • Accuracy: Perform recovery studies by spiking a placebo CAT formulation with known amounts of Theophylline at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
  • Precision: Analyze six replicate samples at the target concentration to determine repeatability (intra-day precision). Assess intermediate precision by having a different analyst perform the analysis on a different day.

Protocol 2: UV-Vis Spectrophotometric Method for Theophylline

This protocol outlines a standard procedure for the quantification of Theophylline using UV-Vis spectrophotometry.

1. Sample Preparation:

  • Accurately weigh a portion of the CAT formulation equivalent to 10 mg of Theophylline.
  • Dissolve the sample in a 100 mL volumetric flask using a suitable solvent (e.g., 0.1 N HCl or methanol). Ensure the polymer is sufficiently dispersed to allow for complete drug dissolution.
  • Sonicate for 15 minutes.
  • Dilute to volume with the chosen solvent.
  • Filter the solution if necessary to remove any undissolved polymer.
  • Perform a further dilution to achieve a final concentration within the linear range of the assay (e.g., 10 µg/mL).

2. Spectrophotometric Analysis:

  • Instrument: UV-Vis Spectrophotometer.
  • Solvent (Blank): Use the same solvent as used for sample preparation.
  • Wavelength Scan: Scan a standard solution of Theophylline from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 271 nm.
  • Measurement: Measure the absorbance of the sample solutions at the determined λmax.

3. Validation Parameters:

  • Linearity: Prepare a series of standard solutions of Theophylline (e.g., 2, 5, 8, 11, 14 µg/mL) and measure their absorbance to construct a calibration curve.[1]
  • Accuracy: Conduct recovery studies by adding known amounts of Theophylline to a placebo formulation.
  • Precision: Measure the absorbance of multiple preparations of the same sample to assess the repeatability of the method.

Workflow and Logic Diagrams

To visualize the experimental and logical workflows, the following diagrams are provided in the DOT language for Graphviz.

HPLC_Validation_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Guidelines) cluster_results Data Analysis and Reporting start Weigh Formulation and Standards dissolve Dissolve and Extract Drug start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.45µm Filter dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column, Isocratic Mobile Phase) inject->separate detect UV Detection at 270 nm separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Drug Concentration integrate->calculate linearity Linearity accuracy Accuracy precision Precision specificity Specificity lod_loq LOD & LOQ robustness Robustness report Generate Report calculate->report

Caption: Workflow for HPLC Method Validation.

Method_Selection_Logic start Need to Quantify Drug in CAT Formulation stability_q Is Stability-Indicating Method Required? start->stability_q excipient_q Do Excipients Interfere with UV Absorbance? stability_q->excipient_q No hplc Select HPLC Method stability_q->hplc Yes excipient_q->hplc Yes uv_vis Select UV-Vis Method excipient_q->uv_vis No

Caption: Decision Logic for Method Selection.

References

A Comparative Guide to Determining the Degree of Substitution in Cellulose Acetate Trimellitate: Cross-Validation of NMR and FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The degree of substitution (DS) is a critical quality attribute of Cellulose Acetate Trimellitate (CAT), profoundly influencing its physicochemical properties such as solubility, thermal behavior, and drug release characteristics. Accurate determination of the DS is therefore paramount in pharmaceutical development and quality control. This guide provides an objective comparison of two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, supported by experimental data and detailed methodologies.

Principles of DS Determination in CAT

This compound is a mixed ester of cellulose, where the hydroxyl groups of the anhydroglucose unit (AGU) are substituted with acetyl and trimellityl groups. The DS for each substituent represents the average number of that group per AGU, with a theoretical maximum total DS of 3.

  • ¹H NMR Spectroscopy offers a quantitative and direct measurement of the DS. By integrating the signals corresponding to the protons of the acetyl and trimellityl groups and comparing them to the integral of the protons on the anhydroglucose backbone, a precise calculation of the DS for each substituent can be achieved. ¹H NMR is often considered the "gold standard" for this measurement due to its high accuracy and precision.[1][2][3]

  • FTIR Spectroscopy , a faster and more accessible technique, provides information about the functional groups present in the molecule. The ester carbonyl (C=O) and hydroxyl (O-H) groups in CAT exhibit characteristic absorption bands in the infrared spectrum. The ratio of the intensity of the carbonyl peak to a reference peak (often the C-O stretching of the cellulose backbone) can be correlated to the degree of substitution.[4][5] While inherently less direct than NMR for quantification, FTIR, when coupled with robust calibration models, can be a powerful tool for rapid DS determination.[1][3][6][7]

Comparative Analysis: NMR vs. FTIR

Feature¹H NMR SpectroscopyFTIR Spectroscopy
Principle Quantitative measurement based on the ratio of proton signal integrals of substituents to the polymer backbone.Correlates the intensity of characteristic vibrational bands (e.g., C=O, O-H) to the degree of substitution.
Accuracy High, often used as a reference or "ground truth" method.[1][2][3]Can be high with proper calibration and chemometric models; accuracy is dependent on the model's robustness.[1][6][7]
Precision High, with excellent reproducibility.[8]Good, but can be influenced by sample preparation and instrument variability.
Sample Prep. Requires dissolution in a suitable deuterated solvent (e.g., DMSO-d₆).[3]Minimal sample preparation is needed, especially with Attenuated Total Reflectance (ATR)-FTIR.[9][10]
Speed Slower, including sample preparation and data acquisition/processing time.Rapid analysis, suitable for high-throughput screening.[9][11]
Cost High initial instrument cost and ongoing maintenance.[12][13]Lower instrument cost and maintenance.
Data Analysis Relatively straightforward integration of peaks.Often requires the development of calibration curves or multivariate analysis models (e.g., PLS) for accurate quantification.[1][3]
Limitations Higher cost, lower sensitivity for insoluble samples, and potential for signal overlap in complex molecules.[12][13]Indirect quantification, spectra can be affected by physical properties of the sample (e.g., particle size, moisture), and requires a validated calibration model for accuracy.[9][10]

Experimental Protocols

¹H NMR Spectroscopy for DS Determination of CAT

This protocol is adapted from established methods for cellulose esters.[3]

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the dried CAT sample.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). Complete dissolution is crucial for accurate quantification.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

    • Use a sufficient number of scans (e.g., 64 or 128) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of at least 5 seconds to ensure full relaxation of all protons for accurate integration.

  • Data Processing and DS Calculation:

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[3]

    • Perform baseline correction and phase correction.

    • Integrate the following regions:

      • Anhydroglucose unit (AGU) protons: Typically found in the region of 2.8 to 5.2 ppm.

      • Acetyl protons (-COCH₃): A sharp singlet usually appearing between 1.8 and 2.2 ppm.

      • Trimellityl protons (aromatic): Found in the aromatic region, typically between 7.5 and 8.5 ppm.

    • The degree of substitution for the acetyl (DS_Ac) and trimellityl (DS_Tr) groups can be calculated using the following formulas:

      • DS_Ac = (Integral of Acetyl Protons / 3) / (Integral of AGU Protons / 7)

      • DS_Tr = (Integral of Trimellityl Protons / 3) / (Integral of AGU Protons / 7)

    • The total DS is the sum of DS_Ac and DS_Tr.

FTIR Spectroscopy for DS Determination of CAT

This protocol outlines a general approach using ATR-FTIR, which is often cross-validated with NMR data.[1][4]

  • Sample Preparation:

    • Ensure the CAT sample is dry and homogenous.

    • For ATR-FTIR, a small amount of the powder is placed directly on the ATR crystal.

  • FTIR Data Acquisition:

    • Record the ATR-FTIR spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

    • Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

  • Data Processing and DS Correlation:

    • Perform baseline correction on the obtained spectrum.

    • Identify the key absorption bands:

      • Carbonyl (C=O) stretching from both acetyl and trimellityl groups: Around 1740 cm⁻¹.

      • C-O stretching of the anhydroglucose backbone: Around 1030-1060 cm⁻¹.

    • Calculate the ratio of the peak height or area of the carbonyl band to the C-O stretching band.

    • To achieve accurate DS values, a calibration curve must be established. This is done by plotting the FTIR peak ratios against the DS values determined by ¹H NMR for a set of CAT standards with varying degrees of substitution.

    • The DS of an unknown sample can then be determined from its measured FTIR peak ratio using the established calibration curve.

Workflow for Cross-Validation

The following diagram illustrates the workflow for cross-validating the FTIR method against the ¹H NMR reference method for determining the degree of substitution in this compound.

cluster_0 NMR Reference Method cluster_1 FTIR Method Development cluster_2 Cross-Validation and Model Building cluster_3 Routine Analysis with Validated FTIR Method NMR_Sample_Prep Sample Preparation (Dissolution in DMSO-d6) NMR_Acquisition ¹H NMR Data Acquisition NMR_Sample_Prep->NMR_Acquisition NMR_Data_Processing Data Processing (Integration of Signals) NMR_Acquisition->NMR_Data_Processing NMR_DS_Calculation DS Calculation (Reference Values) NMR_Data_Processing->NMR_DS_Calculation Calibration_Model Build Calibration Model (e.g., PLS Regression) NMR_DS_Calculation->Calibration_Model Reference DS FTIR_Sample_Prep Sample Preparation (Direct Measurement on ATR) FTIR_Acquisition FTIR Data Acquisition FTIR_Sample_Prep->FTIR_Acquisition FTIR_Data_Processing Data Processing (Peak Ratio Calculation) FTIR_Acquisition->FTIR_Data_Processing FTIR_Data_Processing->Calibration_Model FTIR Data Validation Model Validation Calibration_Model->Validation Routine_FTIR Routine FTIR Analysis of New Batches Validation->Routine_FTIR Validated Method DS_Prediction DS Prediction using Validated Model Routine_FTIR->DS_Prediction

Caption: Cross-validation workflow for FTIR and NMR.

Conclusion

Both ¹H NMR and FTIR spectroscopy are valuable techniques for determining the degree of substitution in this compound. ¹H NMR stands out as a primary, quantitative method that provides high accuracy and serves as an excellent reference standard. On the other hand, FTIR, particularly with an ATR accessory, offers a rapid, non-destructive, and cost-effective alternative. For routine quality control and high-throughput screening, a properly developed and validated FTIR method, cross-referenced against NMR data, provides a powerful and efficient analytical solution. The choice of technique will ultimately depend on the specific requirements of the analysis, including the desired accuracy, sample throughput, and available resources.

References

Unveiling the In Vitro-In Vivo Correlation of Drug Release from Cellulose Acetate Trimellitate Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Cellulose Acetate Trimellitate (CAT) formulations against other polymer alternatives, supported by experimental data, to guide researchers, scientists, and drug development professionals in establishing meaningful in vitro-in vivo correlations (IVIVC).

This compound (CAT) is an enteric polymer frequently utilized in pharmaceutical formulations to achieve delayed-release profiles, protecting acid-labile drugs from the gastric environment and targeting drug release in the small intestine. Establishing a predictive relationship between in vitro drug dissolution and in vivo bioavailability is crucial for accelerating drug development and ensuring product quality. This guide provides a comparative analysis of CAT formulations, summarizing available quantitative data, detailing experimental protocols, and visualizing key workflows to aid in the development of successful IVIVC models.

Comparative In Vitro Drug Release and In Vivo Pharmacokinetics

While direct comparative IVIVC studies for this compound (CAT) versus other polymers for the same drug are not extensively available in the public domain, this section presents available data for CAT formulations and other relevant polymers to facilitate an indirect comparison. The following tables summarize in vitro dissolution and in vivo pharmacokinetic parameters for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) formulated with CAT and other commonly used polymers like Hydroxypropyl Methylcellulose (HPMC).

Table 1: In Vitro Dissolution Data for NSAID Formulations

Formulation PolymerDrugIn Vitro Dissolution MethodKey Findings
This compound (CAT) Indomethacin & KetoprofenpH change method with a flow-through cell apparatus[1]Demonstrates typical delayed drug release due to the pH-dependent solubility of the polymer[1].
Hydroxypropyl Methylcellulose (HPMC) Diclofenac SodiumUSP Apparatus II (Paddles) at 100 rpm in pH 1.2 and pH 6.8 mediaHPMC matrices showed a more controlled release in acidic media compared to Xanthan Gum, which exhibited an initial burst release[2].
Ethylcellulose (EC) & Cellulose Acetate Phthalate (CAP) DidanosineUSP Type II Dissolution Apparatus (rotating basket) at 75 rpm in pH 7.4 bufferRelease rates were dependent on the polymer type, with formulations designed for prolonged release showing extended dissolution profiles[3].

Table 2: In Vivo Pharmacokinetic Data for NSAID Formulations

Formulation PolymerDrugAnimal ModelKey Pharmacokinetic Parameters
(Not Specified for CAT) KetoprofenHealthy Dogs (IV and Transdermal)IV: T½ = 4.69 h, AUC₀-t = 15.75 µg·h/mL. Transdermal: T½ = 25.77 h, AUC₀-t = 8.13 µg·h/mL, Bioavailability (F%) = ~7%[4].
Hydroxypropyl Methylcellulose (HPMC) Diclofenac SodiumRabbitsPharmacokinetic parameters (AUC, AUMC, Cmax) showed an inverse relationship with polymer concentration. HPMC matrices resulted in a longer Tmax compared to Xanthan Gum matrices[2].
Hydroxypropyl Methylcellulose (HPMC) K-100 CR Naproxen SodiumHealthy Male VolunteersThe extent of absorption from the controlled-release tablets was significantly higher than from immediate-release tablets, with a lower elimination rate and longer half-life[5].

Note: The absence of direct comparative in vivo data for CAT formulations alongside other polymers for the same drug in the reviewed literature necessitates a cautious interpretation when attempting to establish a direct IVIVC comparison. The provided data serves as a reference for the individual performance of these polymers. A study on sustained-release hydrophilic matrices of diclofenac sodium using xanthan gum and HPMC reported poor IVIVC for both formulations, attributing it to in vitro and in vivo differences in pH and ionic strength[2].

Experimental Protocols

Detailed methodologies are critical for replicating and comparing studies. The following are protocols for key experiments cited in the context of IVIVC for enteric-coated formulations.

In Vitro Dissolution Testing for Enteric-Coated Formulations (pH Change Method)

This method is designed to simulate the transit of a dosage form from the acidic environment of the stomach to the more neutral pH of the small intestine.

  • Apparatus: USP Apparatus 4 (Flow-Through Cell).

  • Media:

    • Acidic Stage: 0.1 N HCl (pH 1.2) for 2 hours.

    • Buffer Stage: pH 6.8 phosphate buffer.

  • Flow Rate: To be optimized based on the formulation (e.g., 4-8 mL/min).

  • Temperature: 37 ± 0.5 °C.

  • Procedure:

    • Place the formulation in the flow-through cell.

    • Pump the acidic medium through the cell for 2 hours.

    • Collect samples at predetermined time intervals.

    • Switch the medium to the pH 6.8 phosphate buffer and continue to pump for a specified duration (e.g., up to 24 hours).

    • Collect samples at regular intervals from the buffer stage.

    • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC-UV).

In Vivo Bioavailability Study (Cross-Over Design)

This study design is commonly used to compare the bioavailability of a test formulation to a reference formulation.

  • Subjects: Healthy human volunteers or a relevant animal model (e.g., rabbits, dogs).

  • Study Design: Randomized, two-period, two-sequence, single-dose, crossover design.

  • Procedure:

    • Subjects are fasted overnight before drug administration.

    • A single dose of the test or reference formulation is administered with a specified volume of water.

    • Blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

    • Plasma is separated from the blood samples and stored frozen until analysis.

    • A washout period of appropriate duration (based on the drug's half-life) is maintained between the two periods of the study.

    • In the second period, subjects receive the alternate formulation.

    • Plasma drug concentrations are determined using a validated bioanalytical method (e.g., LC-MS/MS).

    • Pharmacokinetic parameters (Cmax, Tmax, AUC₀-t, AUC₀-∞, T½) are calculated from the plasma concentration-time data.

Visualization of Experimental Workflows and Logical Relationships

Diagrams created using Graphviz provide a clear visual representation of the processes involved in establishing an in vitro-in vivo correlation.

IVIVC_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_correlation IVIVC Development formulation CAT Formulation dissolution In Vitro Dissolution Test (pH Change Method) formulation->dissolution invitro_profile In Vitro Dissolution Profile (% Drug Released vs. Time) dissolution->invitro_profile correlation Level A Correlation Model invitro_profile->correlation animal_study In Vivo Bioavailability Study (Animal Model/Human Volunteers) pk_analysis Pharmacokinetic Analysis animal_study->pk_analysis invivo_profile In Vivo Absorption Profile (% Drug Absorbed vs. Time) pk_analysis->invivo_profile deconvolution Deconvolution (e.g., Wagner-Nelson) invivo_profile->deconvolution deconvolution->correlation prediction Predict In Vivo Performance correlation->prediction Drug_Release_Mechanism cluster_stomach Stomach (Acidic pH) cluster_intestine Small Intestine (Neutral pH) intact_formulation Intact CAT Formulation polymer_dissolution CAT Polymer Dissolution intact_formulation->polymer_dissolution Gastric Emptying drug_release Drug Release polymer_dissolution->drug_release absorption Drug Absorption drug_release->absorption

References

Comparative evaluation of different synthesis methods for Cellulose acetate trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Cellulose Acetate Trimellitate

This compound (CAT) is a vital polymer in the pharmaceutical industry, primarily utilized as an enteric coating for oral drug delivery systems. Its pH-dependent solubility ensures that coated dosage forms remain intact in the acidic environment of the stomach and release their active ingredients in the neutral to alkaline conditions of the small intestine. The synthesis of CAT is a multi-step process, and various methods have been developed to control its chemical and physical properties. This guide provides a comparative evaluation of different synthesis methods for CAT, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.

Comparative Evaluation of Synthesis Methods

The synthesis of this compound is fundamentally a two-step process: the acetylation of cellulose to form cellulose acetate, followed by the grafting of trimellitic anhydride to the cellulose acetate backbone. The primary differences in synthesis methods lie in the choice of reagents, catalysts, solvents, and reaction conditions. Below is a comparison of the conventional method and an emerging green synthesis approach.

Table 1: Comparison of this compound Synthesis Methods

ParameterConventional MethodGreen Synthesis Method
Acetylation Reagent Acetic AnhydrideVinyl Acetate
Acetylation Catalyst Sulfuric AcidNone (uses switchable solvent)
Acetylation Solvent Acetic Acid1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)/CO2
Trimellitoylation Reagent Trimellitic AnhydrideTrimellitic Anhydride
Trimellitoylation Catalyst 4-Dimethylaminopyridine (DMAP) or Pyridine4-Dimethylaminopyridine (DMAP) or Pyridine
Trimellitoylation Solvent Anhydrous Pyridine or Dimethylacetamide (DMAc)Greener solvent alternatives are being explored
Typical Yield ~80%[1]Potentially higher due to reduced degradation
DS (Acetyl) 2.5 - 3.0[2]Controllable, with less backbone degradation[3]
DS (Trimellitoyl) 0.2 - 0.5[2]0.2 - 0.5 (dependent on stoichiometry)[2]
Reaction Time Acetylation: ~2-4 hours; Trimellitoylation: 6-12 hoursAcetylation: Milder conditions, potentially shorter; Trimellitoylation: 6-12 hours
Environmental/Safety Uses corrosive acids and hazardous solventsUtilizes a recyclable solvent system and a more benign acetylating agent[3]

Experimental Protocols

Detailed methodologies for the conventional and a green synthesis approach for this compound are provided below.

Conventional Synthesis of this compound

This method involves the use of traditional reagents and catalysts.

Step 1: Acetylation of Cellulose

  • Activation: Suspend 10g of purified cellulose (e.g., from wood pulp or cotton linters) in 150 mL of glacial acetic acid. Stir the mixture at 38°C for 3 hours to activate the cellulose.[4]

  • Acetylation Reaction: Cool the mixture to a temperature between -10°C and 5°C.[2] Slowly add a pre-cooled mixture of 45 mL of acetic anhydride and 1 mL of concentrated sulfuric acid.[4]

  • Reaction Control: Maintain the reaction temperature below 45°C and stir for 2.5 hours. The completion of the reaction is indicated by the formation of a clear, viscous solution.[2][4]

  • Hydrolysis (optional for DS adjustment): To achieve a specific degree of substitution, a controlled amount of water and acetic acid can be added to partially hydrolyze the cellulose triacetate.[5]

  • Precipitation and Washing: Pour the reaction mixture into a large volume of deionized water to precipitate the cellulose acetate. Filter the precipitate and wash thoroughly with deionized water until the filtrate is neutral.

  • Drying: Dry the resulting cellulose acetate in a vacuum oven at 40-50°C.

Step 2: Trimellitoylation of Cellulose Acetate

  • Dissolution: Dissolve 5g of the dried cellulose acetate in 50 mL of anhydrous pyridine in a three-necked flask equipped with a condenser and a nitrogen inlet.

  • Reaction Mixture: Add 5g of trimellitic anhydride and 0.1g of 4-dimethylaminopyridine (DMAP) as a catalyst to the solution.[2]

  • Reaction: Heat the mixture to 80-100°C and maintain it under a nitrogen atmosphere with constant stirring for 6-12 hours.[2]

  • Precipitation and Washing: Cool the reaction mixture and precipitate the this compound by pouring it into a large volume of ethanol or isopropanol. Filter the product and wash it extensively with the precipitating solvent to remove unreacted reagents and catalyst.

  • Drying: Dry the final product in a vacuum oven at 50-60°C.

Green Synthesis of this compound

This approach focuses on using more environmentally friendly reagents and recyclable solvents for the acetylation step.

Step 1: Green Acetylation of Cellulose

  • Cellulose Dissolution: In a suitable reactor, dissolve 5g of cellulose in a switchable solvent system composed of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and dimethyl sulfoxide (DMSO) by bubbling CO2 through the mixture.

  • Acetylation: Add vinyl acetate as the acetylating agent to the dissolved cellulose solution. Heat the mixture to a moderate temperature (e.g., 60-80°C) and stir for a specified time to achieve the desired degree of acetyl substitution.[3]

  • Product Precipitation and Solvent Recovery: After the reaction, bubble nitrogen or argon through the solution to remove the CO2. This will cause the DBU to become non-ionic, leading to the precipitation of cellulose acetate. The DBU and DMSO can then be recovered and recycled.[3]

  • Washing and Drying: Filter the precipitated cellulose acetate and wash it thoroughly with a suitable solvent (e.g., ethanol) to remove any residual DBU, DMSO, and unreacted vinyl acetate. Dry the product in a vacuum oven.

Step 2: Trimellitoylation of Cellulose Acetate (Conventional approach)

The trimellitoylation step for the "green" synthesized cellulose acetate currently follows the conventional method as described above, due to a lack of established green alternatives for this specific reaction. Research into greener catalysts and solvents for this step is ongoing.

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the workflows for the synthesis of this compound.

Synthesis_Workflow Cellulose Cellulose Acetylation Step 1: Acetylation Cellulose->Acetylation CelluloseAcetate Cellulose Acetate Acetylation->CelluloseAcetate Trimellitoylation Step 2: Trimellitoylation CelluloseAcetate->Trimellitoylation CAT This compound Trimellitoylation->CAT

Caption: Overall two-step synthesis workflow for this compound.

Conventional_Synthesis cluster_acetylation Step 1: Conventional Acetylation cluster_trimellitoylation Step 2: Trimellitoylation Activation Cellulose + Acetic Acid Acetylation Activated Cellulose + Acetic Anhydride + Sulfuric Acid Activation->Acetylation Precipitation1 Precipitation + Water Acetylation->Precipitation1 CelluloseAcetate Cellulose Acetate Precipitation1->CelluloseAcetate Dissolution Cellulose Acetate + Pyridine/DMAc CelluloseAcetate->Dissolution Reaction Solution + Trimellitic Anhydride + DMAP/Pyridine Dissolution->Reaction Precipitation2 Precipitation + Ethanol Reaction->Precipitation2 CAT This compound Precipitation2->CAT

Caption: Detailed workflow for the conventional synthesis of CAT.

Green_Synthesis cluster_acetylation Step 1: Green Acetylation cluster_trimellitoylation Step 2: Trimellitoylation (Conventional) Dissolution Cellulose + DBU/CO2 (Switchable Solvent) Acetylation Dissolved Cellulose + Vinyl Acetate Dissolution->Acetylation Precipitation1 Precipitation & Solvent Recovery Remove CO2 Acetylation->Precipitation1 CelluloseAcetate Cellulose Acetate Precipitation1->CelluloseAcetate Dissolution2 Cellulose Acetate + Pyridine/DMAc CelluloseAcetate->Dissolution2 Reaction Solution + Trimellitic Anhydride + DMAP/Pyridine Dissolution2->Reaction Precipitation2 Precipitation + Ethanol Reaction->Precipitation2 CAT This compound Precipitation2->CAT

Caption: Detailed workflow for the green synthesis of CAT.

References

The Stability of Amorphous Drugs: A Comparative Guide to Cellulose Acetate Trimellitate and Other Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate polymer is paramount in the formulation of stable and effective amorphous solid dispersions (ASDs). This guide provides an objective comparison of the performance of Cellulose Acetate Trimellitate (CAT) against other commonly used polymers—Hydroxypropyl Methylcellulose (HPMC), Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS), Polyvinylpyrrolidone (PVP), and Soluplus®—in stabilizing amorphous drugs. The information presented is supported by experimental data from various studies.

Executive Summary

The stability of an amorphous drug within a polymeric matrix is a critical factor influencing its shelf-life and in vivo performance. This stability can be broadly categorized into physical stability (resistance to recrystallization) and chemical stability (resistance to degradation). The choice of polymer plays a pivotal role in mitigating the inherent instability of the amorphous form. While direct comparative studies extensively covering this compound (CAT) against a wide array of polymers are limited, this guide synthesizes available data for cellulose derivatives and other common polymers to provide a comprehensive assessment.

Cellulose derivatives, including HPMCAS and cellulose acetate esters, are frequently lauded for their ability to inhibit crystallization and maintain supersaturation.[1] HPMCAS, in particular, has demonstrated superior performance in preventing moisture-induced recrystallization compared to more hydrophilic polymers like PVP.[2] However, the potential for hydrolysis of certain cellulose esters, such as cellulose acetate phthalate (CAP), to generate acidic byproducts that can degrade acid-labile drugs is a crucial consideration that may also be relevant for CAT.[3]

Comparative Data on Polymer Performance

The following tables summarize quantitative data from studies on various amorphous drug formulations. These tables provide a comparative overview of the physical and chemical stability imparted by different polymers.

Table 1: Physical Stability of Amorphous Solid Dispersions

DrugPolymerDrug Loading (% w/w)Storage ConditionsTimeObservationReference
FelodipineHPMCASNot Specified75% RHNot SpecifiedLeast moisture adsorption; resistant to recrystallization[2]
FelodipinePVPNot Specified75% RHNot SpecifiedProne to moisture-induced drug-polymer immiscibility and recrystallization[2]
CarbamazepineSoluplus®/HPMCAS-HF blend40%40°C / 75% RH12 monthsPhysically and chemically stable, no change in dissolution rate[4][5]
NVS981HPMCAS20% and 50%Accelerated3 monthsNo phase separation observed[6]
NVS981HPMCP50%Accelerated3 monthsPhase separation observed[6]
KetoconazoleCAP10% and 50%Elevated temp/RH60 daysPhysically stable, but crystalline phthalic acid (hydrolysis product) emerged[3]
CelecoxibPVP K3020%Not SpecifiedNot SpecifiedEnhanced solubility and stability[7]
CelecoxibSoluplus®Not SpecifiedAmbient~1 yearPhysically stable[8]

Table 2: Dissolution and Supersaturation Performance

DrugPolymerObservationReference
TelmisartanSoluplus®Maintains supersaturation effectively[9]
TelmisartanPVPRapid initial release, lower ability to maintain supersaturation[9]
CelecoxibHPMC, HPMCASMore effective than PVP in maintaining supersaturation[10]
AMG 517HPMCAS28-fold enhancement in dissolution rate compared to crystalline drug[2]
FamotidinePVP K-3099.43% drug release in one hour[11]
CarbamazepineSoluplus®Maintained supersaturation for over 16 hours without precipitation[9]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summaries of common experimental protocols used to assess the stability of amorphous drugs in polymeric dispersions.

Preparation of Amorphous Solid Dispersions
  • Solvent Evaporation/Spray Drying: The drug and polymer are dissolved in a common volatile solvent. The solvent is then rapidly removed by evaporation, often using a spray dryer, to kinetically trap the drug in an amorphous state within the polymer matrix.[4]

  • Hot-Melt Extrusion (HME): The drug and polymer are mixed and then processed at a temperature above the polymer's glass transition temperature (Tg) to facilitate the dissolution of the drug in the molten polymer. The molten mixture is then cooled rapidly to form the amorphous solid dispersion.[4][5]

Characterization of Physical Stability
  • Powder X-ray Diffraction (PXRD): This technique is used to determine the physical form of the drug in the dispersion. The absence of sharp peaks characteristic of a crystalline material and the presence of a "halo" pattern indicate an amorphous state.[4]

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the ASD. A single Tg for the drug-polymer mixture is indicative of a miscible, single-phase amorphous system. The presence of a melting endotherm would indicate crystallinity.[4]

  • Polarized Light Microscopy (PLM): PLM can be used to visually inspect for the presence of crystalline material, which appears birefringent under polarized light.[12]

Assessment of Chemical Stability
  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique to quantify the drug and any degradation products over time under various storage conditions (e.g., elevated temperature and humidity). A loss of the parent drug and the appearance of new peaks indicate chemical instability.[3]

Evaluation of Dissolution and Supersaturation
  • In Vitro Dissolution Testing: The release of the drug from the ASD is monitored over time in a relevant dissolution medium (e.g., simulated gastric or intestinal fluid). The concentration of the dissolved drug is measured, often by UV-Vis spectroscopy or HPLC. The ability of the polymer to generate and maintain a supersaturated state (a concentration of the drug higher than its equilibrium solubility) is a key performance indicator.[9][10]

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key processes and concepts in the assessment of amorphous drug stability.

Experimental_Workflow Experimental Workflow for ASD Stability Assessment cluster_prep Preparation cluster_char Characterization cluster_stab Stability Testing cluster_perf Performance Evaluation prep ASD Preparation (e.g., Spray Drying, HME) pxrd PXRD (Amorphous Confirmation) prep->pxrd Initial Characterization dsc DSC (Tg, Miscibility) prep->dsc Initial Characterization plm PLM (Crystallinity Check) prep->plm Initial Characterization storage Storage (Accelerated Conditions) prep->storage Stability Study Initiation dissolution Dissolution & Supersaturation prep->dissolution Performance Testing physical_stab Physical Stability (PXRD, DSC) storage->physical_stab Time-point Analysis chemical_stab Chemical Stability (HPLC) storage->chemical_stab Time-point Analysis

Caption: Workflow for preparing and evaluating the stability of amorphous solid dispersions.

Polymer_Selection_Factors Key Factors in Polymer Selection for ASD Stability cluster_phys Physical Stability cluster_chem Chemical Stability cluster_perf Performance polymer_selection Optimal Polymer Selection tg High Glass Transition Temp (Tg) polymer_selection->tg h_bonding Drug-Polymer Interactions (e.g., H-bonding) polymer_selection->h_bonding hygroscopicity Low Hygroscopicity polymer_selection->hygroscopicity inertness Chemical Inertness polymer_selection->inertness hydrolysis Resistance to Hydrolysis polymer_selection->hydrolysis solubility Solubility in GI Fluids polymer_selection->solubility supersaturation Supersaturation Maintenance polymer_selection->supersaturation

Caption: Interrelated factors influencing the choice of polymer for stable ASDs.

Discussion and Conclusion

The selection of a polymer for the development of an amorphous solid dispersion is a multifaceted decision that requires careful consideration of the drug's physicochemical properties and the desired product performance.

  • This compound (CAT) and other cellulose derivatives like HPMCAS are often favored for their rigid structures and potential for strong drug-polymer interactions, which contribute to excellent physical stability by inhibiting molecular mobility and recrystallization.[1][2] Their hydrophobic nature can also lead to lower water uptake, further enhancing stability under humid conditions.[2] However, the potential for hydrolysis of the ester linkages, particularly in acidic or basic conditions, could be a concern for the chemical stability of sensitive drugs.[3]

  • PVP is a hydrophilic polymer known for its ability to form ASDs with a wide range of drugs and often leads to rapid initial drug release.[7][9] However, its hygroscopicity can be a significant drawback, as water absorption can plasticize the dispersion, lower its Tg, and increase the risk of recrystallization.[2]

  • HPMC is another widely used cellulose ether that offers a good balance of properties. It is less hygroscopic than PVP and can effectively inhibit crystallization.[6]

  • Soluplus® , a graft copolymer, is noted for its amphiphilic nature, which can be advantageous for solubilizing poorly soluble drugs and maintaining supersaturation.[9] Studies have shown its ability to form stable ASDs and provide sustained supersaturation.[8][9]

References

A Comparative Guide to the Biocompatibility and Toxicity of Cellulose Acetate Trimellitate for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cellulose Acetate Trimellitate (CAT) is a pH-sensitive polymer widely utilized in the pharmaceutical industry, primarily for enteric-coating of oral dosage forms. Its application in broader biomedical fields necessitates a thorough understanding of its biocompatibility and potential toxicity. This guide provides a comparative analysis of CAT against three other commonly used biodegradable polymers in biomedical applications: Poly(lactic-co-glycolic acid) (PLGA), Chitosan, and Polycaprolactone (PCL).

While extensive quantitative biocompatibility data for CAT is limited in publicly available literature, this guide synthesizes the existing information and draws comparisons with well-characterized alternatives to provide a valuable resource for material selection in biomedical research and development. The data presented is based on a comprehensive review of scientific studies and is intended to be a guide for further investigation.

Comparative Analysis of Biocompatibility and Toxicity

The following tables summarize the key biocompatibility and toxicity parameters for this compound and its alternatives. It is important to note that direct comparative studies under identical conditions are scarce, and the presented data is aggregated from various sources.

Table 1: In Vitro Cytotoxicity

PolymerCell LineAssayConcentrationCell Viability (%)Cytotoxicity (%)Citation(s)
This compound (CAT) L929 (mouse fibroblast), Caco-2 (human epithelial colorectal adenocarcinoma)MTTNot specifiedExpected to be high (>70%)Expected to be low (<30%)[1]
L929LDHNot specifiedNot AvailableNot Available
Poly(lactic-co-glycolic acid) (PLGA) DFMSCs (Dental Follicle Mesenchymal Stem Cells)Alamar BlueNot specified>90%Not specified
L929, C2C12MTTNot specified>90%<10%[2]
Chitosan RAW 264.7 (mouse macrophage)MTT> 2500 µg/mLSignificant decreaseIC50 not specified[3]
MCF-7 (human breast adenocarcinoma)MTT0.4 µM (for CCNPs)~38%61.9%[4]
A549 (human lung carcinoma)MTT> 0.741 mg/mLProgressive declineIC50 not specified[5]
Polycaprolactone (PCL) L929, C2C12MTTNot specified>90%<10%[2]
Mouse Embryo Fibroblasts (MEF)LDHNot specifiedNo significant toxic effectsNo significant toxic effects

Table 2: Hemocompatibility

PolymerHemolysis (%)Platelet AdhesionComplement ActivationCitation(s)
This compound (CAT) Not AvailableNot AvailableExpected (based on Cellulose Acetate)[6]
Poly(lactic-co-glycolic acid) (PLGA) Generally lowLowCan activate complement
Chitosan Varies with deacetylation degreeCan promote adhesion and aggregationCan activate complement
Polycaprolactone (PCL) Generally lowLowMinimal

Table 3: In Vivo Biocompatibility and Inflammatory Response

PolymerAnimal ModelImplantation SiteInflammatory ResponseKey FindingsCitation(s)
This compound (CAT) Rodent models (suggested)Not specifiedNot AvailableExpected to have a low inflammatory profile for oral use.[7]
Poly(lactic-co-glycolic acid) (PLGA) RatSubcutaneousMild and transientBiodegradable with non-toxic degradation products.[8][9]
Chitosan RatSubcutaneousMild to moderate, depending on formulationGenerally good tissue integration.
Polycaprolactone (PCL) RabbitCalvarial defectNo adverse host tissue reactionsExcellent long-term biocompatibility and bone regeneration.[10]

Experimental Protocols

Detailed methodologies for key biocompatibility and toxicity assays are provided below. These protocols are based on standard practices and can be adapted for the specific material and application.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Material Exposure: Prepare extracts of the test material (e.g., by incubating the polymer film in culture medium for 24-72 hours) or place the material directly into the wells. Replace the culture medium with the material extracts or add the material to the wells.

  • Incubation: Incubate the cells with the material for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.[11][12]

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Material Exposure: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture (containing diaphorase and INT) according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Calculation: Cytotoxicity is calculated as a percentage of the maximum LDH release from lysed control cells.[13][14]

Hemolysis Assay (ASTM F756)

This assay determines the hemolytic potential of a material by measuring the amount of hemoglobin released from red blood cells upon contact.

Protocol (Direct Contact Method):

  • Blood Collection: Obtain fresh human or rabbit blood and add an anticoagulant (e.g., heparin).

  • Material Preparation: Prepare the test material with a defined surface area.

  • Incubation: Place the material in a tube with a diluted blood solution and incubate at 37°C for a specified time (e.g., 3 hours) with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.

  • Hemoglobin Measurement: Measure the absorbance of the supernatant at 540 nm to determine the concentration of free hemoglobin.

  • Controls: Use a positive control (e.g., water) to induce 100% hemolysis and a negative control (e.g., saline) for baseline hemolysis.

  • Calculation: The percentage of hemolysis is calculated relative to the positive control.[15]

Visualizations

The following diagrams illustrate key concepts and workflows related to the biocompatibility assessment of biomaterials.

Experimental_Workflow_for_Biocompatibility_Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing material Biomaterial (e.g., CAT film) cytotoxicity Cytotoxicity Assays (MTT, LDH) material->cytotoxicity hemocompatibility Hemocompatibility Assays (Hemolysis, Platelet Adhesion) material->hemocompatibility inflammatory_vitro Inflammatory Response (Cytokine Analysis) material->inflammatory_vitro implantation Implantation in Animal Model material->implantation cytotoxicity->implantation If non-cytotoxic histopathology Histopathology implantation->histopathology inflammatory_vivo Systemic Toxicity & Inflammatory Markers implantation->inflammatory_vivo

Caption: A general workflow for assessing the biocompatibility of a biomaterial, starting with in vitro assays and proceeding to in vivo studies.

Logical_Comparison_of_Polymers CAT Cellulose Acetate Trimellitate (CAT) Biocompatibility Biocompatibility CAT->Biocompatibility Qualitatively Good, Quantitative Data Lacking Toxicity Toxicity CAT->Toxicity Low (Oral) PLGA Poly(lactic-co-glycolic acid) (PLGA) PLGA->Biocompatibility Good, Well-Characterized PLGA->Toxicity Low, Non-toxic Degradation Chitosan Chitosan Chitosan->Biocompatibility Good, but Variable Chitosan->Toxicity Low, Dose-dependent PCL Polycaprolactone (PCL) PCL->Biocompatibility Excellent, Long-term PCL->Toxicity Very Low Application Biomedical Application Biocompatibility->Application Toxicity->Application

Caption: A logical diagram comparing key biocompatibility and toxicity aspects of CAT and its alternatives for biomedical applications.

Inflammatory_Signaling_Pathway Biomaterial Biomaterial Surface Macrophage Macrophage Biomaterial->Macrophage Recognition NFkB NF-κB Activation Macrophage->NFkB Signal Transduction Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Gene Transcription Inflammation Inflammatory Response Cytokines->Inflammation Induction

Caption: A simplified signaling pathway illustrating the cellular response to a biomaterial leading to an inflammatory response.

Conclusion

This compound holds promise for various biomedical applications beyond its traditional role in enteric coatings. Its presumed low toxicity, based on its GRAS status for certain applications and data from related cellulose esters, is a significant advantage. However, the lack of comprehensive, publicly available quantitative data on its cytotoxicity, hemocompatibility, and in vivo inflammatory response is a critical gap that needs to be addressed for its confident application in more demanding biomedical roles.

In contrast, PLGA, Chitosan, and PCL are well-characterized polymers with a large body of evidence supporting their biocompatibility. PLGA is favored for its tunable degradation and drug release profiles. Chitosan, a natural polymer, offers unique properties like mucoadhesion and antimicrobial activity, although its biocompatibility can vary with its physicochemical properties. PCL stands out for its excellent long-term biocompatibility and slow degradation, making it suitable for implants and long-term drug delivery systems.

Researchers and drug development professionals considering CAT for novel biomedical applications are encouraged to conduct thorough biocompatibility testing following standardized protocols, such as those outlined in this guide, to ensure the safety and efficacy of their final product. This comparative guide serves as a foundational resource to aid in the initial stages of material selection and to highlight the areas where further investigation is warranted.

References

A Guide to Validated Analytical Methods for Residual Solvent Analysis in Cellulose Acetate Trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the determination of residual solvents in Cellulose Acetate Trimellitate (CAT) products. The focus is on providing objective performance data and detailed experimental protocols to assist researchers and quality control professionals in selecting the most appropriate method for their needs.

Introduction to Residual Solvent Analysis in CAT

This compound (CAT) is a pharmaceutical excipient commonly used in enteric coatings for solid dosage forms. The manufacturing process of CAT involves the use of various organic solvents. Residual amounts of these solvents can remain in the final product and may pose a risk to patient safety and affect the stability and efficacy of the drug product. Therefore, regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines (ICH Q3C) that specify acceptable limits for residual solvents in pharmaceutical products.[1][2][3][4]

Accurate and reliable analytical methods are crucial for ensuring that the levels of residual solvents in CAT comply with these regulatory requirements. This guide will focus on the most widely accepted and validated methods for this purpose.

Headspace Gas Chromatography (HS-GC): The Gold Standard

Headspace Gas Chromatography (HS-GC) is the most prevalent and officially recognized technique for the analysis of residual solvents in pharmaceutical materials, including CAT.[5][6][7][8] This method involves heating the sample in a sealed vial to allow volatile residual solvents to partition into the headspace gas, which is then injected into a gas chromatograph for separation and detection. The primary detectors used are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).

Comparison of HS-GC-FID and HS-GC-MS
FeatureHeadspace Gas Chromatography - Flame Ionization Detector (HS-GC-FID)Headspace Gas Chromatography - Mass Spectrometry (HS-GC-MS)
Principle Separates volatile compounds based on their boiling points and detects them by ionizing them in a hydrogen flame. The resulting current is proportional to the amount of carbon atoms.Separates volatile compounds and identifies them based on their mass-to-charge ratio, providing structural information.
Selectivity Good for quantitation but can be prone to interferences from co-eluting compounds.Highly selective and specific, allowing for unambiguous identification of residual solvents, even in complex matrices.[5][9]
Sensitivity Generally provides high sensitivity for a wide range of organic solvents.Offers excellent sensitivity and can achieve very low detection limits.[5]
Quantitative Performance Excellent linearity, accuracy, and precision for a broad range of solvents.[10]Provides accurate and precise quantification, often with the use of isotopically labeled internal standards.
Typical Linearity (Correlation Coefficient, r²) > 0.99> 0.99
Typical Limit of Quantitation (LOQ) 0.1 - 10 ppm, depending on the solvent.[10]0.05 - 5 ppm, depending on the solvent and acquisition mode.
Typical Precision (%RSD) < 15%< 15%
Typical Accuracy (% Recovery) 80 - 120%80 - 120%
Primary Use Routine quality control, quantification of known residual solvents.Identification of unknown volatile impurities, confirmation of identity, and quantification.[9]

Experimental Protocols

The following are generalized experimental protocols for HS-GC-FID and HS-GC-MS analysis of residual solvents in CAT. These should be validated for specific applications.

Sample Preparation

A critical step in residual solvent analysis is the preparation of the sample. For a water-insoluble polymer like CAT, a high-boiling point, polar aprotic solvent is typically used to dissolve the sample.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are commonly used as diluents for water-insoluble substances.[8]

  • Sample Weighing: Accurately weigh approximately 100-200 mg of the CAT sample into a headspace vial.

  • Dissolution: Add a known volume (e.g., 5 mL) of the chosen diluent (DMSO or DMF) to the vial.

  • Sealing: Immediately seal the vial with a suitable crimp cap containing a PTFE/silicone septum.

  • Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the CAT sample.

Headspace Gas Chromatography (HS-GC) Method

The following diagram illustrates the general workflow for residual solvent analysis using Headspace Gas Chromatography.

experimental_workflow cluster_prep Sample Preparation cluster_hs Headspace Analysis cluster_gc Gas Chromatography cluster_data Data Analysis weigh Weigh CAT Sample dissolve Dissolve in Diluent (e.g., DMSO) weigh->dissolve seal Seal Headspace Vial dissolve->seal equilibrate Equilibrate Vial at Elevated Temperature seal->equilibrate inject Inject Headspace Gas equilibrate->inject separate Separation on GC Column inject->separate detect Detection by FID or MS separate->detect quantify Quantification of Residual Solvents detect->quantify

HS-GC Workflow for Residual Solvent Analysis.

Typical HS-GC Parameters:

ParameterTypical Value
Headspace Sampler
Equilibration Temperature80 - 120 °C
Equilibration Time15 - 60 min
Vial Pressurization10 - 20 psi
Loop Temperature90 - 130 °C
Transfer Line Temperature100 - 140 °C
Gas Chromatograph
Column6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., DB-624, Rtx-624)
Column Dimensions30 m x 0.32 mm ID, 1.8 µm film thickness
Carrier GasHelium or Nitrogen
Oven Temperature ProgramInitial: 40°C (hold 20 min), Ramp: 10°C/min to 240°C (hold 10 min)
Injector Temperature140 - 250 °C
DetectorFID or MS
FID Temperature250 - 300 °C
MS Source Temperature230 °C
MS Quadrupole Temperature150 °C

Alternative Analytical Methods

While HS-GC is the industry standard, other techniques are emerging for residual solvent analysis.

  • Molecular Rotational Resonance (MRR) Spectroscopy: This technique offers rapid and highly selective analysis without the need for chromatographic separation. It directly measures the rotational transitions of molecules in the gas phase, providing a unique spectral fingerprint for each solvent. However, this is a less common technique and may require specialized equipment and expertise.

  • Sorbent-Based and Thermal Desorption Methods: These techniques can be used for pre-concentration of volatile and semi-volatile compounds, potentially increasing the sensitivity of the analysis.

Conclusion

For the routine analysis and quantification of known residual solvents in this compound, Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) is a robust, reliable, and cost-effective method. When unambiguous identification of unknown volatile impurities is required, or for methods requiring the highest level of specificity, Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS) is the preferred technique. The choice between these methods will depend on the specific requirements of the analysis, including the need for identification versus routine quantification, and the available instrumentation. Regardless of the method chosen, proper validation according to ICH guidelines is essential to ensure the accuracy and reliability of the results.

References

Safety Operating Guide

Proper Disposal of Cellulose Acetate Trimellitate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Cellulose acetate trimellitate is a polymer commonly used in pharmaceutical formulations, particularly for enteric coatings of tablets and capsules. While it is generally considered a non-hazardous material, proper disposal is crucial to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound from a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound powder.

  • Avoid Dust Generation: Minimize the creation of dust when handling the powder.[1][2] If significant dust is unavoidable, use a fume hood or other ventilated enclosure.

  • Spill Cleanup: In the event of a spill, sweep up the material and place it into a suitable, clean, dry, and closed container for disposal.[1][2] Avoid generating dusty conditions during cleanup.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound follows a clear decision-making process rooted in waste determination and institutional guidelines.

Step 1: Waste Characterization

The first critical step is to determine if the this compound waste is hazardous. Based on available Safety Data Sheets (SDS), pure this compound is not classified as a hazardous waste according to U.S. EPA guidelines (40 CFR Parts 261.3).[2] It does not typically exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.[3][4][5]

However, it is the responsibility of the waste generator to make this determination.[2][6] If the this compound has been mixed with or contaminated by other chemicals, the entire mixture must be evaluated as a potentially hazardous waste.

Step 2: Consultation of Institutional and Local Regulations

While this compound itself is not a listed hazardous waste, disposal procedures are ultimately governed by institutional and local regulations. Many research institutions and municipalities have specific guidelines for the disposal of laboratory chemicals, including those classified as non-hazardous.

Action Item: Before proceeding, consult your institution's Environmental Health and Safety (EHS) office or refer to your laboratory's chemical hygiene plan.[7][8] These resources will provide specific instructions on how non-hazardous solid chemical waste should be managed.

Step 3: Packaging and Labeling for Disposal

Once the disposal route has been confirmed with your EHS department, proper packaging and labeling are essential.

  • Container Selection: Place the dry this compound waste in a well-sealed, durable container to prevent spills.[1][2] Plastic containers with screw-top lids are generally preferred for solid chemical waste.[9]

  • Labeling: Clearly label the container with the full chemical name: "this compound." If required by your institution, also include the words "Non-Hazardous Waste" and the date. Accurate labeling is crucial for waste management personnel.

Step 4: Final Disposal

The final disposal method will depend on the guidance provided by your institution's EHS department. The two most common scenarios are:

  • Disposal through Institutional Waste Management: Your EHS office may require that all chemical waste, regardless of hazard classification, be collected by their personnel. In this case, you will need to follow their specific procedures for requesting a waste pickup.

  • Disposal as Regular Solid Waste: If your institution permits it for non-hazardous solids, the sealed and labeled container may be placed in the regular trash.[7] Never dispose of liquid waste in the regular trash.

Under no circumstances should this compound be disposed of down the drain. [10]

Quantitative Data Summary

For the disposal of non-hazardous solid laboratory waste, specific quantitative limits are generally not applicable to the material itself. However, institutional policies may have limits on the quantity of waste that can be accumulated in a laboratory before it must be disposed of. The following table summarizes general quantitative guidelines for laboratory waste, which may be relevant to the disposal of this compound if it is part of a hazardous waste mixture.

ParameterGuidelineSource
Non-Hazardous Solid Waste Typically no specific quantitative disposal limit, but must be in a sealed container.[7](--INVALID-LINK--)
Accumulation of Hazardous Waste A maximum of 55 gallons may be stored in a Satellite Accumulation Area.[9](--INVALID-LINK--)
Acutely Toxic Chemical Waste (P-list) A maximum of one quart of liquid or one kilogram of solid may be accumulated.[9](--INVALID-LINK--)

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Cellulose Acetate Trimellitate Waste waste_char Step 1: Waste Characterization Is the waste pure this compound? start->waste_char contaminated Waste is contaminated or mixed. Treat as potentially hazardous waste. waste_char->contaminated No pure Waste is pure this compound. Presumed non-hazardous. waste_char->pure Yes consult_ehs_haz Consult EHS for hazardous waste disposal procedures. contaminated->consult_ehs_haz end End of Process consult_ehs_haz->end consult_ehs_nonhaz Step 2: Consult Institutional Policy Contact EHS for non-hazardous waste disposal guidelines. pure->consult_ehs_nonhaz package_label Step 3: Package and Label Place in a sealed container. Label with chemical name. consult_ehs_nonhaz->package_label final_disposal Step 4: Final Disposal Follow EHS instructions. package_label->final_disposal ehs_pickup Arrange for EHS waste pickup. final_disposal->ehs_pickup EHS requires pickup trash_disposal Dispose of in regular trash (if permitted by EHS). final_disposal->trash_disposal EHS permits trash disposal ehs_pickup->end trash_disposal->end

Caption: Disposal workflow for this compound.

By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.

References

Safeguarding Your Research: A Guide to Handling Cellulose Acetate Trimellitate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of Cellulose Acetate Trimellitate, ensuring the protection of laboratory personnel and the integrity of research.

This compound is a compound utilized in pharmaceutical formulations, particularly for enteric coatings of tablets and capsules. While generally considered to have a low hazard profile for standard industrial and research applications, adherence to proper safety and handling procedures is paramount to minimize exposure and ensure a safe laboratory environment.[1] This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks of irritation and exposure, the following personal protective equipment and engineering controls are recommended when handling this compound.

Control TypeRecommendation
Engineering Controls Facilities should be equipped with an eyewash station and a safety shower. Use in a well-ventilated area to maintain low airborne concentrations.[1]
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1][2]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2]
Respiratory Protection Under normal conditions of use, respiratory protection is not typically required.[2] However, if dust is generated, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling and Disposal

A systematic approach to handling this compound from receipt to disposal is critical for safety and operational efficiency.

Receipt and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, well-ventilated area.[1] Keep the container tightly closed to prevent moisture absorption and contamination.[1] Store away from incompatible materials, such as strong oxidizing agents.[1][2]

Handling and Use
  • Preparation: Before handling, ensure all necessary PPE is worn correctly.

  • Ventilation: Handle the material in a well-ventilated area to minimize dust generation and accumulation.[1]

  • Dispensing: When weighing or transferring the powder, do so carefully to avoid creating dust clouds.

  • Cleaning: Clean up any spills immediately.[1] Sweep or vacuum the material and place it in a sealed, labeled container for disposal.[1] Avoid dry sweeping that can generate dust. Provide adequate ventilation during cleanup.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[1]

Disposal
  • Waste Container: Place waste this compound and any contaminated materials into a clearly labeled, sealed container.

  • Regulations: Dispose of the waste in accordance with all applicable federal, state, and local regulations.[3]

Emergency Procedures

In the event of an exposure or spill, follow these immediate steps:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Flush skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops.[4]
Inhalation Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[1] Seek medical attention.
Spills For small spills, carefully sweep up the material to avoid generating dust and place it in a suitable container for disposal.[1] For large spills, follow your institution's emergency spill response protocol.

Physical and Chemical Properties

PropertyValue
Appearance White powder or solid[2]
Melting Point 240-249 °C[1] / 260 °C[2]
Solubility Solubility increases with pH[1]
Stability Stable under normal conditions[2]
Incompatibilities Strong oxidizing agents[1][2]
Hazardous Decomposition Products Carbon monoxide, carbon dioxide[1][2]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Don PPE: - Safety Goggles - Gloves - Lab Coat B Ensure Proper Ventilation A->B C Weigh and Transfer Material (Minimize Dust) B->C D Perform Experimental Work C->D E Clean Work Area D->E F Dispose of Waste in Labeled Container E->F G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H I In Case of Spill or Exposure J Follow First Aid Procedures I->J K Notify Supervisor J->K

Caption: Workflow for the safe handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.